molecular formula C13H9BrFNO B016372 2-Amino-5-bromo-2'-fluorobenzophenone CAS No. 1479-58-9

2-Amino-5-bromo-2'-fluorobenzophenone

Cat. No.: B016372
CAS No.: 1479-58-9
M. Wt: 294.12 g/mol
InChI Key: XCOKDXNGCQXFCV-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-2'-fluorobenzophenone (CAS 1479-58-9) is a high-purity benzophenone derivative designed for advanced chemical synthesis and pharmaceutical research. This compound serves as a versatile and critical synthetic building block, with its molecular structure featuring amino, bromo, and fluoro substituents that make it a valuable intermediate for constructing complex molecules. Key Research Applications: Pharmaceutical Intermediate: Serves as a key precursor in the synthesis of more complex active pharmaceutical ingredients (APIs), leveraging its halogen and amino groups for further functionalization. Organic Synthesis Building Block: The presence of multiple reactive sites allows for diverse chemical transformations, including nucleophilic substitutions and catalytic cross-coupling reactions, to create targeted molecular structures. Product Specifications: CAS Number: 1479-58-9 Molecular Formula: C₁₃H₉BrFNO Molecular Weight: 294.12 g/mol IUPAC Name: (2-amino-5-bromophenyl)-(2-fluorophenyl)methanone SMILES: NC1=CC=C(Br)C=C1C(=O)C1=CC=CC=C1F InChI Key: XCOKDXNGCQXFCV-UHFFFAOYSA-N Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2-amino-5-bromophenyl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9BrFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOKDXNGCQXFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163827
Record name 2-Amino-5-bromo-2'-fluorobenzophenone
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Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1479-58-9
Record name (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-2'-fluorobenzophenone
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Record name 2-Amino-5-bromo-2'-fluorobenzophenone
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Record name 2-amino-5-bromo-2'-fluorobenzophenone
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Foundational & Exploratory

2-Amino-5-bromo-2'-fluorobenzophenone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-bromo-2'-fluorobenzophenone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate for researchers, scientists, and drug development professionals. The document delineates its chemical identity, physicochemical properties, spectroscopic profile, and core reactivity. A significant focus is placed on its pivotal role as a precursor in the synthesis of heterocyclic compounds, particularly 1,4-benzodiazepine derivatives. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to offer a field-proven perspective on its application in medicinal chemistry and organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzophenone derivative whose utility in organic synthesis is largely defined by the strategic placement of its functional groups.[1] Its IUPAC name is (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone.[1] The molecule's structure, featuring a nucleophilic amino group, a bromine atom amenable to substitution or coupling reactions, and a fluorinated phenyl ring, makes it a versatile building block for complex molecular architectures.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1479-58-9[1][2]
Molecular Formula C₁₃H₉BrFNO[1][2]
Molecular Weight 294.12 g/mol [1][3]
Appearance Yellow solid/powder[4]
Melting Point 100-104 °C[4][5]
Boiling Point 450.9 ± 45.0 °C (Predicted)[4][5]
Solubility Insoluble in water. Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).[4][6]
InChI Key XCOKDXNGCQXFCV-UHFFFAOYSA-N[1][2]
Storage Store in a dark, inert atmosphere at room temperature. Long-term storage at -20°C is recommended for optimal stability.[1][4][6]

Spectroscopic Profile

Characterization of this compound is routinely achieved through standard spectroscopic methods.

  • Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Data is available in the NIST Chemistry WebBook, which is a critical resource for identity confirmation.[2][7]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry data is also available through the NIST database, allowing for determination of the molecular weight and fragmentation patterns.[2][7]

  • UV/Vis Spectroscopy : The compound exhibits maximum absorbance (λmax) at 234 and 394 nm.[6]

Reactivity and Synthetic Utility

The synthetic value of this compound stems from its bifunctional nature, possessing both a nucleophilic amino group and a reactive benzophenone core.[8] This arrangement is ideal for constructing complex heterocyclic systems through cyclization reactions.[8]

The primary reactive sites are:

  • The Amino Group (-NH₂) : Acts as a potent nucleophile, crucial for N-acylation and subsequent cyclization steps. It can also form hydrogen bonds, influencing the compound's biological interactions.[1][9]

  • The Bromine Atom (-Br) : Can be displaced in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, allowing for further molecular elaboration.[1] The presence of bromine on the resulting heterocyclic scaffold can significantly modulate the pharmacological activity of the final product.[9]

  • The Ketone Carbonyl Group (C=O) : The electrophilic carbon of the ketone is a key site for reactions leading to the formation of seven-membered rings, characteristic of benzodiazepines.[8]

This strategic combination of reactive sites makes the compound a cornerstone precursor for a variety of nitrogen-containing heterocycles, including quinazolines, acridones, and most notably, 1,4-benzodiazepines.[8]

Synthetic_Utility_Workflow cluster_0 Core Compound cluster_1 Key Synthetic Application cluster_2 Mechanism of Action cluster_3 Pharmacological Effect A 2-Amino-5-bromo- 2'-fluorobenzophenone B Synthesis of 1,4-Benzodiazepine Derivatives (e.g., Flubromazepam) A->B Cyclization Reactions C Positive Allosteric Modulation of GABA-A Receptor B->C Acts as Ligand D Anxiolytic, Sedative, Anticonvulsant Effects C->D Leads to CNS Depression

Figure 1: Conceptual workflow from precursor to pharmacological effect.

Application in 1,4-Benzodiazepine Synthesis

This compound is a well-established precursor in the synthesis of pharmacologically significant 7-bromo-1,4-benzodiazepine derivatives.[8] These compounds are widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8][9] For instance, it serves as an analytical reference standard and precursor in the synthesis of flubromazepam.[6][10]

The general synthetic strategy involves a two-step process: N-acylation of the amino group, followed by an intramolecular cyclization to form the characteristic seven-membered diazepine ring.[9]

Benzodiazepine_Synthesis A This compound reagent1 + Chloroacetyl Chloride (N-acylation) A->reagent1 B 2-(2-Chloroacetamido)-5-bromo- 2'-fluorobenzophenone (Intermediate) reagent1->B reagent2 + Ammonia (NH₃) (Intramolecular Cyclization) B->reagent2 C 7-bromo-5-(2-fluorophenyl)-1,3-dihydro- 2H-1,4-benzodiazepin-2-one reagent2->C

Figure 2: General synthesis of a 1,4-benzodiazepine derivative.

Experimental Protocol: Synthesis of a Benzodiazepine Intermediate

The following protocol outlines the N-acylation of this compound, a critical first step in benzodiazepine synthesis. This procedure is adapted from analogous syntheses of related compounds.[9]

Objective: To synthesize 2-(2-chloroacetamido)-5-bromo-2'-fluorobenzophenone.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Toluene (anhydrous)

  • Ice-cold dilute aqueous ammonia

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 mole equivalent of this compound in anhydrous toluene.

  • Carefully add 2.0 mole equivalents of chloroacetyl chloride to the solution.

  • Heat the mixture to reflux for approximately 2.5 hours. The progress of the reaction can be monitored by observing the expulsion of hydrogen chloride gas.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully wash the organic solution with ice-cold dilute aqueous ammonia to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude residue from ethanol to yield pure 2-(2-chloroacetamido)-5-bromo-2'-fluorobenzophenone.[9]

The subsequent step involves the cyclization of this chloroacetamide intermediate with ammonia to form the benzodiazepine ring.[9]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data sheets, the compound presents several hazards.

  • GHS Hazard Classification : It is classified as an irritant, causing skin irritation (H315) and serious eye irritation (H319).[5][11] It may also cause respiratory irritation (H335) and is potentially harmful if swallowed, inhaled, or in contact with skin.[5][12]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and tightly sealed safety goggles or face protection.[12][13] Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or exposure limits are exceeded.[12]

  • Handling : Use only in a well-ventilated area, such as a chemical fume hood.[12][13] Avoid breathing dust and prevent contact with skin and eyes.[14] Wash hands and any exposed skin thoroughly after handling.[12] Ensure that eyewash stations and safety showers are readily accessible.[12]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an indispensable building block in medicinal chemistry. Its primary significance lies in its role as a key precursor for the synthesis of 1,4-benzodiazepines and other complex heterocyclic systems. A thorough understanding of its chemical properties, synthetic applications, and handling requirements is crucial for its effective and safe utilization in research and drug development.

References

An In-depth Technical Guide to 2-Amino-5-bromo-2'-fluorobenzophenone (CAS 1479-58-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Medicinal Chemistry

2-Amino-5-bromo-2'-fluorobenzophenone is a substituted benzophenone that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2] Its structure, featuring an aminophenyl ring, a fluorophenyl ring, and a bromine substituent, provides a versatile scaffold for the construction of complex heterocyclic systems, most notably the 1,4-benzodiazepine core. This class of compounds is renowned for its wide range of therapeutic applications, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2][3] The presence and position of the halogen substituents (bromine and fluorine) are crucial in modulating the biological activity of the final drug molecules.[2][4] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and analysis of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

Physicochemical Properties and Structural Elucidation

This compound typically appears as a yellow to pale-yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValue
CAS Number 1479-58-9
Molecular Formula C₁₃H₉BrFNO
Molecular Weight 294.12 g/mol [5]
Melting Point 100-104 °C[5]
Boiling Point (Predicted) 450.9 ± 45.0 °C at 760 mmHg[5]
Solubility Insoluble in water.[5] Soluble in solvents like DMSO and Methanol (slightly).
Appearance Yellow powder
InChI Key XCOKDXNGCQXFCV-UHFFFAOYSA-N[6]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be approached through several synthetic strategies. The most common and industrially relevant method is the Friedel-Crafts acylation, which involves the reaction of a substituted aniline with a benzoyl chloride derivative in the presence of a Lewis acid catalyst.[7][8]

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a robust method for the formation of aryl ketones.[7] In the context of synthesizing this compound, this typically involves the reaction of a p-bromoaniline derivative with 2-fluorobenzoyl chloride. A key consideration in this approach is the protection of the amino group of the aniline starting material to prevent side reactions with the Lewis acid catalyst.[7]

Friedel-Crafts Acylation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Bromoaniline 4-Bromoaniline Acylation Friedel-Crafts Acylation 4-Bromoaniline->Acylation 2-Fluorobenzoyl_chloride 2-Fluorobenzoyl chloride 2-Fluorobenzoyl_chloride->Acylation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylation Product 2-Amino-5-bromo-2'- fluorobenzophenone Acylation->Product

Caption: Generalized workflow for the Friedel-Crafts synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation (Illustrative)

  • Protection of the Amino Group: The amino group of 4-bromoaniline is first protected, for example, by acetylation with acetic anhydride to form 4-bromoacetanilide.

  • Friedel-Crafts Reaction: The protected aniline is then reacted with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane or 1,2-dichloroethane. The reaction is typically carried out at a controlled temperature, often starting at low temperatures and gradually warming to room temperature or slightly above.[9]

  • Deprotection: Following the acylation, the protecting group is removed under acidic or basic conditions to yield the final product, this compound.

  • Work-up and Purification: The reaction mixture is quenched with water or a dilute acid, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by techniques such as column chromatography or recrystallization.[10]

Chemical Reactivity and Applications in Synthesis

The chemical reactivity of this compound is characterized by the presence of three key functional groups: the amino group, the bromine atom, and the ketone. These groups can participate in a variety of chemical transformations, making it a versatile intermediate.[4]

  • Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo acylation, alkylation, and diazotization reactions. Its most significant application is in the cyclization reactions to form benzodiazepines.[2][3]

  • Substitution of the Bromine Atom: The bromine atom on the phenyl ring can be replaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents.

  • Reactions of the Ketone Group: The carbonyl group can undergo reduction to a secondary alcohol or can be a site for nucleophilic addition reactions.

Application in Benzodiazepine Synthesis: The Case of Flurazepam

A prime example of the utility of this compound is in the synthesis of Flurazepam, a long-acting benzodiazepine hypnotic.[11] The synthesis involves a multi-step sequence that masterfully utilizes the reactivity of the precursor.

Flurazepam Synthesis Precursor 2-Amino-5-bromo-2'- fluorobenzophenone Acylation Acylation with Bromoacetyl bromide Precursor->Acylation Amination Amination with Diethylamine Acylation->Amination Cyclization Cyclization Amination->Cyclization Flurazepam Flurazepam Cyclization->Flurazepam

Caption: Key steps in the synthesis of Flurazepam from this compound.

Generalized Protocol for Benzodiazepine Ring Formation:

  • Acylation of the Amino Group: The synthesis is initiated by the acylation of the amino group of this compound with a suitable reagent, such as chloroacetyl chloride or bromoacetyl bromide.[3][12]

  • Introduction of the Side Chain: The resulting intermediate is then reacted with a nucleophile, such as diethylamine in the case of Flurazepam synthesis, to introduce the desired side chain.[11]

  • Cyclization: The final step involves an intramolecular cyclization to form the seven-membered benzodiazepine ring. This is often achieved by treatment with a dehydrating agent or by heating.[3][11]

Analytical Characterization

The identity and purity of this compound are crucial for its use in pharmaceutical synthesis and are typically confirmed using a combination of spectroscopic techniques.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the number and types of protons in the molecule. The aromatic region will show a complex pattern of signals corresponding to the protons on the two phenyl rings. The protons of the amino group will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the single fluorine atom on the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.[14][15]

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3300N-H stretchingPrimary Amine
~1680C=O stretchingKetone
1600-1450C=C stretchingAromatic Rings
~1250C-F stretchingAryl Fluoride
850-550C-Br stretchingAryl Bromide
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 294.12 g/mol .[14] The fragmentation pattern will likely involve the loss of bromine, the carbonyl group, and cleavage of the bond between the two phenyl rings.[16][17]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[18][19][20] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[18] In case of accidental contact, the affected area should be washed thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its role as a key precursor in the synthesis of benzodiazepines and other bioactive molecules. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers working in this field. This technical guide has provided a comprehensive overview of these aspects, offering a valuable resource for scientists and drug development professionals.

References

(2-Amino-5-bromophenyl)(2-fluorophenyl)methanone IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone: A Key Intermediate in Benzodiazepine Synthesis

Introduction

(2-Amino-5-bromophenyl)(2-fluorophenyl)methanone is a substituted aminobenzophenone that serves as a pivotal precursor in the synthesis of various psychoactive compounds, most notably those belonging to the benzodiazepine class. Its unique trifunctional architecture—comprising a nucleophilic aniline, an electrophilic ketone, and strategically placed halogen substituents—offers synthetic chemists a versatile platform for constructing complex heterocyclic systems. The presence of bromine and fluorine atoms allows for fine-tuning of the electronic and lipophilic properties of the final target molecules, a critical aspect in modern drug design.

This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of this intermediate. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol, discuss methods for its characterization, and explore its primary application as a building block for pharmacologically active agents. The narrative emphasizes the rationale behind methodological choices, ensuring a blend of theoretical understanding and practical applicability.

Chapter 1: Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work. These properties dictate storage conditions, solvent selection for reactions and purification, and the analytical techniques best suited for its characterization.

Chemical Identity

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its chemical structure. However, in laboratory and commercial settings, it is frequently identified by its Chemical Abstracts Service (CAS) Registry Number, a unique identifier that eliminates ambiguity across different naming conventions and languages.

IdentifierValueSource
IUPAC Name (2-amino-5-bromophenyl)(2-fluorophenyl)methanone[1][2]
CAS Number 1479-58-9[1][2]
Molecular Formula C₁₃H₉BrFNO[1][3]
Molecular Weight 294.12 g/mol [1][2]
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)F[1]
InChIKey XCOKDXNGCQXFCV-UHFFFAOYSA-N[1][2]
Physicochemical Data

The physical state and solubility of the compound are critical for its handling, storage, and use in synthetic protocols. These properties are summarized below.

PropertyValueSource
Physical Form Powder or crystalline solid[2]
Melting Point 100-104 °C[3]
Solubility Slightly soluble in DMSO and Methanol; Insoluble in water[3]
Storage Temperature Room Temperature[2]

Chapter 2: Synthesis and Purification

The synthesis of substituted 2-aminobenzophenones is a cornerstone of many pharmaceutical manufacturing processes. While various methods exist, the Friedel-Crafts acylation remains a prevalent and reliable strategy due to its efficiency and the wide availability of starting materials. This chapter outlines a representative protocol for the synthesis of (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone.

Synthetic Strategy: The Friedel-Crafts Acylation

The most logical approach involves the electrophilic acylation of a substituted aniline with an acyl halide. In this case, 4-bromoaniline serves as the electron-rich aromatic nucleophile and 2-fluorobenzoyl chloride acts as the electrophilic acylating agent. The reaction is promoted by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the acyl chloride, enhancing its electrophilicity and facilitating the attack by the aniline ring.

The regioselectivity of the acylation is directed by the activating, ortho-, para-directing amino group of the aniline. The incoming acyl group is directed to the position ortho to the amino group, leading to the desired 2-aminobenzophenone product.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_end Final Product SM1 4-Bromoaniline P1 Friedel-Crafts Acylation SM1->P1 SM2 2-Fluorobenzoyl Chloride SM2->P1 R1 AlCl₃ (Lewis Acid) R1->P1 R2 Inert Solvent (e.g., CS₂ or C₂H₂Cl₄) R2->P1 R3 Heat R3->P1 P2 Aqueous Work-up (HCl, NaOH) P1->P2 P3 Purification P2->P3 FP (2-Amino-5-bromophenyl) (2-fluorophenyl)methanone P3->FP G cluster_start Precursors cluster_process Process cluster_end Product P1 (2-Amino-5-bromophenyl) (2-fluorophenyl)methanone C1 Step 1: Amide Formation (Coupling Reaction) P1->C1 P2 α-Amino Acid Derivative (e.g., Glycine ethyl ester HCl) P2->C1 C2 Step 2: Intramolecular Cyclization (e.g., with heating in pyridine) C1->C2 FP 1,4-Benzodiazepine Scaffold C2->FP

References

2-Amino-5-bromo-2'-fluorobenzophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-bromo-2'-fluorobenzophenone: Properties, Synthesis, and Applications

Introduction

This compound is a substituted benzophenone derivative that serves as a critical building block and intermediate in synthetic organic chemistry. Its trifunctional structure, featuring amino, bromo, and fluoro groups, makes it a versatile precursor for the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its chemical and physical properties, outlines a representative synthetic workflow, details its significant applications in medicinal chemistry, and discusses analytical methodologies for its characterization and quality control. Primarily, it is recognized as a key precursor in the synthesis of benzodiazepines, such as flubromazepam, and serves as an analytical reference standard for forensic and research applications.[2]

Physicochemical Properties and Chemical Identity

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic protocols. The compound is typically a yellow crystalline solid.[3] For long-term stability, it is recommended to be stored at -20°C.[1][2]

PropertyValueSource(s)
IUPAC Name (2-amino-5-bromophenyl)(2-fluorophenyl)methanone[1][4]
Synonyms 2-Amino-2'-fluoro-5-bromobenzophenone[2][4]
CAS Number 1479-58-9[1][4][5]
Molecular Formula C₁₃H₉BrFNO[1][4][5]
Molecular Weight 294.12 g/mol [1][5][6]
Appearance Crystalline Solid[2][3]
Purity ≥98% (Commercial Grades)[2]
Solubility DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL[2]
Storage Temperature -20°C[2]
InChI Key XCOKDXNGCQXFCV-UHFFFAOYSA-N[1][2][4]

Synthetic Pathways: A Representative Workflow

The synthesis of this compound typically involves a multi-step process. A common strategy is the bromination of a suitable aminofluorobenzophenone precursor. The presence of the activating amino group directs the electrophilic substitution of bromine to the para position. The following diagram illustrates a generalized workflow for its synthesis.

cluster_synthesis Representative Synthetic Workflow start Start: 2-Amino-2'-fluorobenzophenone reagent Brominating Agent (e.g., NBS) in Solvent (e.g., DCM) start->reagent 1. React with reaction Electrophilic Aromatic Substitution (Bromination) reagent->reaction 2. Induce workup Aqueous Workup & Extraction reaction->workup 3. Proceed to purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate crude product for product Final Product: This compound purification->product 5. Yield pure product cluster_application Role as a Pharmaceutical Intermediate precursor 2-Amino-5-bromo-2'- fluorobenzophenone reaction_steps Multi-Step Synthesis (e.g., Cyclization, Functionalization) precursor->reaction_steps Starting Material api Active Pharmaceutical Ingredient (e.g., Flubromazepam) reaction_steps->api Yields target Biological Target (e.g., GABA-A Receptor) api->target Modulates cluster_analysis General Analytical Workflow for Purity Assessment sample Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (C18 Column, UV Detector) sample->hplc 1. Injection separation Chromatographic Separation hplc->separation 2. Elution detection UV Detection & Data Acquisition separation->detection 3. Monitoring result Purity Calculation (% Area) detection->result 4. Analysis

References

A Technical Guide to the Structural and Synthetic Profile of 2-Amino-5-bromo-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-bromo-2'-fluorobenzophenone is a multi-functionalized aromatic ketone that serves as a cornerstone intermediate in the synthesis of various centrally active pharmaceuticals. Its strategic arrangement of amino, bromo, and fluoro substituents on the benzophenone scaffold imparts a unique reactivity profile, making it a highly valued precursor in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of its core structural features, supported by spectroscopic data and theoretical principles. We will explore its molecular architecture, detail its synthesis and reactivity, and illustrate its pivotal role in the construction of complex heterocyclic systems, such as benzodiazepines. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this key synthetic building block.

Molecular Architecture & Physicochemical Profile

This compound, (CAS Number: 1479-58-9), is a derivative of benzophenone.[1][2][3] Its structure is characterized by a central carbonyl group (ketone) bridging two distinct phenyl rings. Each ring is functionalized to direct specific synthetic outcomes.

  • Ring A (Aminobromophenyl Ring): This ring contains an amine (-NH₂) group at the C2 position and a bromine (-Br) atom at the C5 position.

    • Amino Group (-NH₂): This is a powerful electron-donating group (activating) via resonance. It significantly increases the nucleophilicity of the ring and, more importantly, serves as the primary reactive site for building heterocyclic structures.

    • Bromo Group (-Br): As a halogen, bromine is an electron-withdrawing group via induction but an ortho-, para-director via resonance. Its presence deactivates the ring towards electrophilic substitution compared to aniline but directs incoming electrophiles. It also serves as a potential handle for cross-coupling reactions and its mass and isotopic signature are key identifiers in mass spectrometry.

  • Ring B (Fluorophenyl Ring): This ring contains a fluorine (-F) atom at the C2' position.

    • Fluoro Group (-F): Fluorine is the most electronegative element, making it strongly electron-withdrawing via induction. This effect deactivates the ring. Its small size minimizes steric hindrance compared to other halogens.

  • Carbonyl Bridge (-C=O-): The ketone group is electron-withdrawing and deactivates both aromatic rings towards electrophilic substitution. It acts as a key linker and its geometry influences the overall three-dimensional shape of the molecule.

The interplay of these electronic effects dictates the molecule's reactivity and spectroscopic properties.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 1479-58-9 [1][2][3]
Molecular Formula C₁₃H₉BrFNO [1][2]
Molecular Weight 294.12 g/mol [1][3]
Appearance Solid / Crystalline Powder [4]
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml [2]

| Stability | Stable for ≥ 5 years when stored at -20°C |[2] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key structural features give rise to a predictable and unique spectral fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the functional groups present. Data compiled by the NIST Mass Spectrometry Data Center shows characteristic absorption bands.[1]

  • N-H Stretching: Two distinct, sharp peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • C-H Stretching (Aromatic): Peaks are expected just above 3000 cm⁻¹.

  • C=O Stretching (Ketone): A strong, sharp absorption band is observed around 1620-1680 cm⁻¹. Conjugation with the two aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

  • C=C Stretching (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretching: A strong absorption is expected in the 1100-1250 cm⁻¹ region.

  • C-Br Stretching: A peak is expected in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak.[1] A key feature is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion: one at m/z 293 (for C₁₃H₉⁷⁹BrFNO) and one at m/z 295 (for C₁₃H₉⁸¹BrFNO). This "M/M+2" pattern is a definitive indicator of a monobrominated compound.

  • Key Fragmentation: Common fragmentation patterns for benzophenones include the cleavage at the carbonyl-phenyl bonds, leading to the formation of benzoyl-type cations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific public spectrum is not available, the chemical shifts (δ) and coupling patterns can be reliably predicted based on established principles of substituent effects.

  • ¹H NMR (Proton NMR):

    • -NH₂ Protons: A broad singlet is expected between δ 4.0-6.0 ppm, which is exchangeable with D₂O.

    • Aromatic Protons (Ring A): Three protons are expected in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the amino group will be the most upfield (lowest ppm) due to strong shielding. The proton between the bromo and carbonyl groups will be the most downfield (highest ppm).

    • Aromatic Protons (Ring B): Four protons are expected in the aromatic region (δ 7.0-8.0 ppm). The fluorine atom will cause complex splitting patterns (coupling) with adjacent protons.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon: A peak is expected far downfield, typically in the δ 190-200 ppm range.

    • Aromatic Carbons: A total of 12 distinct peaks are expected in the δ 110-150 ppm region. The carbon attached to the amino group (C2) will be shifted upfield, while the carbon attached to the fluorine (C2') will show a large one-bond coupling constant (¹JCF). The carbon attached to bromine (C5) will also have a characteristic chemical shift.

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in its solid state, providing precise data on bond lengths, bond angles, and conformation.[5][6] While a public crystal structure for this compound is not currently available, the structure of benzophenone and its derivatives are well-studied.[7]

  • Expected Conformation: Substituted benzophenones are generally not planar. Steric hindrance between the ortho substituents (the amino group on Ring A and the fluorine on Ring B) and the carbonyl oxygen forces the two phenyl rings to twist out of the plane of the carbonyl group. This results in a non-zero dihedral angle between the rings, creating a chiral, propeller-like conformation in the solid state.

  • Significance: This three-dimensional shape is critical for its interaction with other molecules, including reagents and biological targets in downstream applications. The precise bond lengths and angles would confirm the electronic effects of the substituents (e.g., shortening of the C-N bond due to resonance).[8][9]

Synthesis and Chemical Reactivity

Synthetic Pathway

The most common and industrially scalable method for synthesizing substituted benzophenones is the Friedel-Crafts acylation .[10] This involves the reaction of an electron-rich aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For this compound, a plausible route involves the acylation of 4-bromoaniline with 2-fluorobenzoyl chloride, followed by further functionalization, or more directly, the acylation of a protected bromoaniline derivative.

Caption: Generalized workflow for the synthesis via Friedel-Crafts acylation.

Illustrative Experimental Protocol

The following is a representative, self-validating protocol based on established chemical principles for similar transformations.[11]

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable inert solvent (e.g., dichloromethane).

  • Acyl Chloride Addition: Cool the suspension to 0°C in an ice bath. Slowly add 2-fluorobenzoyl chloride (1.1 equivalents) to the mixture.

  • Substrate Addition: Add 4-bromoaniline (1.0 equivalent) portion-wise, keeping the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Cool the reaction mixture to 0°C and slowly quench by pouring it over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.[11]

Reactivity Profile

The molecule's reactivity is dominated by the nucleophilic amino group.[12] This site is the key to its utility as a precursor.

  • Acylation/Amidation: The -NH₂ group readily reacts with acyl chlorides or other electrophiles. This is the first step in building the seven-membered diazepine ring of benzodiazepines.

  • Diazotization: The amine can be converted to a diazonium salt, which can then be replaced by a wide variety of other functional groups (e.g., -H, -OH, another halogen).

  • Carbonyl Reactions: The ketone can undergo reduction to a secondary alcohol (benzhydrol) or participate in reactions like the Wittig reaction, although these are less common in its primary applications.

Application in Medicinal Chemistry: Precursor to Benzodiazepines

The principal application of this compound is as a starting material for psychoactive drugs, particularly benzodiazepines.[2][13] Its structure contains the essential A and C rings of the final drug, with the amino group positioned perfectly for the formation of the central B (diazepine) ring.

Case Study: Synthesis of Flubromazepam Flubromazepam is a designer benzodiazepine derivative whose synthesis starts directly from this precursor.[2]

Flubromazepam_Synthesis Precursor 2-Amino-5-bromo- 2'-fluorobenzophenone Step1 Step 1: Acylation (e.g., with 2-bromoacetyl bromide) Precursor->Step1 Intermediate N-Acylated Intermediate Step1->Intermediate Step2 Step 2: Cyclization (e.g., with ammonia) Intermediate->Step2 Product Flubromazepam (7-bromo-5-(2-fluorophenyl)- 1,3-dihydro-2H-1,4- benzodiazepin-2-one) Step2->Product

Caption: Synthetic pathway from the precursor to Flubromazepam.

The synthesis involves two key transformations:

  • Acylation: The amino group is acylated with a haloacetyl halide (e.g., bromoacetyl bromide). This attaches the first two atoms of the future diazepine ring.

  • Cyclization: The resulting intermediate is treated with ammonia, which displaces the terminal halide and attacks the ketone carbonyl to form the seven-membered ring after dehydration.

This efficient and modular synthetic strategy is why substituted 2-aminobenzophenones are indispensable in the pharmaceutical industry for creating libraries of benzodiazepine derivatives.[10][14]

Conclusion

This compound is more than a simple chemical compound; it is a meticulously designed molecular scaffold. Its structural features—an accessible nucleophilic amine, strategically placed halogens for electronic modulation and potential cross-coupling, and a non-planar benzophenone core—make it an exceptionally versatile and valuable intermediate. A thorough understanding of its spectroscopic fingerprint, reactivity, and three-dimensional nature is crucial for its effective use in the complex, multi-step syntheses required in modern drug discovery and development.

References

Physicochemical properties of 2-Amino-5-bromo-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-2'-fluorobenzophenone

Authored by: Gemini, Senior Application Scientist

Publication Date: January 5, 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 1479-58-9). As a critical starting material and intermediate in medicinal chemistry, particularly in the synthesis of benzodiazepine derivatives, a thorough understanding of its chemical and physical characteristics is paramount for researchers and drug development professionals. This document consolidates essential data, including chemical identifiers, solubility, thermal properties, and spectroscopic profiles. Furthermore, it presents field-proven insights into its synthetic utility and outlines a standard protocol for purity assessment, ensuring both technical accuracy and practical applicability.

Chemical Identity and Structural Framework

This compound is a substituted benzophenone characterized by three key functional groups attached to its diphenylmethanone core: an amino group (-NH₂), a bromine atom (-Br), and a fluorine atom (-F).[1] These substituents bestow upon the molecule a unique combination of reactivity and physical properties, making it a versatile building block in organic synthesis.[1] Its primary utility is as a precursor for constructing more complex active pharmaceutical ingredients (APIs).[1]

The strategic placement of the amino and halogen groups allows for a variety of chemical transformations, including nucleophilic substitutions and catalytic cross-coupling reactions.[1] This versatility is fundamental to its role in the synthesis of targeted molecular architectures, most notably in the development of therapeutics targeting the central nervous system.[1][2]

Identifier Value Source(s)
IUPAC Name (2-amino-5-bromophenyl)(2-fluorophenyl)methanone[1][3]
Synonyms 2-Amino-2′-fluoro-5-bromobenzophenone[4][5][6]
CAS Number 1479-58-9[1][4][5][6]
Molecular Formula C₁₃H₉BrFNO[1][4][5][6]
Molecular Weight 294.12 g/mol [1][5]
InChI Key XCOKDXNGCQXFCV-UHFFFAOYSA-N[1][4][6]
Appearance Yellow crystalline solid/powder[4][7]

Core Physicochemical Properties

The physical properties of a synthetic intermediate dictate its handling, reaction conditions, purification methods, and formulation potential. The data below has been aggregated from various chemical data providers and serves as a baseline for experimental design.

Property Value Source(s)
Melting Point 100-104 °C[7][8]
Boiling Point 450.9 ± 45.0 °C (Predicted)[7][8]
pKa -1.12 ± 0.10 (Predicted)[7]
Purity (Commercial) ≥95% to ≥98%[1][4][9]
Solubility Profile

Solubility is a critical parameter for selecting appropriate solvent systems for synthesis, purification, and analysis. The compound exhibits good solubility in common polar aprotic and protic organic solvents, but is insoluble in water.[7][8] This behavior is consistent with its largely nonpolar aromatic structure, tempered by the polar amino group.

Solvent Solubility Source(s)
Dimethylformamide (DMF)30 mg/mL[4]
Dimethyl Sulfoxide (DMSO)30 mg/mL[4]
Ethanol30 mg/mL[4]
MethanolSlightly Soluble[7]
WaterInsoluble[7][8]

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following data provides the characteristic spectral fingerprints for this compound.

  • Mass Spectrometry (MS): The molecular ion peak confirms the compound's molecular weight.[1]

    • m/z: 294.119 (C₁₃H₉BrFNO)[1]

  • UV-Vis Spectroscopy: The ultraviolet absorption maxima are indicative of the conjugated aromatic system.

    • λmax: 234, 394 nm (in a suitable organic solvent like ethanol or methanol)[4]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. The NIST database provides a reference gas-phase spectrum.[6]

    • N-H stretching: ~3400 cm⁻¹ (characteristic of the primary amine)[1]

    • C=O stretching: ~1680 cm⁻¹ (characteristic of the diaryl ketone)[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the atomic framework.

    • ¹H-NMR: The spectrum displays distinct peaks in the aromatic region (δ 7.2–8.1 ppm).[1] The splitting patterns of these signals are indicative of the substituent positions on the phenyl rings.

    • ¹⁹F-NMR: A characteristic signal for the fluorine atom is observed around δ -110 ppm.[1]

Synthetic Utility and Applications

The primary value of this compound lies in its role as a versatile synthetic intermediate.[1] Its structural features are strategically leveraged in multi-step syntheses of pharmacologically active molecules.

  • Precursor to Benzodiazepines: It is a well-established precursor in the synthesis of various benzodiazepines.[1][10] For instance, it is categorized as an analytical reference standard for its role as a precursor in the synthesis of flubromazepam.[4]

  • Reactive Sites for Derivatization: The molecule's three key functional groups serve as handles for further chemical modification:

    • Amino Group: Can be acylated, alkylated, or used to form heterocyclic rings.

    • Bromine Atom: Enables cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds.

    • Fluorine Atom: Modulates the electronic properties and metabolic stability of the final API, a common strategy in modern drug design.[11]

The diagram below illustrates the relationship between the compound's structural features and its synthetic potential.

G cluster_0 Structural Features of This compound cluster_1 Synthetic Transformations & Applications Compound (2-amino-5-bromophenyl) (2-fluorophenyl)methanone Amino Amino (-NH2) Group Compound->Amino Bromo Bromo (-Br) Atom Compound->Bromo Fluoro Fluoro (-F) Atom Compound->Fluoro Heterocycle Heterocycle Formation (e.g., Diazepine Ring) Amino->Heterocycle Enables Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald) Bromo->Coupling Enables Modulation Metabolic & Electronic Modulation Fluoro->Modulation Provides API Active Pharmaceutical Ingredients (APIs) (e.g., Flubromazepam) Heterocycle->API Coupling->API Modulation->API

Structural features enabling synthetic applications.

Experimental Protocol: Purity Determination by HPLC

Objective: To establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. This protocol is foundational for quality control in a research or manufacturing setting.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 (octadecylsilyl) column is chosen due to its hydrophobicity, which provides excellent retention and separation for aromatic, moderately polar compounds like the analyte.

  • Mobile Phase (Acetonitrile/Water): A gradient elution of acetonitrile and water is selected. Acetonitrile is a common organic modifier that provides good peak shape, while water is the weak solvent. A gradient is used to ensure that any potential impurities, which may have different polarities, are eluted and resolved from the main peak within a reasonable runtime.

  • Detector (UV-Vis): A UV-Vis detector is set to one of the compound's absorption maxima (e.g., 234 nm) to achieve high sensitivity and accurate quantification.[4]

Methodology
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of this compound.

    • Dissolve in a 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (diluent) to create a 100 µg/mL stock solution.

    • Sonication may be used to ensure complete dissolution.

  • Sample Preparation:

    • Prepare a sample solution at the same concentration (100 µg/mL) as the standard using the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-22 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 234 nm

  • Analysis:

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Inject the standard solution five times to establish system suitability (RSD of peak area <2.0%).

    • Inject the sample solution in duplicate.

    • Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

The workflow for this protocol is visualized below.

G start Start: Purity Analysis prep Prepare Solutions (Standard & Sample) 100 µg/mL in ACN/H2O start->prep hplc Set HPLC Conditions (C18, Gradient, 1 mL/min, 234 nm) prep->hplc inject_blank Inject Blank (Diluent) hplc->inject_blank inject_std Inject Standard (5x) Check System Suitability inject_blank->inject_std inject_sample Inject Sample (2x) inject_std->inject_sample calc Integrate Peaks & Calculate Purity via Area Normalization inject_sample->calc end End: Report Result calc->end

Workflow for HPLC purity determination.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure researcher safety and maintain the integrity of the compound.

  • Hazard Identification: The compound is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[8][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[12][14]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[12][14][15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[7][12][14] For long-term stability, storage at -20°C is recommended.[1][4]

Conclusion

This compound is a compound of significant interest in pharmaceutical research and development. Its well-defined physicochemical properties, including its solubility profile and distinct spectroscopic fingerprints, provide a solid foundation for its application in complex organic synthesis. The strategic combination of amino, bromo, and fluoro functional groups offers multiple avenues for chemical modification, cementing its role as a valuable precursor for creating novel therapeutic agents. The protocols and data outlined in this guide are intended to equip researchers with the necessary technical knowledge to utilize this compound effectively and safely.

References

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromo-2'-fluorobenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-5-bromo-2'-fluorobenzophenone, a key intermediate in pharmaceutical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the theoretical and practical aspects of this compound's solubility in various organic solvents. The guide integrates known quantitative and qualitative solubility data with a theoretical framework based on molecular structure and solvent properties. Furthermore, it offers detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, with the CAS number 1479-58-9, is a substituted benzophenone derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its molecular structure, featuring an aminophenyl ketone backbone with bromine and fluorine substituents, makes it a versatile precursor for the synthesis of various complex organic molecules, including pharmaceutically active compounds.[1][2] The solubility of this intermediate is a critical parameter that influences its handling, reaction kinetics, purification, and formulation. A thorough understanding of its behavior in different organic solvents is paramount for optimizing synthetic routes and ensuring the efficient production of high-purity target molecules.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, its solubility profile is a direct consequence of its molecular structure.

Molecular Structure and Functional Groups

The structure of this compound (Figure 1) contains several key functional groups that dictate its polarity and hydrogen bonding capabilities:

  • Amino Group (-NH₂): This primary amine is a polar group capable of acting as a hydrogen bond donor.[1]

  • Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.

  • Fluorine (-F) and Bromine (-Br) Atoms: These halogen substituents contribute to the molecule's polarity and can participate in weaker non-covalent interactions.[1]

  • Aromatic Rings: The two phenyl rings provide a significant non-polar character to the molecule.

The presence of both hydrogen bond donors and acceptors suggests that the molecule can interact favorably with polar solvents.[3][4][5][6][7] However, the large non-polar surface area from the aromatic rings will favor solubility in less polar environments. The interplay of these features results in a nuanced solubility profile.

Figure 1: Molecular Interactions of this compound A diagram illustrating the key functional groups and their potential for intermolecular interactions that influence solubility.

cluster_molecule This compound cluster_interactions Intermolecular Interactions Molecule C13H9BrFNO Amino Amino Group (-NH2) (Hydrogen Bond Donor) Molecule->Amino Ketone Ketone Group (C=O) (Hydrogen Bond Acceptor) Molecule->Ketone Halogens Halogens (Br, F) (Polarity, Halogen Bonding) Molecule->Halogens Aromatic Aromatic Rings (Non-polar Character) Molecule->Aromatic HBonding Hydrogen Bonding Amino->HBonding Forms H-bonds with protic solvents Ketone->HBonding Accepts H-bonds from protic solvents DipoleDipole Dipole-Dipole Halogens->DipoleDipole Contributes to molecular dipole VDW Van der Waals Forces Aromatic->VDW Interacts via pi-stacking and London dispersion forces

Influence of Solvent Properties

The solubility of this compound in a particular organic solvent can be predicted by considering the solvent's properties:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to have good solvating power for the compound due to the potential for strong hydrogen bonding with the amino and ketone groups.[3][4][5][6][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have significant dipole moments but lack acidic protons to donate in hydrogen bonds. They can, however, act as hydrogen bond acceptors. Solvents like DMSO and DMF are known for their excellent ability to dissolve a wide range of organic compounds and are expected to be good solvents for this compound.

  • Non-polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and cannot engage in strong hydrogen bonding. The solubility in these solvents is expected to be limited, driven primarily by weaker van der Waals forces interacting with the aromatic rings of the solute.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can engage in dipole-dipole interactions. Their ability to dissolve the compound will depend on the balance between the polar and non-polar regions of the solute molecule.

Quantitative and Qualitative Solubility Data

A summary of the available experimental solubility data for this compound is presented in Table 1. Due to the limited availability of comprehensive quantitative data in the public domain, a qualitative and predicted solubility profile for a wider range of common organic solvents is provided in Table 2. This prediction is based on the theoretical principles discussed above and comparison with structurally similar compounds.

Table 1: Known Quantitative and Qualitative Solubility of this compound

SolventSolvent TypeQuantitative Solubility (mg/mL)Qualitative SolubilitySource(s)
Dimethylformamide (DMF)Polar Aprotic30Soluble[8][9]
Dimethyl sulfoxide (DMSO)Polar Aprotic30Soluble / Slightly Soluble[8][10][11]
EthanolPolar Protic30Soluble[8]
MethanolPolar Protic-Slightly Soluble[10][11]
WaterPolar Protic-Insoluble[10][11][12]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
AcetonePolar AproticModerately SolubleCan act as a hydrogen bond acceptor for the amino group.
AcetonitrilePolar AproticModerately SolubleIts polarity should allow for favorable dipole-dipole interactions.
Tetrahydrofuran (THF)Polar AproticModerately SolubleThe ether oxygen can act as a hydrogen bond acceptor.
Dichloromethane (DCM)Weakly PolarModerately to Sparingly SolubleBalances polarity for the functional groups and non-polarity for the aromatic rings.
ChloroformWeakly PolarModerately to Sparingly SolubleSimilar to DCM, it can offer a balance of interactions.
Ethyl AcetatePolar AproticModerately SolubleThe ester carbonyl can act as a hydrogen bond acceptor.
TolueneNon-polarSparingly Soluble to InsolubleLacks strong interactions with the polar functional groups.
HexaneNon-polarInsolubleDominated by non-polar character, unlikely to solvate the polar groups effectively.

Experimental Protocols for Solubility Determination

To ensure the scientific integrity and trustworthiness of solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic (equilibrium) and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution in equilibrium with the solid drug.

Figure 2: Workflow for Thermodynamic Solubility Determination A diagram illustrating the step-by-step process of the shake-flask method followed by HPLC analysis.

start Start step1 Add excess this compound to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate at a constant temperature (e.g., 25°C or 37°C) with agitation for 24-48 hours. step1->step2 step3 Allow the suspension to settle. step2->step3 step4 Filter the supernatant to remove undissolved solid. step3->step4 step5 Prepare a dilution series of the filtrate. step4->step5 step6 Analyze the diluted samples by HPLC-UV to determine the concentration. step5->step6 step7 Calculate the solubility based on the concentration of the saturated solution. step6->step7 end_node End step7->end_node

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The exact amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

    • Add a precise volume (e.g., 1-2 mL) of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator or on a rotator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological temperature relevance).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. The equilibration time should be validated to ensure the concentration in the solution is no longer changing.

  • Sample Processing:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample and the calibration standards onto a suitable HPLC system equipped with a UV detector. A reverse-phase C18 column is often appropriate.

    • The concentration of the compound in the diluted sample is determined by comparing its peak area to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or µg/mL.

Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. It is often used in early drug discovery for rapid screening.

Figure 3: Workflow for Kinetic Solubility Determination A diagram outlining the turbidimetric method for high-throughput solubility screening.

start Start step1 Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM). start->step1 step2 Dispense the desired organic solvent into a microplate. step1->step2 step3 Add small volumes of the DMSO stock solution to the solvent to create a range of concentrations. step2->step3 step4 Incubate the microplate for a set period (e.g., 1-2 hours) at a constant temperature. step3->step4 step5 Measure the turbidity (absorbance or light scattering) of each well using a plate reader. step4->step5 step6 Determine the concentration at which precipitation occurs (the kinetic solubility limit). step5->step6 end_node End step6->end_node

  • Preparation:

    • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • In a clear-bottomed 96-well microplate, add the desired organic solvent to a series of wells.

  • Compound Addition:

    • Using a liquid handling robot or multichannel pipette, add varying small amounts of the DMSO stock solution to the wells containing the organic solvent to create a serial dilution. The final DMSO concentration should be kept low (typically < 2%) to minimize its co-solvent effect.

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 1 to 2 hours).

    • Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis:

    • Plot the turbidity reading against the compound concentration.

    • The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the baseline, indicating the onset of precipitation.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. The available quantitative data, combined with a theoretical understanding of its molecular structure and solvent interactions, offers valuable insights for researchers in drug development and organic synthesis. The provided experimental protocols for both thermodynamic and kinetic solubility determination serve as a practical resource for obtaining reliable and reproducible data. While a comprehensive quantitative solubility profile across a wide range of solvents is not yet fully documented in the literature, the principles and methodologies outlined in this guide provide a robust framework for predicting and experimentally determining the solubility of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Spectral Analysis of 2-Amino-5-bromo-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Key Pharmaceutical Intermediate

2-Amino-5-bromo-2'-fluorobenzophenone is a substituted benzophenone of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a benzophenone core with amino, bromo, and fluoro substituents, makes it a versatile precursor in the synthesis of a variety of biologically active compounds. Notably, it serves as a key starting material in the creation of certain benzodiazepines and other central nervous system (CNS) active agents. The precise arrangement of its functional groups allows for targeted chemical modifications, leading to the development of novel therapeutic molecules.

This guide provides a detailed analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is to not only present the data but also to provide insights into the experimental considerations and the structural information that can be gleaned from each technique. Understanding the spectral characteristics of this compound is paramount for ensuring its identity, purity, and suitability for downstream applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is fundamental for its handling, formulation, and quality control.

PropertyValueSource
IUPAC Name (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone[1]
CAS Number 1479-58-9[1][2][3]
Molecular Formula C₁₃H₉BrFNO[1][2][3]
Molecular Weight 294.12 g/mol [3]
Appearance Crystalline solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule with the complexity of this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the substitution patterns on the aromatic rings.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The interpretation of the spectrum for this compound is based on the analysis of chemical shifts (δ), integration, and spin-spin coupling patterns.

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). The spectrum is then recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Data Interpretation:

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each carbon atom.

Data Interpretation:

The spectrum is expected to show 13 distinct signals corresponding to the 13 carbon atoms in the molecule. The carbonyl carbon (C=O) will appear at the most downfield region of the spectrum, typically in the range of δ 190-200 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon atoms directly attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The chemical shifts of the carbons in the bromo-substituted ring will be influenced by the amino and bromo substituents.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

The IR spectrum can be obtained using various techniques, such as Attenuated Total Reflectance (ATR) for solid samples or by preparing a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[2]

Vibrational ModeExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)Source
N-H Stretching (Amino group)3500-3300 (two bands for primary amine)~3400[NIST WebBook]
C-H Stretching (Aromatic)3100-3000Present in the spectrum[NIST WebBook]
C=O Stretching (Carbonyl)1700-1650~1680[NIST WebBook]
C=C Stretching (Aromatic)1600-1450Multiple bands in this region[NIST WebBook]
C-N Stretching1350-1250Present in the spectrum[NIST WebBook]
C-F Stretching1250-1000Present in the spectrum[NIST WebBook]
C-Br Stretching700-500Present in the spectrum[NIST WebBook]

The presence of a strong absorption band around 1680 cm⁻¹ is indicative of the conjugated ketone carbonyl group. The bands in the 3400 cm⁻¹ region are characteristic of the N-H stretching vibrations of the primary amino group. The various bands in the fingerprint region (below 1500 cm⁻¹) are due to complex vibrations involving the entire molecule, including the C-F and C-Br stretches, and provide a unique pattern for identification.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Experimental Protocol:

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, vaporized, and then bombarded with a beam of high-energy electrons. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The NIST WebBook provides an electron ionization mass spectrum for this compound.[2]

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺) which corresponds to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensity.

  • Molecular Ion (M⁺): The expected m/z for the molecular ion containing ⁷⁹Br is approximately 293, and for the ion containing ⁸¹Br is approximately 295. The nominal molecular weight is 294.12 g/mol .[3]

  • Fragmentation Pattern: The fragmentation of the molecular ion will lead to the formation of several smaller, stable fragment ions. The fragmentation pattern can provide valuable structural information. A common fragmentation pathway for benzophenones is the cleavage of the bond between the carbonyl group and one of the phenyl rings.

Workflow for Spectral Analysis:

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Confirm Molecular Structure NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the comprehensive spectral analysis of this compound.

Conclusion: A Foundation for Quality and Discovery

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its identification and characterization. Each technique offers a unique and complementary piece of the structural puzzle, and together they confirm the molecular formula, the presence of key functional groups, and the overall atomic connectivity. For researchers and drug development professionals, a thorough understanding of this spectral data is not merely an academic exercise; it is a critical component of quality control, ensuring the integrity of starting materials and the successful synthesis of novel pharmaceutical agents. This foundational knowledge enables confident progression in the complex and highly regulated field of drug discovery.

References

A Guide to the Mechanistic Pathway of 2-Amino-5-bromo-2'-fluorobenzophenone-Derived Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of therapeutics derived from 2-Amino-5-bromo-2'-fluorobenzophenone. This compound is a critical chemical intermediate, primarily utilized in the synthesis of pharmacologically active agents such as the benzodiazepine, loprazolam.[1][2] The guide will elucidate the transition from this precursor to the final active pharmaceutical ingredient, with a core focus on the well-established mechanism of benzodiazepines. The narrative will detail the molecular interactions with the GABA-A receptor, the resulting physiological effects, and the experimental methodologies employed to characterize this activity. This document serves as a resource for professionals in drug development and neuroscience, offering a foundational understanding of this class of compounds from chemical synthesis to clinical application.

Introduction: The Role of this compound as a Precursor

This compound is a key building block in synthetic medicinal chemistry.[1] Its chemical structure, featuring an amino group and a benzophenone core, makes it a versatile starting material for the creation of complex heterocyclic molecules.[1] Its primary significance lies in its role as a precursor for the synthesis of 1,4-benzodiazepines, a class of drugs renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][3]

One of the most notable compounds synthesized from this precursor is loprazolam, a short-acting benzodiazepine used in the treatment of moderately-severe insomnia.[4] Therefore, to understand the "mechanism of action" associated with this compound, one must look to the pharmacological activity of the final drug products derived from it.

From Precursor to Active Pharmaceutical Ingredient: The Synthesis of Loprazolam

The journey from this compound to a pharmacologically active benzodiazepine involves a series of chemical reactions. A generalized synthetic pathway for 1,4-benzodiazepines from a 2-aminobenzophenone derivative involves N-acylation followed by cyclization.[1] In a typical initial step, the amino group of the precursor is acylated, for instance with chloroacetyl chloride, to form an N-substituted intermediate.[1] Subsequent intramolecular cyclization, often involving a nucleophilic attack, leads to the formation of the characteristic seven-membered diazepine ring.[1] The synthesis of loprazolam specifically involves a multi-step process that ultimately yields the final complex imidazobenzodiazepine structure.[5]

The Molecular Target: The GABA-A Receptor

The primary target for benzodiazepines, including loprazolam, is the γ-aminobutyric acid type A (GABA-A) receptor.[6][7] GABA is the main inhibitory neurotransmitter in the central nervous system (CNS), responsible for reducing neuronal excitability.[6][8]

The GABA-A receptor is a pentameric ligand-gated ion channel, meaning it is a complex protein made of five subunits that form a pore through the cell membrane.[9][10] When GABA binds to this receptor, the channel opens, allowing chloride ions (Cl-) to flow into the neuron.[8] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neuronal signaling.[6][11]

The most common GABA-A receptor composition in the brain consists of two α subunits, two β subunits, and one γ subunit.[9] The binding site for benzodiazepines is located at the interface between an α and a γ subunit.[12]

The Core Mechanism: Positive Allosteric Modulation

Benzodiazepines do not directly activate the GABA-A receptor. Instead, they act as positive allosteric modulators .[7][13] This means they bind to a site on the receptor that is distinct from the GABA binding site and, in doing so, enhance the effect of GABA.[7]

When a benzodiazepine like loprazolam binds to its site on the GABA-A receptor, it induces a conformational change in the receptor protein.[3] This change increases the affinity of the receptor for GABA.[6] As a result, when GABA is present, the chloride ion channel opens more frequently.[4][12] The increased frequency of channel opening leads to a greater influx of chloride ions and a stronger inhibitory signal.[4][12] This potentiation of GABA's natural calming effect is what produces the therapeutic effects of benzodiazepines.[14]

dot

Caption: Loprazolam's positive allosteric modulation of the GABA-A receptor.

Experimental Protocols for Elucidating the Mechanism of Action

The mechanism of action of benzodiazepines has been extensively studied using a variety of experimental techniques. The two primary methods are radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding of a test compound (like loprazolam) to the benzodiazepine binding site on the GABA-A receptor.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., from rats) is homogenized and centrifuged to isolate cell membranes rich in GABA-A receptors.[15][16] Multiple washing steps are necessary to remove endogenous GABA.[15]

  • Incubation: The prepared membranes are incubated with a radiolabeled ligand (a radioactive molecule that is known to bind to the benzodiazepine site, such as [3H]-Flunitrazepam).[17]

  • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (loprazolam). The test compound will compete with the radioligand for binding to the receptor.

  • Separation: The membranes (with bound ligand) are separated from the unbound ligand, typically by rapid filtration.[18]

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki), which is a measure of the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

dot

Caption: Workflow for a radioligand binding assay.

Electrophysiology

Electrophysiological techniques, such as patch-clamp recording, directly measure the electrical activity of neurons and the flow of ions across their membranes.

Objective: To observe the effect of a benzodiazepine on the function of the GABA-A receptor in real-time.

Methodology:

  • Cell Preparation: Neurons are either cultured in a dish or studied in thin slices of brain tissue.[19]

  • Recording: A microelectrode is used to form a tight seal with the membrane of a single neuron, allowing for the measurement of ion flow through a single or a small number of ion channels.

  • GABA Application: GABA is applied to the neuron, causing the GABA-A receptor channels to open and an inward flow of chloride ions to be recorded.

  • Benzodiazepine Application: The experiment is repeated in the presence of a benzodiazepine.

  • Observation: It is observed that in the presence of the benzodiazepine, the GABA-induced current is significantly enhanced, confirming the positive allosteric modulatory effect.[14][19] This demonstrates an increase in the inhibitory effect of GABA.[14]

Pharmacological Effects and Therapeutic Implications

The enhancement of GABAergic inhibition in the CNS by benzodiazepines like loprazolam results in a range of physiological effects:[3][4]

EffectUnderlying MechanismTherapeutic Use
Sedation/Hypnosis General reduction in neuronal excitability in brain regions controlling wakefulness.Insomnia[4]
Anxiolysis Inhibition of neuronal circuits in the limbic system, particularly the amygdala.[11]Anxiety disorders
Anticonvulsant Suppression of the spread of seizure activity in the brain.Seizures
Muscle Relaxation Inhibition of polysynaptic pathways in the spinal cord.Muscle spasms

Note: While effective, the use of benzodiazepines is generally recommended for short-term use due to the risk of tolerance, dependence, and withdrawal symptoms.[6]

Conclusion

While this compound is not itself a pharmacologically active agent, it is a crucial precursor in the synthesis of important therapeutics like loprazolam. The mechanism of action of these end-products is well-defined, centering on the positive allosteric modulation of the GABA-A receptor. By enhancing the natural inhibitory effects of GABA, these compounds produce a range of CNS-depressant effects that are harnessed for therapeutic benefit. A thorough understanding of this mechanism, from the initial chemical synthesis to the molecular interaction with the receptor and the resulting physiological outcomes, is essential for the continued development and responsible use of this important class of drugs.

References

Biological activity of 2-Amino-5-bromo-2'-fluorobenzophenone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Amino-5-bromo-2'-fluorobenzophenone Derivatives

Abstract

The 2-aminobenzophenone scaffold represents a "privileged structure" in medicinal chemistry, serving as a foundational template for a wide array of pharmacologically active agents.[1] This technical guide focuses on derivatives of this compound, a specific subclass whose unique halogen substitutions significantly influence its biological profile. The presence of a bromine atom at the 5-position and a fluorine atom at the 2'-position modulates the molecule's physicochemical properties, impacting its metabolic stability, target binding affinity, and overall therapeutic potential.[2] We will provide an in-depth exploration of the primary biological activities associated with these derivatives, including their well-established roles as modulators of the central nervous system (CNS), their emerging potential as anticancer agents through mechanisms like tubulin polymerization inhibition, and their anti-inflammatory properties. This guide synthesizes data from authoritative sources to provide detailed mechanistic insights, quantitative structure-activity relationship (SAR) data, and robust, step-by-step experimental protocols for researchers in drug discovery and development.

Chapter 1: The this compound Scaffold: A Foundation for Bioactivity

The 2-Aminobenzophenone Core: A Privileged Structure

The 2-aminobenzophenone framework is a cornerstone in the synthesis of numerous heterocyclic compounds, most notably the 1,4-benzodiazepines.[1][3] However, its significance extends beyond its role as a synthetic intermediate. The inherent structural features of the 2-aminobenzophenone core are crucial for direct interaction with various biological targets, leading to a broad spectrum of therapeutic activities.[1] This versatility has established it as a privileged scaffold, a molecular framework that is capable of binding to multiple, unrelated biological targets.

Structural Features and The Role of Halogen Substituents

The title compound, (2-amino-5-bromophenyl)-(2-fluorophenyl)methanone, possesses several key features that dictate its reactivity and biological function.[2]

  • Amino Group (-NH₂): The ortho-positioned amino group is critical. It can act as a hydrogen bond donor and is a key nucleophilic site for the synthesis of heterocyclic systems like benzodiazepines.[2][4] Its presence is integral for the growth inhibition observed in anticancer applications.[5]

  • Bromo Group (-Br): The bromine atom at the 5-position is a lipophilic, electron-withdrawing group. This substitution can enhance the compound's ability to penetrate biological membranes, such as the blood-brain barrier or bacterial membranes, potentially increasing CNS and antimicrobial efficacy.[2][4]

  • Fluoro Group (-F): The 2'-fluoro substituent on the second phenyl ring is significant. Fluorine is a small, highly electronegative atom that can form strong carbon-fluorine bonds. This often improves metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorinated analogs can exhibit enhanced target binding affinity compared to their non-fluorinated or chlorinated counterparts.[2]

Synthetic Strategies

The synthesis of 2-aminobenzophenone derivatives is well-documented, with methods ranging from classical Friedel-Crafts acylations to modern palladium-catalyzed cross-coupling reactions.[3][6] A common laboratory-scale synthesis for the parent 2-Amino-5-bromobenzophenone involves the direct bromination of 2-aminobenzophenone using N-bromosuccinimide (NBS) or the reductive cleavage of a 5-Bromo-3-phenyl-2,1-benzisoxazole precursor using zinc dust and acetic acid.[7][8]

Chapter 2: Central Nervous System (CNS) Activity: From Anxiolytics to Anticonvulsants

The most extensively studied activity of 2-aminobenzophenone derivatives is their effect on the CNS, where they often function as anxiolytics, sedatives, and anticonvulsants.[9][10] This activity is primarily mediated through their interaction with the GABA-A receptor.

Mechanism of Action: Allosteric Modulation of the GABA-A Receptor

Many derivatives of 2-aminobenzophenone are precursors to or act as benzodiazepines.[9] These molecules do not activate the GABA-A receptor directly but act as positive allosteric modulators.[11] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of the inhibitory neurotransmitter GABA.[9] This potentiation leads to an increased frequency of chloride ion channel opening, resulting in an influx of Cl⁻ ions. The subsequent hyperpolarization of the neuronal membrane reduces its excitability, producing the characteristic anxiolytic, muscle relaxant, and anticonvulsant effects.[9][11][12]

GABA_A_Receptor_Mechanism cluster_receptor GABA-A Receptor Complex cluster_effect Cellular Effect GABA_Site GABA Binding Site Potentiation Enhanced GABA Effect GABA_Site->Potentiation BZD_Site Benzodiazepine Site BZD_Site->Potentiation Potentiates Channel Chloride (Cl⁻) Channel (Closed) GABA GABA GABA->GABA_Site Binds BZD Benzophenone Derivative BZD->BZD_Site Binds Cl_ion Cl⁻ Channel_Open Channel Opens More Frequently Cl_ion->Channel_Open Influx Potentiation->Channel_Open Hyperpolarization Hyperpolarization Channel_Open->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Mechanism of GABA-A receptor modulation by benzophenone derivatives.
Quantitative Analysis of Anticonvulsant Activity

Structure-activity relationship studies have been crucial in optimizing the anticonvulsant potency of these derivatives. The table below summarizes the activity of several triazolylbenzophenones, which are structurally related to the core topic, against convulsions induced by pentylenetetrazole (PTZ) and thiosemicarbazide in mice.[9] The ED₅₀ (Effective Dose, 50%) represents the dose required to produce a therapeutic effect in 50% of the population.

Compound IDRR'Anticonvulsant Activity (ED₅₀, mg/kg, i.p.) vs. PentylenetetrazoleAnticonvulsant Activity (ED₅₀, mg/kg, i.p.) vs. Thiosemicarbazide
1 HH12.02.5
2 CH₃H23.09.0
3 CH₃CH₃2.00.02
4 C₂H₅C₂H₅5.00.1
5 \multicolumn{2}{c}{-(CH₂)₅-}4.00.05
Diazepam --0.51.0
Data sourced from Gall, M., et al. (1976).[9][13]

This data illustrates that small modifications to the derivative structure, such as the nature of the dialkylamino group (R and R'), can dramatically alter anticonvulsant potency, with some derivatives approaching or exceeding the potency of diazepam in specific tests.[13]

Experimental Protocols for CNS Activity Screening

Evaluating the CNS effects of novel compounds requires a standardized set of in vivo assays. The following protocols are fundamental in the field.

Anticonvulsant_Screening_Workflow cluster_tests Seizure Induction & Observation start Animal Acclimatization (e.g., Kunming Mice) grouping Divide into Groups (Vehicle Control, Test Compounds, Positive Control) start->grouping admin Compound Administration (e.g., Intraperitoneal, i.p.) grouping->admin wait Waiting Period (e.g., 30-60 min for drug absorption) admin->wait MES Maximal Electroshock (MES) - Induces tonic seizures - Models generalized tonic-clonic seizures wait->MES Induce Seizure PTZ Subcutaneous Pentylenetetrazole (scPTZ) - Induces clonic seizures - Models absence seizures wait->PTZ Induce Seizure neurotox Neurotoxicity Assessment (Rotarod Test) wait->neurotox Assess Motor Impairment analysis Data Analysis (Calculate ED₅₀, TD₅₀, Protective Index) MES->analysis PTZ->analysis neurotox->analysis end Conclusion on Activity & Safety Profile analysis->end

Workflow for in vivo anticonvulsant and neurotoxicity screening.

This test is a widely used model for generalized tonic-clonic seizures.

  • Animal Preparation: Use adult mice (e.g., KunMing strain), grouped and fasted overnight.[14]

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard drug like phenytoin.

  • Seizure Induction: After a set period (e.g., 30 minutes), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind-limb extension reflex.

  • Endpoint: The absence of the tonic hind-limb extension is defined as protection. The ED₅₀ is calculated based on the dose-response data.[15][16]

This model is effective for screening drugs that treat absence seizures.

  • Animal Preparation & Drug Administration: As described in the MES test. Valproic acid is often used as the positive control.[17]

  • Seizure Induction: After the drug absorption period, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the neck region.[13]

  • Observation: Immediately place the animal in an individual observation cage and observe for 30 minutes for the onset of clonic seizures (convulsive waves with loss of righting reflex lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures during the observation period is considered protection.[13][17]

This test assesses motor coordination and is used to determine if a compound's anticonvulsant activity is merely a result of motor impairment.

  • Training: Train mice to stay on a rotating rod (e.g., 3 cm diameter, 25 rpm) for a set duration (e.g., 1-2 minutes).

  • Drug Administration: Administer the test compound at various doses.

  • Testing: At time intervals corresponding to the anticonvulsant tests, place the mice on the rotarod.

  • Endpoint: Record the number of animals that fall off the rod within the time limit. The TD₅₀ (Toxic Dose, 50%) is the dose at which 50% of the animals fail the test. A high TD₅₀ relative to the ED₅₀ (a high Protective Index, PI = TD₅₀/ED₅₀) is desirable.[14][15]

Chapter 3: Anticancer and Antimitotic Potential

Beyond the CNS, derivatives of the 2-aminobenzophenone scaffold have demonstrated significant potential in oncology.[1] Their anticancer effects are often mediated through the disruption of microtubule dynamics or the inhibition of drug efflux pumps.[18]

Mechanism of Action I: Inhibition of Tubulin Polymerization

Several 2-aminobenzophenone derivatives have been identified as potent antimitotic agents that interfere with the formation of the mitotic spindle.[5][18]

  • Target Interaction: These compounds bind to the colchicine-binding site on β-tubulin.[1][18]

  • Disruption of Dynamics: This binding event prevents the polymerization of α- and β-tubulin heterodimers into microtubules. This shifts the cellular equilibrium towards microtubule depolymerization.[1]

  • Cellular Consequence: The resulting disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway and programmed cell death.[1]

Tubulin_Inhibition_Pathway cluster_cell_cycle Cellular Processes tubulin α/β-Tubulin Dimers mt Microtubules (Dynamic Polymer) tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle Formation mt->spindle drug 2-Aminobenzophenone Derivative drug->tubulin Binds to Colchicine Site drug->mt Inhibits Polymerization & Promotes Depolymerization mitosis Successful Mitosis spindle->mitosis arrest G2/M Phase Arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Antimitotic mechanism via inhibition of tubulin polymerization.
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[18]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate to allow for attachment.[18]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzophenone derivative for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is proportional to the absorbance. The IC₅₀ (Inhibitory Concentration, 50%) value, the concentration of the compound that reduces cell viability by 50%, can be calculated from the dose-response curve.

Chapter 4: Emerging Anti-inflammatory Activity

Certain 4-aminobenzophenone derivatives, structurally related to the title compounds, have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade.[1]

Mechanism of Action: p38 MAP Kinase Inhibition
  • Target: p38 MAP kinase is activated by inflammatory stimuli like cytokines.[1]

  • Inhibition: The aminobenzophenone derivatives act as competitive inhibitors at the ATP-binding site of p38 MAP kinase.[1]

  • Downstream Effect: By blocking the kinase activity, they prevent the phosphorylation of downstream targets. This disrupts the transcriptional and translational regulation of pro-inflammatory genes, leading to a downregulation of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1]

p38_MAPK_Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mkk MKK3/6 mapkkk->mkk p38 p38 MAP Kinase mkk->p38 targets Downstream Targets (e.g., MK2, Transcription Factors) p38->targets cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-1β) targets->cytokines response Inflammatory Response cytokines->response drug Aminobenzophenone Derivative drug->p38 Inhibition

Mechanism of anti-inflammatory action via p38 MAP kinase inhibition.

Chapter 5: Conclusion and Future Directions

Derivatives of this compound are a versatile class of compounds with significant, well-documented biological activities. Their primary utility as CNS agents, particularly as anticonvulsants and anxiolytics, is rooted in their ability to modulate the GABA-A receptor. Concurrently, emerging research highlights their potential as anticancer agents through the disruption of microtubule dynamics and as anti-inflammatory agents via p38 MAP kinase inhibition.

Future research should focus on several key areas:

  • Optimization of Pharmacokinetics: Further structural modifications to improve bioavailability, metabolic stability, and safety profiles are needed to advance these compounds from leads to clinical candidates.[1]

  • Selectivity: Designing derivatives with higher selectivity for specific biological targets (e.g., specific GABA-A receptor subtypes or cancer-related kinases) could reduce off-target effects and enhance therapeutic efficacy.

  • Exploration of New Targets: The privileged nature of the 2-aminobenzophenone scaffold suggests it may interact with other biological targets yet to be discovered, opening new avenues for therapeutic intervention.

The data and protocols presented in this guide provide a solid foundation for researchers to build upon, facilitating the rational design and evaluation of more potent and selective therapeutic agents derived from this promising chemical scaffold.

References

The Strategic Utility of 2-Amino-5-bromo-2'-fluorobenzophenone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-Amino-5-bromo-2'-fluorobenzophenone is a highly functionalized aromatic ketone that has garnered significant attention as a pivotal building block in the realm of medicinal chemistry and organic synthesis. Its strategic arrangement of reactive functional groups—an amine, a bromine atom, and a fluorine atom on separate phenyl rings—renders it a versatile precursor for the construction of complex molecular architectures, most notably in the synthesis of psychoactive compounds and other pharmacologically relevant agents. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and an exploration of its applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. The presence of both a nucleophilic amino group and a halogenated phenyl ring suitable for cross-coupling reactions makes this compound a valuable asset for generating diverse chemical libraries.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is crucial for its effective utilization in synthetic endeavors. The compound typically presents as a yellow solid with a melting point in the range of 100-104 °C.[1]

PropertyValueSource(s)
IUPAC Name (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone[2]
CAS Number 1479-58-9[2][3]
Molecular Formula C₁₃H₉BrFNO[2][3]
Molecular Weight 294.12 g/mol [3]
Melting Point 100-104 °C[1]
Boiling Point (Predicted) 450.9 ± 45.0 °C
Solubility Soluble in DMSO and Methanol (slightly)[1]
Appearance Yellow solid[1]

The spectroscopic data for this compound are consistent with its structure. The infrared (IR) spectrum exhibits characteristic peaks for the amino group (N-H stretching) and the carbonyl group (C=O stretching). Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.[2] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the proton and carbon environments within the molecule.

Synthesis of this compound: A Detailed Protocol

The primary synthetic route to this compound is a Friedel-Crafts acylation reaction. The following protocol is a detailed method adapted from established procedures for analogous compounds and the general synthesis of flubromazepam.

Experimental Protocol: Friedel-Crafts Acylation

This procedure outlines the synthesis of this compound from p-bromoaniline and o-fluorobenzoyl chloride.

Materials:

  • p-Bromoaniline

  • o-Fluorobenzoyl chloride

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane and ethyl acetate)

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask, suspend anhydrous zinc chloride in an anhydrous solvent such as 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen).

  • Addition of Reactants: To the stirred suspension, add o-fluorobenzoyl chloride. Subsequently, slowly add p-bromoaniline to the reaction mixture. The addition should be controlled to manage the exothermic nature of the reaction.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid. This will hydrolyze the reaction complex and dissolve the zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, a dilute solution of sodium hydroxide or sodium bicarbonate to remove any unreacted acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound is typically purified by silica gel column chromatography.[4] A gradient of hexane and ethyl acetate is commonly used as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield a yellow solid.

Synthesis p_bromoaniline p-Bromoaniline intermediate Reaction Intermediate p_bromoaniline->intermediate o_fluorobenzoyl_chloride o-Fluorobenzoyl Chloride o_fluorobenzoyl_chloride->intermediate ZnCl2 ZnCl₂ (Lewis Acid) ZnCl2->intermediate workup Acidic Work-up & Extraction intermediate->workup product 2-Amino-5-bromo- 2'-fluorobenzophenone purification Column Chromatography workup->purification purification->product

Caption: Synthetic pathway for this compound.

Applications as a Synthetic Building Block

The primary and most well-documented application of this compound is as a key precursor in the synthesis of designer benzodiazepines, particularly flubromazepam.[3][5]

Synthesis of Flubromazepam

The synthesis of flubromazepam from this compound involves a two-step annulation sequence.

  • Amidation: The amino group of this compound is first acylated with 2-bromoacetyl bromide to form the corresponding 2-(2-bromoacetamido)-5-bromo-2'-fluorobenzophenone intermediate.

  • Cyclization: The intermediate is then treated with ammonia. The ammonia acts as a nucleophile, displacing the bromide, and subsequent intramolecular condensation and ring closure under heat leads to the formation of the seven-membered diazepine ring of flubromazepam.

Flubromazepam_Synthesis start 2-Amino-5-bromo- 2'-fluorobenzophenone intermediate 2-(2-Bromoacetamido)-5-bromo- 2'-fluorobenzophenone start->intermediate Acylation reagent1 2-Bromoacetyl Bromide reagent1->intermediate product Flubromazepam intermediate->product Cyclization reagent2 Ammonia (NH₃) Heat reagent2->product

Caption: Synthesis of Flubromazepam from its precursor.

Potential for Further Derivatization

Beyond its use in benzodiazepine synthesis, the structure of this compound offers multiple avenues for further chemical modification:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring is a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of novel compounds.

  • Reactions of the Amino Group: The primary amine can be diazotized and converted to other functional groups, or it can be used as a nucleophile in the synthesis of other heterocyclic systems like quinolines and quinazolines.

  • Modification of the Carbonyl Group: The ketone functionality can be reduced to an alcohol or converted to an imine, further expanding the synthetic possibilities.

The Influence of Halogen Substituents

The presence of both bromine and fluorine atoms in this compound and its derivatives has a significant impact on their chemical and pharmacological properties.

  • Bromine: The bromine atom primarily serves as a reactive site for further functionalization through cross-coupling reactions. In the final drug molecule, the presence of a halogen at this position can influence the lipophilicity and metabolic stability of the compound.

  • Fluorine: The 2'-fluoro substituent is a common feature in many modern pharmaceuticals. Its high electronegativity can alter the electronic properties of the molecule, potentially leading to enhanced binding affinity to biological targets. Furthermore, the introduction of fluorine can block sites of metabolism, thereby increasing the drug's half-life.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile synthetic building block with significant applications in medicinal chemistry. Its utility is most prominently demonstrated in the synthesis of flubromazepam and other benzodiazepine derivatives. The multiple reactive sites within its structure provide a platform for the generation of diverse and complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in the field of drug discovery and development.

References

A Technical Guide to 2-Amino-5-bromo-2'-fluorobenzophenone: A Cornerstone Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Amino-5-bromo-2'-fluorobenzophenone, a critical starting material for researchers, scientists, and professionals in drug development. We will explore its chemical attributes, synthesis, and pivotal applications, particularly in the creation of psychoactive pharmaceutical compounds. Our focus is on delivering not just procedural steps, but the scientific rationale that underpins its utility and versatility in modern medicinal chemistry.

Introduction: The Strategic Importance of a Multifunctional Precursor

This compound (ABFB) is a substituted benzophenone that has become an indispensable building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs).[1][2] Its molecular architecture, featuring amino, bromo, and fluoro groups, provides multiple reactive sites for a variety of chemical transformations.[1] This strategic combination of functional groups allows for its use in nucleophilic substitutions, catalytic cross-coupling reactions, and the construction of complex heterocyclic systems.[1]

The presence of a bromine atom offers a reliable leaving group for coupling reactions, while the amino group is a key nucleophile for ring-closure reactions, and the fluorine atom can enhance the pharmacological properties of the final compound, such as binding affinity and metabolic stability.[1][3] Consequently, ABFB is a highly valued intermediate in the synthesis of targeted molecular structures.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValueReference(s)
CAS Number 1479-58-9[1][4][5][6]
Molecular Formula C₁₃H₉BrFNO[1][4][5][6]
Molecular Weight 294.12 g/mol [1][4][5][6]
IUPAC Name (2-amino-5-bromophenyl)(2-fluorophenyl)methanone[1][4]
Appearance Crystalline solid[4]
Purity ≥98%[4]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml[4]
Storage -20°C for long-term stability[1][4]

Spectroscopic data, such as that available from the NIST WebBook, provides further confirmation of its structure through techniques like mass spectrometry and infrared spectroscopy.[5]

Core Application: Synthesis of Benzodiazepine Derivatives

The primary application of this compound is as a precursor in the synthesis of benzodiazepines, a class of psychoactive drugs.[1] It is specifically noted as an analytical reference standard for the synthesis of flubromazepam.[4][7] The synthesis of such compounds leverages the reactivity of the amino and bromo functional groups to construct the characteristic diazepine ring.[1]

General Synthetic Strategy for Benzodiazepines

The synthesis of benzodiazepines from aminobenzophenones typically involves an initial acylation of the amino group, followed by a cyclization step to form the seven-membered diazepine ring.[3] The specific reagents and conditions will dictate the final structure of the benzodiazepine.

G cluster_start Starting Material cluster_process Synthetic Steps cluster_end Final Product This compound This compound Acylation Acylation of Amino Group This compound->Acylation Reactant Cyclization Ring Closure Acylation->Cyclization Intermediate Benzodiazepine Benzodiazepine Derivative (e.g., Flubromazepam) Cyclization->Benzodiazepine Final Step

Caption: General workflow for benzodiazepine synthesis.

Exemplary Protocol: Synthesis of Flubromazepam

While detailed, proprietary synthesis protocols are often not fully disclosed in publicly available literature, a general multi-step synthesis can be inferred from related benzodiazepine syntheses and the known reactivity of the precursor. The synthesis of flubromazepam would proceed through the formation of an intermediate, followed by cyclization.

Step 1: Acylation

The initial step involves the acylation of the 2-amino group of this compound. This is a crucial step to introduce the necessary carbon atoms that will form part of the diazepine ring.

  • Reactants: this compound, an acylating agent (e.g., bromoacetyl bromide), and a suitable base.

  • Solvent: An aprotic solvent such as dichloromethane or toluene.

  • Procedure: The this compound is dissolved in the solvent and cooled. The acylating agent is added dropwise in the presence of a base to neutralize the HBr formed. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

  • Rationale: The use of bromoacetyl bromide provides a reactive electrophile for the acylation and introduces a bromine atom that can be displaced in the subsequent cyclization step.

Step 2: Cyclization

The intermediate from the acylation step is then treated with a suitable amine to form the seven-membered diazepine ring.

  • Reactants: The acylated intermediate and an amine (e.g., ammonia or a primary amine).

  • Solvent: A polar solvent that can facilitate the reaction.

  • Procedure: The intermediate is dissolved in the solvent, and the amine is added. The mixture is heated to drive the cyclization reaction. The product is then isolated and purified.

  • Rationale: The amino group attacks the carbonyl carbon, and the newly introduced nitrogen displaces the bromine atom to form the diazepine ring.

Step 3: Further Modification (if necessary)

Depending on the target molecule, further modifications to the benzodiazepine core may be necessary. This could involve N-alkylation or other functional group transformations.

Other Potential Research Applications

The versatile structure of this compound makes it a valuable intermediate for a range of other chemical syntheses beyond benzodiazepines.[1] Its reactive sites allow for its use in:

  • Coupling Reactions: The bromo group can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form more complex molecules.[1]

  • Substitution Reactions: The amino, bromo, and fluoro groups can all undergo nucleophilic or electrophilic substitution reactions.[1]

  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.[1]

These potential reactions open up avenues for the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry and materials science.

G cluster_reactions Potential Synthetic Pathways ABFB This compound Benzodiazepines Benzodiazepine Synthesis ABFB->Benzodiazepines Primary Application Coupling Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) ABFB->Coupling Substitution Substitution Reactions (Nucleophilic/Electrophilic) ABFB->Substitution Redox Oxidation/Reduction ABFB->Redox

Caption: Synthetic utility of the precursor.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical and chemical synthesis. Its strategic combination of functional groups provides a robust platform for the construction of complex molecules, most notably benzodiazepine derivatives. The continued exploration of its reactivity will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel compounds with significant therapeutic potential. For researchers in drug discovery and development, a thorough understanding of the properties and applications of this key precursor is essential for innovation and success.

References

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Amino-5-bromo-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-Amino-5-bromo-2'-fluorobenzophenone, a key intermediate in the development of various pharmaceutical compounds, notably as a precursor in the synthesis of flubromazepam[1]. The synthesis is achieved through the electrophilic bromination of 2-aminobenzophenone. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental protocol, purification techniques, safety precautions, and troubleshooting advice tailored for researchers, scientists, and professionals in drug development.

Introduction and Scientific Rationale

2-Aminobenzophenone derivatives are foundational building blocks in medicinal chemistry, serving as synthons for a wide array of heterocyclic systems, including quinolines, benzodiazepines, and acridines[2]. The introduction of halogen atoms, such as bromine and fluorine, into the benzophenone scaffold can significantly modulate the pharmacological properties of the final active pharmaceutical ingredient (API). The target molecule, this compound, incorporates these features and is a valuable intermediate.

The chosen synthetic route involves the direct electrophilic bromination of 2-aminobenzophenone. This approach is predicated on the powerful activating and directing effects of the amine substituent on the aromatic ring.

Mechanistic Insights: The Dynamics of Electrophilic Aromatic Substitution

The synthesis hinges on the principles of electrophilic aromatic substitution. The amino group (-NH₂) on the 2-aminobenzophenone ring is a potent activating group, meaning it increases the electron density of the benzene ring, making it highly susceptible to attack by electrophiles[3]. This activation is a result of the lone pair of electrons on the nitrogen atom being delocalized into the ring through resonance, particularly enriching the ortho and para positions[4].

Consequently, the -NH₂ group is a strong ortho, para-director. In this specific synthesis, the incoming electrophile (Br⁺) is directed to the positions ortho and para to the amino group.

  • The ortho positions are sterically hindered by the adjacent benzoyl group and the amino group itself.

  • The para position (C5) is sterically accessible and electronically activated, making it the primary site of substitution.

The benzoyl group is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. However, the activating effect of the amino group is overwhelmingly stronger, thus dictating the regiochemical outcome of the reaction.

To achieve controlled mono-bromination and avoid the formation of di- or tri-substituted byproducts, which can occur due to the high reactivity of the aniline ring, the reaction conditions must be carefully managed[3][5]. This typically involves using a milder brominating agent or controlling the temperature.

Caption: Mechanism of Electrophilic Bromination.

Physicochemical Data Summary

A summary of the key quantitative data for the starting material and the final product is presented in the table below for easy reference.

Property2-Aminobenzophenone (Starting Material)This compound (Product)
IUPAC Name (2-aminophenyl)(phenyl)methanone(2-amino-5-bromophenyl)(2-fluorophenyl)methanone
CAS Number 2835-77-01479-58-9[1]
Molecular Formula C₁₃H₁₁NOC₁₃H₉BrFNO[1]
Molecular Weight 197.23 g/mol 294.1 g/mol [1]
Appearance Yellow crystalline powderYellow to pale-yellow crystalline powder[6]
Melting Point 105-107 °CNot specified, typically >100 °C
Solubility Soluble in organic solventsDMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL[1]

Detailed Experimental Protocol

This protocol details the direct bromination of 2-aminobenzophenone. The choice of N-Bromosuccinimide (NBS) is recommended for a more controlled reaction compared to elemental bromine.

Materials and Reagents
  • 2-Aminobenzophenone: (e.g., 5.0 g, 25.35 mmol)

  • N-Bromosuccinimide (NBS): (e.g., 4.51 g, 25.35 mmol)

  • Dichloromethane (DCM), anhydrous: (100 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution: (50 mL)

  • Saturated Brine solution: (50 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Eluent: Petroleum Ether/Ethyl Acetate mixture (e.g., 20:1 v/v)

Equipment
  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-aminobenzophenone (5.0 g, 25.35 mmol) in 60 mL of anhydrous dichloromethane (DCM)[6].

  • Cooling: Cool the solution to 0°C using an ice bath with continuous stirring. A lower temperature helps to control the reaction's exothermicity and selectivity.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (4.51 g, 25.35 mmol) portion-wise over 30 minutes. The slow addition is crucial to prevent a rapid temperature increase and the formation of over-brominated side products.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates completion.

  • Work-up - Quenching and Neutralization: Once the reaction is complete, pour the mixture into 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (2 x 50 mL)[6].

  • Washing: Combine the organic layers and wash with saturated brine solution (1 x 50 mL) to remove residual water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent[6].

  • Concentration: Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

Purification Protocol

Purification of the crude product is effectively achieved via silica gel column chromatography[6].

  • Column Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 20:1 petroleum ether/ethyl acetate). Pack a chromatography column with this slurry[6].

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with the mobile phase, starting with a low polarity (e.g., 20:1 petroleum ether/ethyl acetate) and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound as a yellow solid[6].

Caption: Workflow for Synthesis and Purification.

Safety Precautions and Hazard Management

All procedures should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Bromine-containing compounds (NBS): Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes. Handle with care.

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Minimize exposure and handle only in a fume hood.

  • Acetic Acid (if used as an alternative): Corrosive and causes severe skin burns and eye damage[7][8].

  • General Handling: Avoid ignition sources as organic solvents are flammable[8][9]. Ensure all glassware is properly secured.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes[7][8].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[7][9].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention[9].

Dispose of all chemical waste according to institutional and local environmental regulations[9].

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature; inactive reagents.Allow the reaction to stir for a longer duration. Check the purity/activity of NBS. A slight excess of NBS (1.05-1.1 eq) can be considered.
Formation of Di-bromo Product Reaction temperature too high; rapid addition of NBS.Maintain the reaction temperature strictly at 0°C or even lower (-10°C). Ensure slow, portion-wise addition of NBS to avoid localized high concentrations[6].
Low Yield after Purification Product loss during work-up or chromatography.Ensure complete extraction from the aqueous layer. Optimize the chromatography eluent system using TLC to ensure good separation and minimize band broadening.
Dehalogenation Side Reaction Though less common in this specific reaction, it can occur in related syntheses.This is more prevalent during reduction steps. If this synthesis is a precursor to a reduction, consider catalysts less prone to dehalogenation, like Raney Nickel, over Pd/C[10].

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from 2-aminobenzophenone via electrophilic bromination. By carefully controlling the reaction conditions, particularly temperature and the rate of reagent addition, high yields of the desired mono-brominated product can be achieved. The mechanistic insights and troubleshooting guide offer a robust framework for researchers to successfully execute this synthesis and adapt it for their specific research and development needs.

References

Application Note & Protocol: Synthesis of 2-Aminobenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Aminobenzophenones are critical chemical intermediates, most notably serving as precursors for the synthesis of 1,4-benzodiazepines, a class of widely prescribed psychoactive drugs.[1][2] This document provides a detailed technical guide for the synthesis of 2-aminobenzophenone utilizing the Friedel-Crafts acylation reaction. We will explore the underlying chemical principles, address the unique challenges posed by amine-substituted substrates, and present robust, field-proven protocols. This guide is intended for researchers, chemists, and professionals in drug development and process chemistry.

Introduction & Strategic Overview

The synthesis of 2-aminobenzophenone is a cornerstone reaction in medicinal chemistry.[2] While several methods exist, the Friedel-Crafts acylation remains a classical and industrially relevant approach due to the low cost of starting materials and its reliability.[3][4] The core transformation involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst to form a ketone.[5]

However, the direct acylation of aniline or its derivatives presents a significant challenge: the basic amino group (-NH₂) readily complexes with the Lewis acid catalyst (e.g., AlCl₃).[6][7][8] This acid-base reaction deactivates the catalyst and converts the amino group into a strongly electron-withdrawing ammonium salt, which deactivates the aromatic ring towards the desired electrophilic substitution.[7][9][10]

Therefore, a successful strategy necessitates the "protection" of the amino group. By converting the amine into a less basic functional group, such as an amide, its deleterious interaction with the Lewis acid is prevented.[7][11] The Friedel-Crafts acylation can then proceed, followed by a final "deprotection" step to reveal the target 2-aminobenzophenone.

This guide will focus on two primary, reliable synthetic routes:

  • Method A: Acylation of a protected anthranilic acid derivative.

  • Method B: Acylation using 2-nitrobenzoyl chloride followed by reduction.

Mechanistic Principles of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction. The mechanism involves several key steps:

  • Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond.[5]

  • Formation of the Acylium Ion: This coordination facilitates the departure of the halide, generating a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺).[12]

  • Electrophilic Attack: The π-electron system of the aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[12]

  • Rearomatization: A base (typically AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[12][13]

Unlike Friedel-Crafts alkylation, the acylation reaction has the distinct advantage of not being prone to carbocation rearrangements. Furthermore, the product ketone is less reactive than the starting material because the acyl group is deactivating, which effectively prevents polysubstitution.[6]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Rearomatization Acyl_Chloride R-CO-Cl Complex R-CO-Cl···AlCl₃ Acyl_Chloride->Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion [R-C≡O]⁺ (Acylium Ion) Complex->Acylium_Ion AlCl4 AlCl₄⁻ Complex->AlCl4 Arene Benzene Ring Sigma_Complex Sigma Complex (Arenium Ion) Arene->Sigma_Complex + [R-C≡O]⁺ Product Aryl Ketone Sigma_Complex->Product - H⁺ H_plus H⁺

Caption: General mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocols

Safety Precaution: These procedures involve strong acids, corrosive reagents (PCl₅, AlCl₃), and flammable solvents. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Anhydrous aluminum chloride reacts violently with water.

Protocol 1: Synthesis from Anthranilic Acid via Tosyl Protection

This is a robust and well-documented method, proceeding in three main stages: protection of the amino group, Friedel-Crafts acylation, and hydrolytic deprotection.[4][14][15]

Caption: Workflow for 2-aminobenzophenone synthesis from anthranilic acid.

  • In a 5 L three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 137 g (1.0 mol) of anthranilic acid and 260 g (2.4 moles) of sodium carbonate in 1.5 L of water, warming to 60-70°C to achieve complete dissolution.[15][16]

  • Cool the solution to approximately 60°C. Add 230 g (1.2 moles) of p-toluenesulfonyl chloride (TsCl) in 5 portions over 20 minutes while maintaining the temperature at 60-70°C with vigorous stirring.[15][16]

  • After the addition is complete, continue stirring at this temperature for 1 hour.

  • Filter the hot solution to remove any impurities. Cool the filtrate to 50°C.

  • Precipitate the product by slowly adding the filtrate to a mixture of 1 kg of crushed ice and 250 mL of 12N hydrochloric acid with stirring.

  • Collect the white precipitate by filtration on a Büchner funnel, wash thoroughly with cold water, and dry. The expected yield of N-tosylanthranilic acid is high.

  • In a dry 3 L three-necked flask fitted with a stirrer, reflux condenser, and addition funnel, suspend 146 g (0.5 mol) of the dried N-tosylanthranilic acid in 1.5 L of dry, thiophene-free benzene.[15][17]

  • Add 119 g (0.57 mol) of phosphorus pentachloride (PCl₅). Heat the mixture to 50°C for 30 minutes until the evolution of HCl gas subsides. This forms the acid chloride in situ.[14][17]

  • Cool the reaction mixture to 0-5°C using an ice-salt bath.

  • Carefully and portion-wise, add 290 g (2.2 mol) of anhydrous aluminum chloride (AlCl₃) over 2-3 hours. Crucial: Maintain the internal temperature below 5°C to control the exothermic reaction and minimize side product formation.[17]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 4 hours.[17] Some protocols suggest heating to 80-90°C, but lower temperatures can reduce the formation of acridone byproducts.[14][17] Monitor reaction progress by TLC.

  • Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto a slurry of 1 kg of crushed ice and 200 mL of concentrated HCl.[17]

  • Separate the benzene layer in a separatory funnel. Wash it sequentially with water, 5% sodium bicarbonate solution, and finally with water.

  • Remove the benzene by vacuum distillation.[14] The residue is crude N-tosyl-2-aminobenzophenone.

  • To the crude sulfonamide residue, add 1.6 L of concentrated sulfuric acid and warm on a steam bath (90-100°C) for 1-2 hours to cleave the tosyl group.[16][17]

  • Cool the sulfuric acid solution and pour it slowly onto 2 kg of crushed ice. A byproduct, phenyl p-tolyl sulfone, may precipitate and can be filtered off.[16]

  • Neutralize the acidic filtrate by the slow addition of concentrated ammonium hydroxide or 20% sodium hydroxide solution until the pH is basic.[16][17] 2-Aminobenzophenone will precipitate as a yellow solid.

  • Collect the crude product by filtration, wash thoroughly with water, and air-dry. The typical crude yield is 68-72%.[16]

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-aminobenzophenone as bright yellow plates (m.p. 105–106°C).[14][16]

Protocol 2: Synthesis from 2-Nitrobenzoyl Chloride

This alternative route avoids the need for protection/deprotection steps but introduces a final reduction step.[3][14] A drawback is that nitro-substituted acyl chlorides can be less reactive substrates for Friedel-Crafts reactions.[3]

  • Friedel-Crafts Acylation: In a flask equipped with a stirrer and condenser, dissolve 2-nitrobenzoyl chloride in an excess of dry benzene.

  • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise.

  • Allow the reaction to warm to room temperature and then heat under reflux until the reaction is complete (monitored by TLC).[14]

  • Carefully pour the reaction mixture onto ice and acidify with HCl. Extract the product, 2-nitrobenzophenone, with an organic solvent (e.g., dichloromethane), wash the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Reduction of the Nitro Group: Dissolve the crude 2-nitrobenzophenone in a suitable solvent like ethanol or acetic acid.

  • Add a reducing agent such as iron filings (Fe) in acetic acid, tin(II) chloride (SnCl₂), or perform catalytic hydrogenation (H₂/Pd-C).[14]

  • Heat the mixture as required to drive the reduction to completion.

  • After work-up (filtration of catalyst, neutralization, extraction), purify the resulting 2-aminobenzophenone by recrystallization or column chromatography.

Data Summary & Method Comparison

ParameterMethod A: Anthranilic AcidMethod B: 2-Nitrobenzoyl Chloride
Starting Materials Anthranilic acid, p-toluenesulfonyl chloride, PCl₅, AlCl₃, Benzene2-Nitrobenzoyl chloride, AlCl₃, Benzene, Reducing agent (e.g., Fe)
Key Stages 1. Protection2. Acylation3. Deprotection1. Acylation2. Reduction
Typical Yield 55-70% (recrystallized)[14][16]Moderate to Good (variable)
Advantages Well-established, reliable, uses inexpensive starting materials.[4]Fewer steps (no protection/deprotection).
Disadvantages Multi-step process, uses harsh deprotection conditions (conc. H₂SO₄), potential for acridone byproduct.[3][17]2-Nitrobenzoyl chlorides can be poor substrates; potential for catalyst complexation with the nitro group.[3]

Troubleshooting & Optimization

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield in Acylation Step Moisture: AlCl₃ is extremely hygroscopic and deactivates in the presence of water.Catalyst Deactivation: Incomplete protection of the amine leads to reaction with AlCl₃.Ensure all glassware is oven-dried and reagents (especially benzene and AlCl₃) are anhydrous.Confirm complete conversion to the tosylamide in the protection step before proceeding.
Formation of High-Melting Point Side Product Acridone Formation: Intramolecular cyclization of the intermediate, promoted by high temperatures and harsh acidic conditions.[17]Temperature Control: Strictly maintain the temperature below 10°C, ideally 0-5°C, during AlCl₃ addition.[17] Avoid excessive heating during the acylation; 50-60°C is often sufficient.[17]Rapid Quenching: Pour the reaction mixture onto ice promptly after completion to deactivate the catalyst.[17]
Incomplete Deprotection of Tosyl Group The sulfonamide bond is very stable and requires strong acidic conditions for cleavage.[17]Sufficient Heating: Ensure heating in concentrated H₂SO₄ is adequate (90-100°C for 1-2 hours).[17]Monitoring: Monitor the deprotection step by TLC to ensure complete consumption of the tosylated intermediate.
Product Degradation during Deprotection Prolonged exposure to hot, concentrated sulfuric acid can cause charring and other side reactions.Avoid excessive heating times. Once TLC confirms the reaction is complete, proceed immediately to the work-up (pouring onto ice).

Conclusion

The Friedel-Crafts acylation provides a robust and scalable pathway for the synthesis of 2-aminobenzophenone, a vital precursor in the pharmaceutical industry. The primary challenge, the Lewis basicity of the amino group, is effectively overcome by employing a protection-acylation-deprotection strategy. The protocol starting from anthranilic acid with tosyl protection is a well-established and reliable method, though it requires careful control of reaction conditions, particularly temperature, to minimize byproduct formation.[14] The alternative route via reduction of 2-nitrobenzophenone offers a shorter sequence but may present its own reactivity challenges. The choice of method will depend on factors such as starting material availability, scale, and desired purity of the final product.

References

Application Note: A Validated Protocol for the Purification of 2-Amino-5-bromo-2'-fluorobenzophenone via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Amino-5-bromo-2'-fluorobenzophenone, a critical precursor in the synthesis of various pharmaceutical compounds, including flubromazepam.[1] The purity of this intermediate is paramount, as contaminants can lead to deleterious side reactions, reduced yields, and complications in the isolation of the final active pharmaceutical ingredient (API).[2] The described methodology utilizes normal-phase flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase. This protocol is designed for researchers, scientists, and drug development professionals to reliably remove common synthetic impurities, yielding the target compound with high purity suitable for subsequent synthetic transformations.

Introduction: The Rationale for High-Purity this compound

This compound (C₁₃H₉BrFNO, M.W. 294.12 g/mol ) is a synthetic organic compound of significant interest in medicinal chemistry.[3] Its molecular structure, featuring amino, bromo, and fluoro functional groups, makes it a versatile building block for creating more complex molecules.[3] The primary driver for its purification is the stringent purity requirement for starting materials in multi-step pharmaceutical syntheses. Impurities, such as unreacted starting materials or byproducts from its synthesis (e.g., from the reduction of 5-Bromo-3-(2-fluorophenyl)-2,1-benzisoxazole), can interfere with downstream reactions.[4]

Column chromatography is a fundamental and robust purification technique in organic chemistry.[5] The principle of separation is based on the differential partitioning of the components of a mixture between a solid stationary phase and a liquid mobile phase.[5] For moderately polar compounds like this compound, silica gel, a polar adsorbent, is an excellent choice for the stationary phase.[2][6] By carefully selecting a non-polar mobile phase, impurities with different polarities can be effectively separated from the target compound.

Safety & Handling Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as harmful and an irritant.[6][7]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][8][9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[10][11] All handling of the solid and solutions should be performed in a well-ventilated fume hood.[8][11]

  • Spills & First Aid: In case of skin contact, wash immediately with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8][11] If inhaled, move the person to fresh air.[8][11]

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into five critical stages: optimizing the separation conditions using Thin-Layer Chromatography (TLC), preparing the column, loading the sample, eluting and collecting the fractions, and finally, analyzing the fractions to isolate the pure product.

Part A: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The causality behind this initial step is efficiency; a few minutes spent on TLC can save hours of a failed column run. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring it moves off the baseline but is well-separated from less polar and more polar impurities.[2]

Methodology:

  • Prepare several TLC developing chambers with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).[2]

  • Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate (Silica gel 60 F₂₅₄).[2]

  • Develop the plates in the prepared chambers.

  • Visualize the separated spots under a UV lamp at 254 nm.[2]

  • Identify the solvent system that provides the best separation between the desired product spot and any visible impurities. The ideal system will show the product spot with an Rf value between 0.25 and 0.35.

Part B: Column Preparation (Wet Slurry Method)

Proper column packing is critical to achieving high resolution. The wet slurry method described here minimizes the chances of air bubbles and cracks forming in the stationary phase, which would lead to poor separation.[2]

Methodology:

  • Select a glass chromatography column of appropriate size for the amount of crude material (a 2-4 cm diameter is typical for gram-scale purification).[2]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (approx. 1 cm) layer of sand.[2]

  • In a beaker, prepare a slurry of silica gel (60 Å, 230-400 mesh) in the least polar mobile phase identified during TLC analysis (e.g., 9:1 Hexane/Ethyl Acetate).[2][6]

  • Pour the slurry into the column. Use a funnel to guide the slurry and gently tap the side of the column to encourage even packing and dislodge air bubbles.[2]

  • Open the stopcock to allow some solvent to drain, which helps compact the silica bed. Crucially, never let the top of the silica bed run dry.

  • Once the silica has settled, add another thin layer of sand on top to protect the surface during solvent and sample addition.[2]

Part C: Sample Loading (Dry Loading Method)

For compounds like this compound, which may not be highly soluble in the initial non-polar eluent, dry loading is the superior method.[2] It ensures that the sample is introduced to the column in a narrow, concentrated band, which is fundamental for achieving sharp, well-resolved separation.

Methodology:

  • Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.[2]

  • To this solution, add silica gel (approximately 2-3 times the weight of the crude material).[2]

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is your crude product adsorbed onto silica gel.[2]

  • Carefully drain the solvent from the prepared column until it is level with the top layer of sand.

  • Gently add the silica-adsorbed sample powder onto the top of the column, creating a uniform layer.[2]

  • Carefully add a final thin protective layer of sand on top of the sample layer.[2]

Part D: Elution and Fraction Collection

Elution is the process of washing the compounds through the column.[12] We begin with a non-polar solvent to elute non-polar impurities first. The polarity of the mobile phase is then gradually increased to elute the target compound.

Methodology:

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes or small flasks).

  • Maintain a steady flow rate. Gentle pressure from a pump or inert gas can be applied if necessary.[2]

  • Start eluting with the initial, less polar solvent system (e.g., 9:1 Hexane/Ethyl Acetate).

  • Gradually increase the polarity of the mobile phase as the elution progresses (e.g., move to 8:2, then 7:3 Hexane/Ethyl Acetate). This is known as a step-gradient elution.[6] This ensures that compounds with slightly higher polarity are eluted efficiently after the non-polar impurities have been washed away.

Part E: Analysis of Fractions and Product Isolation

Continuous monitoring of the collected fractions is essential to identify which ones contain the pure product.

Methodology:

  • Systematically spot every few fractions onto a TLC plate.

  • Develop the TLC plate in the optimized solvent system and visualize under UV light.

  • Identify the fractions that contain only the spot corresponding to the pure this compound.

  • Combine these pure fractions into a pre-weighed round-bottom flask.[2][6]

  • Remove the solvent using a rotary evaporator to yield the purified product, which should be a yellow solid.[6]

  • Determine the final mass and calculate the percentage yield. Confirm purity via analytical methods such as HPLC, NMR, or melting point analysis (literature M.P. 100-104 °C).[7]

Data Summary & Workflow Visualization

Table 1: Key Parameters for Chromatographic Purification
ParameterSpecificationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshA polar adsorbent ideal for separating moderately polar organic compounds.[2][5]
Mobile Phase Hexane / Ethyl AcetateA common, effective solvent system for normal-phase chromatography.[2][6][13]
Solvent Gradient Step-gradient, e.g., 9:1 → 8:2 → 7:3 (v/v)Allows for the elution of non-polar impurities first, followed by the target compound.[6]
Target Rf (TLC) ~0.25 - 0.35Ensures good separation and a reasonable elution time from the column.
Sample Loading Dry LoadingRecommended for samples with limited solubility in the initial eluent to ensure a narrow starting band.[2]
Detection UV light at 254 nmBenzophenone core is UV active, allowing for easy visualization on F₂₅₄ TLC plates.[2]

Diagram 1: Workflow for Purification

Purification_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_iso Isolation Phase TLC 1. TLC Optimization (Hexane/EtOAc) Pack 2. Column Packing (Wet Slurry) Load 3. Sample Loading (Dry Method) Elute 4. Elution & Fraction Collection Load->Elute Monitor 5. TLC Monitoring of Fractions Combine 6. Combine Pure Fractions Monitor->Combine Evap 7. Solvent Evaporation (Rotovap) Product Purified Product (Yellow Solid) Crude Crude Product Crude->TLC

Caption: Workflow from crude product to purified solid.

References

Application Note & Protocol: High-Purity Recrystallization of 2-Amino-5-bromo-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-bromo-2'-fluorobenzophenone is a key chemical intermediate, notably serving as a precursor in the synthesis of various pharmaceutically active compounds, including flubromazepam.[1] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API). This document provides a comprehensive, field-proven protocol for the purification of this compound via recrystallization. It details two robust methods—a single-solvent and a two-solvent system—and explains the scientific rationale behind each step to empower researchers to achieve high-purity crystalline product consistently.

The Foundational Principle of Recrystallization

Recrystallization is a cornerstone purification technique in organic chemistry, predicated on the differential solubility of a compound in a given solvent at varying temperatures.[2][3] The core principle involves dissolving the impure solid in a minimum volume of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[2][4] A successful recrystallization hinges on the meticulous selection of a solvent system where the target compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[3]

Physicochemical Data & Solvent System Rationale

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. The ideal solvent should not react with the compound and should have a boiling point lower than the compound's melting point to prevent the substance from "oiling out" as an immiscible liquid.

Properties of this compound

A summary of the key physicochemical properties is presented below for procedural design and reference.

PropertyValueSource(s)
IUPAC Name (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone[5]
CAS Number 1479-58-9[1][5][6][7][8]
Molecular Formula C₁₃H₉BrFNO[1][6][7][9]
Molecular Weight 294.12 g/mol [5][7][9]
Appearance Yellow crystalline solid/powder[6]
Melting Point 100-104 °C[6][9]
Solubility Slightly Soluble: DMSO, Methanol[6]. Soluble (30 mg/mL): DMF, DMSO, Ethanol[1]. Insoluble: Water[6][9].
Rationale for Solvent Selection

Based on the available solubility data, ethanol emerges as a strong candidate for a single-solvent recrystallization. It demonstrates good solvating power at a concentration of 30 mg/mL, and its polarity suggests that solubility will decrease significantly upon cooling, a key requirement for high recovery.[1] Its boiling point (78 °C) is well below the melting point of the target compound, mitigating the risk of oiling out.

For instances where single-solvent recrystallization yields suboptimal purity or recovery, a two-solvent (or solvent/anti-solvent) system is recommended. The compound is dissolved in a "good" solvent (in which it is highly soluble), and a miscible "anti-solvent" (in which it is poorly soluble) is added to the point of saturation. Given the compound's insolubility in water, an Ethanol/Water system is a logical choice. Ethanol acts as the good solvent, and water serves as the anti-solvent to induce precipitation.

Health and Safety Precautions

This compound is classified as a hazardous substance.

  • Hazards: Harmful if swallowed, in contact with skin, or inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9]

  • Required Controls: All manipulations must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, nitrile gloves, and chemical splash goggles at all times.

Materials and Equipment

  • Crude this compound

  • Ethanol (Reagent grade or better)

  • Deionized Water

  • Erlenmeyer flasks (appropriate sizes)

  • Graduated cylinders

  • Heating mantle or steam bath

  • Magnetic stirrer and stir bars

  • Watch glass

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper (Whatman No. 1 or equivalent)

  • Spatulas

  • Drying oven or vacuum desiccator

Experimental Protocol: Single-Solvent Recrystallization (Ethanol)

This method is the preferred primary approach due to its simplicity and efficiency.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of ethanol (e.g., 3-4 mL) to start.

  • Heating: Gently heat the mixture using a heating mantle while stirring. Add ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary to form a clear, saturated solution. This step is critical for maximizing crystal yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization and removes insoluble contaminants.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than the fine powder that results from rapid cooling.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities. Use minimal cold solvent to avoid redissolving the product.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow Visualization

The logical flow of the single-solvent recrystallization process is outlined below.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in minimum hot ethanol start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter 2. Hot Filtration hot_filter_q->hot_filter Yes cool 3. Slow Cooling (Crystallization) hot_filter_q->cool No hot_filter->cool collect 4. Vacuum Filtration (Collect Crystals) cool->collect wash 5. Wash with Cold Ethanol collect->wash mother_liquor Mother Liquor (Impurities in solution) collect->mother_liquor dry 6. Dry Crystals (Vacuum Oven) wash->dry end_product End: Pure Crystalline Product dry->end_product

Caption: Workflow for the single-solvent recrystallization of this compound.

Characterization and Quality Control

To validate the success of the purification, the following analyses are recommended:

  • Melting Point Analysis: A purified compound should exhibit a sharp melting point range that is close to the literature value (100-104 °C).[6][9] Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified product should appear as a single, distinct spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis: For rigorous quality control in drug development, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the chemical identity and absence of structurally related impurities.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated.1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a "seed" crystal of the pure compound to induce crystallization.[3][10]
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solute is highly impure.1. Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly. 2. Switch to a lower-boiling point solvent or solvent system.
Very low yield of recovered crystals. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold enough.1. Try to recover more product by evaporating the mother liquor and re-crystallizing the residue. 2. Ensure the filtration apparatus is pre-heated before hot filtration. 3. Always use ice-cold solvent for washing the filter cake.
Crystals are colored despite the pure compound being yellow. Colored impurities are present that are not removed by simple recrystallization.After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

References

Application Notes & Protocols: The Strategic Use of 2-Amino-5-bromo-2'-fluorobenzophenone in Advanced Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Precursor

2-Amino-5-bromo-2'-fluorobenzophenone is a highly valued substituted benzophenone that serves as a critical starting material in the synthesis of specific 1,4-benzodiazepines.[1] Its molecular structure, featuring a bromine atom on one phenyl ring and a fluorine atom on the other, makes it a bespoke precursor for creating pharmacologically significant compounds, most notably the designer benzodiazepine, flubromazepam.[2][3]

The strategic incorporation of a fluorine atom can significantly enhance the pharmacological properties of a molecule, often leading to increased potency and metabolic stability. This principle is a key driver in modern drug design, making this compound an indispensable intermediate for researchers developing next-generation central nervous system (CNS) agents.[4] These application notes provide a detailed examination of this precursor, its synthesis, and its direct application in the synthesis of flubromazepam, offering both theoretical insights and practical, step-by-step protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is paramount for its safe handling and effective use in synthesis.

PropertyValueSource
IUPAC Name (2-amino-5-bromophenyl)(2-fluorophenyl)methanone[2]
CAS Number 1479-58-9[2][5]
Molecular Formula C₁₃H₉BrFNO[2][5]
Molecular Weight 294.12 g/mol [2][5]
Appearance Yellow crystalline powder[6]
Melting Point 95-98°C[6]
Solubility Soluble in DMF, DMSO, Ethanol (30 mg/ml)[2]
Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[7]

Safety Precautions: Due to its hazardous nature, this compound should be handled in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Avoid breathing dust and ensure proper containment and disposal procedures are followed.[7]

Synthesis of the Precursor: Friedel-Crafts Acylation

The most common and efficient route to synthesize this compound is through a Friedel-Crafts acylation reaction.[8] This involves the reaction of a substituted aniline (p-bromoaniline) with an acyl chloride (o-fluorobenzoyl chloride) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[9]

Diagram: Precursor Synthesis Workflow

cluster_start Starting Materials p_bromoaniline p-Bromoaniline reaction Friedel-Crafts Acylation p_bromoaniline->reaction o_fluorobenzoyl_chloride o-Fluorobenzoyl Chloride o_fluorobenzoyl_chloride->reaction catalyst Anhydrous ZnCl₂ (Lewis Acid Catalyst) catalyst->reaction Catalyzes reaction product This compound reaction->product Forms Precursor G start 2-Amino-5-bromo- 2'-fluorobenzophenone step1 Step 1: Amidation start->step1 reagent1 2-Bromoacetyl Bromide reagent1->step1 intermediate 2-(2-bromoacetamido)-5-bromo- 2'-fluorobenzophenone step1->intermediate step2 Step 2: Cyclization (Imine Formation & Ring Closure) intermediate->step2 reagent2 Ammonia & Heat reagent2->step2 product Flubromazepam step2->product cluster_receptor Postsynaptic Membrane receptor GABA-A Receptor (Chloride Ion Channel) binding Binding Enhances GABA Affinity receptor->binding bzd Benzodiazepine (e.g., Flubromazepam) bzd->receptor Binds to allosteric site gaba GABA (Neurotransmitter) gaba->receptor Binds to orthosteric site channel_opening Increased Frequency of Channel Opening binding->channel_opening influx Increased Cl⁻ Influx channel_opening->influx result Neuronal Hyperpolarization (Inhibitory Effect) influx->result

References

Application Notes and Protocols for the Synthesis of Flubromazepam Using 2-Amino-5-bromo-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubromazepam (7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a benzodiazepine derivative first synthesized in the early 1960s.[1] While never approved for medical use, it has emerged as a designer drug, necessitating its synthesis as an analytical reference standard for forensic and research applications.[1][2] The availability of high-purity, well-characterized reference materials is essential for the development and validation of analytical methods to detect and quantify this substance in clinical and forensic casework.[3][4]

This document provides a detailed guide on the utilization of 2-amino-5-bromo-2'-fluorobenzophenone as a critical precursor in a common and practical synthetic route to flubromazepam.[2][5] The protocols herein are designed for a laboratory setting and intended for professionals engaged in chemical synthesis and forensic analysis.

Precursor Profile: this compound

This compound is a benzophenone derivative that serves as a versatile and crucial building block for the synthesis of various psychoactive compounds, most notably 1,4-benzodiazepines like flubromazepam.[2][6] Its molecular structure, featuring strategically placed amino, bromo, and fluoro groups, allows for sequential reactions to construct the characteristic diazepine ring system.[6]

PropertyValueSource(s)
CAS Number 1479-58-9[7][8]
IUPAC Name (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone[6][8]
Molecular Formula C₁₃H₉BrFNO[6][8]
Molecular Weight 294.12 g/mol [6][9]
Appearance Yellow solid/powder[7]
Melting Point 100-104 °C[7]
Solubility Soluble in DMF, DMSO, and Ethanol (30 mg/ml)[2]
Storage Room temperature, inert atmosphere, keep in dark place[7]

Synthetic Pathway Overview

The synthesis of flubromazepam from its precursor, this compound, is typically achieved through a two-step sequence involving amidation followed by an intramolecular cyclization.[1][3]

  • Amidation: The primary amino group of the benzophenone precursor is acylated using 2-bromoacetyl bromide. This reaction forms an α-haloamide intermediate, 2-(2-bromoacetamido)-5-bromo-2'-fluorobenzophenone. This step is crucial as it introduces the two-carbon unit and the nitrogen atom required for the subsequent formation of the seven-membered diazepine ring.

  • Cyclization: The bromoacetamido intermediate is then treated with ammonia. The ammonia acts as both a nucleophile and a base, leading to an intramolecular cyclization through the formation of an imine, which then closes the ring to yield the final flubromazepam product.[3]

Flubromazepam Synthesis Workflow Precursor 2-Amino-5-bromo- 2'-fluorobenzophenone Intermediate 2-(2-Bromoacetamido)-5-bromo- 2'-fluorobenzophenone Precursor->Intermediate Amidation (2-Bromoacetyl bromide) Product Flubromazepam Intermediate->Product Cyclization (Ammonia, Heat)

Caption: Chemical synthesis pathway for Flubromazepam.[3]

Experimental Protocols

Disclaimer: These protocols involve hazardous chemicals and should only be performed by qualified personnel in a well-equipped chemical laboratory with appropriate safety measures in place.

Protocol 1: Synthesis of 2-(2-bromoacetamido)-5-bromo-2'-fluorobenzophenone (Amidation)

This procedure outlines the acylation of the precursor to form the key intermediate.

Materials and Equipment:

  • This compound

  • 2-Bromoacetyl bromide

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle

  • Standard laboratory glassware for extraction and work-up

  • Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in a suitable anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of 2-bromoacetyl bromide to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding an aqueous solution of sodium bicarbonate to neutralize excess acid.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).[3]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude 2-(2-bromoacetamido)-5-bromo-2'-fluorobenzophenone, which can be used in the next step with or without further purification.

Protocol 2: Synthesis of Flubromazepam (Cyclization)

This protocol describes the ring-closure reaction to form the final benzodiazepine structure.

Materials and Equipment:

  • Crude 2-(2-bromoacetamido)-5-bromo-2'-fluorobenzophenone

  • Ammonia solution (concentrated)

  • Suitable solvent (e.g., Tetrahydrofuran (THF), Ethanol)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus and heating mantle

  • Equipment for extraction, purification (recrystallization or column chromatography), and analysis

Procedure:

  • Dissolve the crude intermediate from Protocol 1 in a suitable solvent in a round-bottom flask.[3]

  • Add an excess of concentrated ammonia solution to the mixture.[3]

  • Heat the reaction mixture to reflux, promoting the intramolecular cyclization and ring closure.[3]

  • Monitor the formation of flubromazepam by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration. Otherwise, extract the product with an appropriate organic solvent.[3]

  • Wash, dry, and concentrate the organic extracts to obtain the crude flubromazepam.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain high-purity flubromazepam.[3]

Analytical Characterization and Quality Control

Confirmation of the synthesized flubromazepam's identity and purity is critical for its use as a certified reference material. A combination of spectroscopic and chromatographic techniques is employed.[1][10]

Analytical_Workflow cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity & Identity Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Flubromazepam IR FTIR Spectroscopy Purification->IR Purified Flubromazepam GCMS GC-MS Purification->GCMS Purified Flubromazepam LCMS LC-MS/MS Purification->LCMS Purified Flubromazepam CRM Certified Reference Material GCMS->CRM Quantification LCMS->CRM Quantification

Caption: Analytical workflow for CRM certification.[3]

Analytical TechniquePurposeExpected ResultsSource(s)
¹H NMR Spectroscopy Structural elucidation and confirmation.Characteristic peaks corresponding to the aromatic and diazepine ring protons.[1]
GC-MS Identification and purity assessment.A specific retention time and a mass spectrum with a molecular ion peak (m/z) and characteristic fragmentation pattern.[11]
LC-MS/MS High-sensitivity detection and quantification in biological matrices.Provides high specificity for identification and is suitable for quantification in complex samples like blood and urine.[4][10]
FTIR Spectroscopy Confirmation of functional groups.Absorption bands corresponding to C=O (amide), C-N, C-Br, and C-F bonds.[1]

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling the precursor, intermediates, and final product.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12][13] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12][14]

  • Handling: Avoid contact with skin and eyes.[12] Prevent the formation and inhalation of dust and aerosols.[12][13] Use non-sparking tools and take measures to prevent electrostatic discharge.[12]

  • Storage: Store all chemicals in tightly closed containers in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[12][13]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[12]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[12][13]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[12]

  • Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not release into the environment.[13]

Conclusion

The synthesis of flubromazepam from this compound is a well-established procedure for producing analytical reference standards. The two-step amidation and cyclization process, when performed with careful attention to reaction conditions and safety protocols, provides a reliable route to high-purity material. The subsequent analytical characterization is paramount to ensure the identity and quality of the synthesized standard, which is indispensable for the work of forensic toxicologists and researchers in the field of novel psychoactive substances.

References

Analytical methods for 2-Amino-5-bromo-2'-fluorobenzophenone characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-Amino-5-bromo-2'-fluorobenzophenone

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted benzophenone that holds significant importance as a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. It serves as a critical precursor for the synthesis of designer benzodiazepines such as flubromazepam.[1] The purity and structural integrity of this compound are paramount, as any impurities can propagate through the synthetic route, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the essential analytical methodologies for the complete characterization of this compound. We will delve into the causality behind the selection of specific techniques, offering detailed, field-proven protocols for chromatographic and spectroscopic analyses. This document is designed for researchers, analytical scientists, and quality control professionals in the fields of chemical synthesis and drug development, providing a robust framework for ensuring the quality of this vital chemical intermediate.

Physicochemical Properties

A foundational understanding of the compound's properties is the first step in developing appropriate analytical methods. These properties dictate choices in solvents, chromatographic conditions, and sample preparation techniques.

PropertyValueSource(s)
IUPAC Name (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone[2][3]
CAS Number 1479-58-9[1][2][4]
Molecular Formula C₁₃H₉BrFNO[1][2][4]
Molecular Weight 294.12 g/mol [1][2][3]
Appearance Yellow crystalline solid[5]
Melting Point 100-104 °C[3][5]
Solubility Soluble in DMF, DMSO, and Ethanol (approx. 30 mg/mL)[1]
UV λmax 234, 394 nm[1]

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of a pharmaceutical intermediate. Each technique provides a unique piece of the puzzle, and together they form a self-validating system confirming identity, purity, and structure.

cluster_0 Sample: this compound cluster_1 Purity & Assay cluster_2 Structural Elucidation cluster_3 Final Characterization Report Sample Bulk Material HPLC HPLC-UV Sample->HPLC Purity Assay GCMS GC-MS (Volatiles/Derivatized) Sample->GCMS Impurity Profile NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Definitive Structure FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Functional Groups MS_direct Mass Spectrometry (Molecular Weight) Sample->MS_direct Molecular Ion Report Identity, Purity, & Structure Confirmed HPLC->Report GCMS->Report NMR->Report FTIR->Report MS_direct->Report

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of chemical intermediates. It separates the main compound from process-related impurities and degradation products, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing non-volatile and thermally labile compounds like this compound.[6] Its high resolution and sensitivity make it ideal for purity assays and stability-indicating methods. A C18 column is chosen for its hydrophobicity, which provides excellent retention and separation for benzophenone derivatives.

cluster_workflow HPLC Purity Assessment Workflow A 1. Sample Preparation (Dissolve in Mobile Phase, ~0.1 mg/mL) B 2. HPLC System Setup (Equilibrate Column) A->B C 3. Injection (10 µL) B->C D 4. Chromatographic Separation (C18 Column, Gradient Elution) C->D E 5. UV Detection (~254 nm) D->E F 6. Data Analysis (Peak Integration, Purity Calculation) E->F

Caption: Workflow for HPLC Purity Assessment.

Protocol: RP-HPLC Method for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV detector.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of the mobile phase (or a 50:50 mixture of acetonitrile and water) to create a 0.1 mg/mL solution.[6]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

    • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). The use of formic acid improves peak shape and ensures compatibility with mass spectrometry if needed.[6]

    • Gradient: Start at 60% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[7]

    • Detection: UV at 254 nm.[6]

    • Injection Volume: 10 µL.[6]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Typical HPLC Method Performance:

ParameterTypical Acceptance Criteria (ICH)Expected Performance
Specificity Should unequivocally assess the analyteExcellent separation from impurities[7]
Linearity (R²) ≥ 0.99≥ 0.999[7]
Accuracy (% Recovery) 98.0 - 102.0%Within 98.0 - 102.0%[7]
Precision (% RSD) ≤ 2.0%≤ 1.0%[7]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Expected in the ng/mL range[7]
Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: While HPLC is the primary tool for purity, GC-MS is invaluable for identifying volatile impurities, such as residual solvents.[6] For the main compound, which is not sufficiently volatile, derivatization is required to analyze it by GC. This involves converting the polar amino group into a less polar, more volatile derivative (e.g., a silyl derivative). The mass spectrometer provides definitive identification of impurities based on their mass fragmentation patterns.[8]

cluster_workflow GC-MS Analysis Workflow A 1. Sample Preparation (Dissolve in Dichloromethane) B 2. Derivatization (Add BSTFA, Heat at 70°C) A->B C 3. GC System Setup (Equilibrate System) B->C D 4. Injection (1 µL, Splitless) C->D E 5. GC Separation (DB-5ms Column, Temp Program) D->E F 6. MS Detection (EI, Scan m/z 50-450) E->F G 7. Data Analysis (Library Search, Spectrum Interpretation) F->G

Caption: Workflow for GC-MS analysis including derivatization.

Protocol: GC-MS for Impurity Identification

  • Instrumentation: A standard GC-MS system with an autosampler.

  • Sample Preparation & Derivatization:

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like dichloromethane.[8]

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

    • Heat the mixture in a sealed vial at 70°C for 30 minutes to form the trimethylsilyl derivative.[8]

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

    • Injection Mode: Splitless, 1 µL.[8]

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Ion Source Temperature: 230 °C.[8]

    • Scan Range: m/z 50-450.[8]

  • Data Analysis: Acquired mass spectra are compared against spectral libraries (e.g., NIST) for impurity identification.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide definitive information about the molecular structure, confirming the identity of the compound and complementing the purity data from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural elucidation.[6] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. Together, they can confirm the complete connectivity of the molecule.

Protocol: Sample Preparation for NMR

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Spectral Features: The spectrum should show distinct signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. A broad singlet corresponding to the amino (-NH₂) protons would also be expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] By detecting the vibrational frequencies of specific bonds, it can confirm the presence of key structural motifs like the amino group, the ketone carbonyl, and the carbon-halogen bonds.

Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid crystalline sample directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background scan and ratio it against the sample scan to obtain the final absorbance spectrum. The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[4]

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3300-3500N-H (Amino)StretchingMedium, Doublet
3000-3100Aromatic C-HStretchingMedium to Weak
~1650C=O (Ketone)StretchingStrong
1500-1600C=C (Aromatic)StretchingMedium
~1270C-NStretchingMedium
~1220C-F (Aryl)StretchingStrong
515-690C-BrStretchingStrong[10]

Conclusion

The analytical characterization of this compound requires a synergistic combination of chromatographic and spectroscopic techniques. HPLC serves as the primary tool for quantitative purity assessment, while GC-MS is employed for the identification of volatile impurities. Concurrently, NMR provides an unequivocal confirmation of the molecular structure, and FTIR verifies the presence of key functional groups. By implementing the detailed protocols and understanding the rationale behind each method as outlined in this guide, researchers and drug development professionals can confidently ensure the identity, purity, and quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the entire drug manufacturing process.

References

Quantitative Analysis of 2-Amino-5-bromo-2'-fluorobenzophenone: A Validated GC-MS Method for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-Amino-5-bromo-2'-fluorobenzophenone (ABFB). As a critical starting material and key intermediate in the synthesis of various pharmaceutical compounds, particularly benzodiazepines, rigorous quality control of ABFB is essential to ensure the purity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] The inherent chemical properties of ABFB, such as its polarity due to the primary amine group and its semi-volatile nature, present analytical challenges that necessitate a carefully optimized approach. This guide details a comprehensive protocol involving silylation derivatization to enhance thermal stability and chromatographic performance. We provide a step-by-step methodology, from sample preparation to data analysis, and discuss the characteristic mass fragmentation patterns. The method is designed to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for ABFB

This compound (CAS No: 1479-58-9) is a substituted benzophenone derivative widely utilized as a precursor in organic synthesis.[1][3] Its molecular structure, featuring amino, bromo, and fluoro functional groups, makes it a versatile building block for complex molecules.[1] The purity of this intermediate directly impacts the impurity profile of the final drug product. Therefore, a reliable and sensitive analytical method is required to quantify the principal component and detect any process-related impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive identification based on mass-to-charge ratios.[4] However, direct GC analysis of compounds containing polar functional groups like primary amines can be problematic, often leading to poor peak shape, low response, and on-column degradation.[5] To overcome these issues, this method employs a derivatization step, converting the polar amine into a non-polar silyl derivative, which is more volatile and thermally stable, making it ideal for GC-MS analysis.[5][6]

Method Principle and Workflow

The analytical strategy is based on the chemical modification of ABFB to improve its amenability to GC analysis, followed by separation on a non-polar capillary column and detection by mass spectrometry. The overall workflow is designed for accuracy, precision, and robustness.

Derivatization Rationale

The primary amine (-NH₂) group in ABFB can interact with active sites on the GC injector liner and column stationary phase, causing peak tailing. It also increases the boiling point and reduces thermal stability. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, replaces the active hydrogens on the amine group with non-polar trimethylsilyl (TMS) groups. This reaction effectively masks the polar functionality, enhancing volatility and producing sharp, symmetrical chromatographic peaks.[5]

Experimental Workflow

The complete analytical process, from sample handling to final report generation, follows a structured and logical sequence to ensure data integrity.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample/ Reference Standard Dissolve Dissolve in Aprotic Solvent (e.g., Pyridine) Sample->Dissolve Derivatize Add Derivatizing Agent (BSTFA + 1% TMCS) Dissolve->Derivatize Heat Heat at 70°C for 30 min Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Ionization (EI) & Mass Detection Separate->Detect Integrate Peak Integration & Identification Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Overall workflow for the GC-MS analysis of ABFB.

Materials and Methods

Reagents and Standards
  • This compound (ABFB): Reference Standard (≥98% purity).[2]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): Silylating agent.

  • Pyridine or Acetonitrile (Anhydrous): Solvent for sample and standard preparation. Must be of high purity (GC grade or equivalent) to avoid interfering peaks.

  • Methanol and Dichloromethane: For cleaning and rinsing glassware.

  • Helium (99.999%): Carrier gas.

Instrumentation

A standard Gas Chromatograph equipped with a capillary column inlet and coupled to a Mass Spectrometer is required.

  • Gas Chromatograph: Agilent 8890, Shimadzu GC-2030, or equivalent.

  • Mass Spectrometer: Agilent 5977B, Shimadzu QP2020 NX, or equivalent single quadrupole mass spectrometer.

  • GC Column: A low-to-mid polarity column is recommended. A common choice is a 5% phenyl polysiloxane phase (e.g., DB-5ms, HP-5ms, ZB-5MS).[7] Column dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of ABFB reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with anhydrous pyridine.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with anhydrous pyridine.

Sample Preparation and Derivatization
  • Accurately weigh an appropriate amount of the test sample (e.g., 25 mg) into a 25 mL volumetric flask and dilute with anhydrous pyridine to achieve a target concentration within the calibration range (e.g., 50 µg/mL).

  • Transfer 100 µL of the sample solution (or a working standard) into a 2 mL autosampler vial.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Immediately cap the vial tightly and vortex for 10 seconds.

  • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.[5]

  • Cool the vial to room temperature before placing it in the autosampler tray for analysis.

GC-MS Instrumental Parameters

The following table outlines the recommended starting conditions for the GC-MS system. These may be optimized as needed for specific instrumentation.

Parameter Setting Justification
GC Inlet
Injector Temperature280 °CEnsures rapid and complete vaporization of the derivatized analyte while minimizing thermal degradation.
Injection ModeSplit (e.g., 20:1) or SplitlessSplit mode is suitable for quantitative analysis within the calibrated range. Splitless may be used for trace analysis.
Injection Volume1 µLA standard volume to avoid column overloading.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Provides optimal separation efficiency for a 0.25 mm ID column.
Oven Program
Initial Temperature150 °C, hold for 1 minAllows for solvent focusing at the head of the column.
Ramp Rate15 °C/min to 300 °CA moderate ramp rate to ensure good separation from potential impurities.
Final Temperature300 °C, hold for 5 minEnsures elution of the analyte and cleanses the column of less volatile components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique providing reproducible, library-searchable fragmentation patterns.[5]
Ionization Energy70 eVStandard energy for generating consistent mass spectra.[5]
MS Source Temperature230 °CReduces contamination and analyte condensation in the ion source.[5]
MS Quadrupole Temp150 °CA typical setting for stable mass filtering.
MS Transfer Line Temp290 °CPrevents condensation of the analyte as it transfers from the GC to the MS.[5]
Acquisition ModeFull Scan (for identification) & SIM (for quantification)Full Scan (e.g., m/z 50-500) is used for initial identification and impurity profiling. Selected Ion Monitoring (SIM) provides higher sensitivity and selectivity for quantification.

Results and Discussion

Mass Spectral Fragmentation

The identity of the derivatized ABFB peak can be confirmed by its mass spectrum. The molecular weight of underivatized ABFB is 294.12 g/mol .[3] After derivatization with two TMS groups, the molecular weight of the di-TMS derivative becomes 438.3 g/mol . The Electron Ionization (EI) mass spectrum is expected to show characteristic fragments.

  • Isotopic Pattern: A key feature in the mass spectrum will be the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), which have a natural abundance ratio of approximately 1:1.[8] This means that any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.

  • Expected Fragments: Based on the structure and general fragmentation rules for amines and ketones, the following key ions may be observed for the di-TMS derivative:

    • Molecular Ion (M⁺): A peak at m/z 438, along with its M+2 isotope peak at m/z 440.

    • Loss of Methyl Group (-CH₃): A common fragmentation for TMS derivatives, resulting in a strong peak at m/z 423 (and m/z 425).

    • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group or the silylated amine can lead to characteristic fragments.[8][9]

The NIST Chemistry WebBook provides mass spectral data for the underivatized compound, which can serve as a reference for understanding the core structure's fragmentation.[10][11]

Method Validation

To ensure the method is fit for its intended purpose, validation should be performed according to ICH Q2(R2) guidelines.[12] Key validation parameters are summarized below.

Parameter Acceptance Criteria Typical Procedure
Specificity No interference from blank/placebo at the analyte's retention time.Inject a derivatized blank (pyridine + BSTFA) and a placebo sample.
Linearity Correlation coefficient (r²) ≥ 0.999Analyze calibration standards across the specified range (e.g., 1-100 µg/mL) and perform linear regression.[13]
Accuracy Recovery typically within 98-102%.[13]Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, 120% of the target concentration).
Precision Repeatability (RSD < 2%); Intermediate Precision (RSD < 3%).[13]Repeatability: Six replicate injections of a standard solution. Intermediate Precision: Analysis on different days, with different analysts, or on different instruments.
Limit of Detection (LOD) Signal-to-Noise ratio of ~3:1Determined by injecting progressively lower concentrations or calculated from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10:1The lowest concentration that can be quantified with acceptable accuracy and precision.
Robustness Consistent performance under slight variations.[13]Deliberately vary method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min, injector temp ±5°C) and observe the effect on results.

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS method for the analysis of this compound. The protocol, which incorporates a critical derivatization step, is designed to yield excellent chromatographic performance with high sensitivity and specificity. By explaining the causality behind key experimental choices and grounding the methodology in established analytical principles and regulatory guidelines, this guide serves as a reliable resource for quality control laboratories, research and development teams, and any professionals involved in the pharmaceutical manufacturing pipeline. Adherence to this protocol and its validation principles will ensure the generation of trustworthy and accurate data for this important pharmaceutical intermediate.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental protocols and theoretical insights for conducting palladium-catalyzed cross-coupling reactions with 2-Amino-5-bromo-2'-fluorobenzophenone. This versatile benzophenone derivative is a crucial starting material in medicinal chemistry, particularly as a precursor for the synthesis of psychoactive compounds and other pharmacologically relevant scaffolds.[1] The presence of a reactive bromo-substituent on an electron-rich aminobenzophenone core makes it an ideal substrate for a variety of C-C and C-N bond-forming reactions. This document focuses on two of the most powerful and widely used transformations in modern organic synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. We provide step-by-step protocols, mechanistic explanations, and a comparative overview of reaction conditions to guide researchers, scientists, and drug development professionals in the effective derivatization of this key intermediate.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 1479-58-9) is a cornerstone building block in the synthesis of complex heterocyclic systems.[2] Its structure is prominently featured as a key intermediate in the synthesis of benzodiazepines, a class of drugs with significant therapeutic applications.[1][3] The molecule's utility stems from its bifunctional nature: the amino group can be acylated and subsequently cyclized, while the bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have revolutionized synthetic chemistry, offering mild and efficient methods for constructing carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.[4] For a substrate like this compound, these reactions unlock a vast chemical space, enabling the synthesis of novel analogues with tailored properties for drug discovery programs. This guide will focus on providing practical, field-tested protocols for two such indispensable reactions.

The Buchwald-Hartwig Amination: A Premier Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[5][6] This reaction has become a dominant method for synthesizing arylamines, which are prevalent motifs in pharmaceuticals.[7] For this compound, this transformation allows for the direct installation of primary or secondary amines at the 5-position, a key step in modifying the pharmacological profile of its derivatives.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that underscores the importance of each reaction component.[6][8] The choice of palladium source, ligand, and base is critical for an efficient reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the benzophenone substrate, forming a Pd(II) complex.[6]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex. The base must be strong enough to deprotonate the amine but not so nucleophilic that it competes in side reactions.

  • Reductive Elimination: This is the final, product-forming step. The newly formed C-N bond is created as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8]

The selection of a bulky, electron-rich phosphine ligand is paramount. These ligands stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[9]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br center pd_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + R¹R²NH - HBr (via Base) amido_complex L₂Pd(II)(Ar)(NR¹R²) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination Product Formation reductive_elimination->pd0 Ar-NR¹R² caption Buchwald-Hartwig Catalytic Cycle

Caption: Buchwald-Hartwig Catalytic Cycle.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with morpholine as a representative secondary amine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Add anhydrous toluene via syringe, followed by the morpholine.[10]

  • Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and carefully quench with water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography to obtain the desired 2-amino-5-(morpholin-4-yl)-2'-fluorobenzophenone.[11]

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide, and it stands as one of the most important methods for constructing C(sp²)-C(sp²) bonds.[12] For the target substrate, this reaction is invaluable for introducing aryl, heteroaryl, or even alkyl groups at the 5-position, significantly expanding the structural diversity of potential drug candidates.[13][14]

Causality in Experimental Design

The success of a Suzuki coupling hinges on a synergistic interplay between the catalyst, base, and solvent system.[15]

  • Catalyst System: A Pd(0) source is required for the catalytic cycle. This is often generated in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or provided directly as Pd(PPh₃)₄. The ligand choice is crucial; phosphine ligands enhance catalyst activity and stability.

  • Base: The base plays a multiple role. It activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the key transmetalation step.[16] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often optimal. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Visualizing the Experimental Workflow

Suzuki_Workflow start 1. Reagent Setup (Ar-Br, Boronic Acid, Base, Pd Catalyst, Ligand) inert_atm 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) start->inert_atm add_solvent 3. Add Degassed Solvent (e.g., Dioxane/Water) inert_atm->add_solvent heating 4. Heat & Stir (80-120 °C, 2-24h) add_solvent->heating monitoring 5. Monitor Progress (TLC / LC-MS) heating->monitoring workup 6. Aqueous Workup (Dilute, Wash, Extract) monitoring->workup Reaction Complete purification 7. Purification (Column Chromatography) workup->purification product 8. Final Product (Characterization) purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound, phenylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) at least three times.[15]

  • Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio.

  • Place the flask in a preheated oil bath at 90 °C and stir the mixture.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the desired 2-amino-5-phenyl-2'-fluorobenzophenone.

Comparative Overview of Coupling Reactions

The choice of coupling reaction depends on the desired bond formation. The following table provides a comparative summary of typical conditions for various palladium-catalyzed reactions applicable to this compound, based on established methodologies for similar aryl bromides.[10][17][18]

Reaction Type Coupling Partner Typical Catalyst Typical Ligand Typical Base Typical Solvent Temp (°C)
Buchwald-Hartwig Primary/Secondary AminePd(OAc)₂ or Pd₂(dba)₃XPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane80 - 110
Suzuki-Miyaura Boronic Acid/EsterPd(PPh₃)₄ or PdCl₂(dppf)PPh₃, dppfK₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF80 - 120
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuI (co-cat.)PPh₃Et₃N, DiPEATHF, DMF25 - 100
Heck Alkene (e.g., Acrylate)Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80 - 140

Conclusion

This compound is a high-value intermediate whose synthetic potential can be fully realized through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide robust and versatile platforms for C-N and C-C bond formation, respectively. The protocols and insights provided in this guide are designed to be self-validating systems, explaining the causality behind experimental choices to empower researchers to troubleshoot and adapt these methodologies. By leveraging these powerful synthetic tools, scientists in drug discovery and development can efficiently generate diverse libraries of novel compounds for biological screening.

References

The Strategic Intermediate: A Guide to 2-Amino-5-bromo-2'-fluorobenzophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist, this document provides an in-depth technical guide on the application of 2-Amino-5-bromo-2'-fluorobenzophenone, a pivotal intermediate in the synthesis of contemporary central nervous system (CNS) active agents. We will explore its significance, synthetic utility, and provide detailed protocols for its application, grounded in established chemical principles.

Introduction: The Architectural Significance of a Halogenated Benzophenone

This compound is a highly functionalized benzophenone derivative that has garnered significant interest in medicinal chemistry.[1] Its structure, featuring amino, bromo, and fluoro substituents, makes it a versatile and critical building block for the synthesis of complex molecules, particularly in the realm of pharmaceuticals.[1] The strategic placement of these functional groups allows for a range of chemical transformations, including nucleophilic and electrophilic substitutions, as well as coupling reactions, making it a valuable precursor for active pharmaceutical ingredients (APIs).[1]

This compound is particularly renowned as a key starting material in the synthesis of various 1,4-benzodiazepines, a class of drugs widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2] The presence of the bromine and fluorine atoms can significantly modulate the pharmacological activity of the final drug molecule, often enhancing potency and receptor binding affinity.[3]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its effective use in synthesis. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C₁₃H₉BrFNO[4]
Molecular Weight 294.1 g/mol [4]
Appearance Crystalline solid[4]
CAS Number 1479-58-9[4]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml[4]
λmax 234, 394 nm[4]

Application I: Synthesis of Fluorinated Benzodiazepines - The Case of Flubromazepam

A prominent application of this compound is as a precursor in the synthesis of designer benzodiazepines, such as Flubromazepam.[4][5] The synthetic strategy generally involves the acylation of the amino group, followed by cyclization to form the characteristic seven-membered diazepine ring.

The following diagram illustrates a generalized synthetic pathway from this compound to a 1,4-benzodiazepine core structure, which is central to compounds like Flubromazepam.

G A This compound B Acylation (e.g., with an alpha-halo acetyl halide) A->B Step 1 C N-Acylated Intermediate B->C D Cyclization (e.g., with ammonia or a primary amine) C->D Step 2 E 1,4-Benzodiazepine Core Structure (e.g., Flubromazepam precursor) D->E

Caption: Generalized synthetic workflow to a 1,4-benzodiazepine.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound and related structures.

Protocol 1: Synthesis of 2-(2-Chloroacetamido)-5-bromo-2'-fluorobenzophenone (Intermediate for Benzodiazepine Synthesis)

This protocol describes the N-acylation of this compound with chloroacetyl chloride, a common first step in benzodiazepine synthesis. This is an adaptation of a general procedure for related compounds.[2]

Materials:

  • This compound

  • Chloroacetyl chloride

  • Toluene

  • Ice-cold dilute aqueous ammonia solution

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 1.0 mole equivalent of this compound in toluene.

  • Add 2.0 mole equivalents of chloroacetyl chloride to the solution.

  • Reflux the mixture for approximately 2.5 hours to facilitate the reaction and expulsion of hydrogen chloride gas.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the solution with ice-cold dilute aqueous ammonia to neutralize excess acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from ethanol to obtain purified 2-(2-Chloroacetamido)-5-bromo-2'-fluorobenzophenone.

Protocol 2: Cyclization to a 1,4-Benzodiazepin-2-one Core

This protocol outlines a generalized procedure for the cyclization of the N-acylated intermediate to form the benzodiazepine ring system.[2]

Materials:

  • 2-(2-Chloroacetamido)-5-bromo-2'-fluorobenzophenone

  • Ammonia (gas or solution in a suitable alcohol)

  • Methanol or Ethanol

Procedure:

  • Dissolve the 2-(2-Chloroacetamido)-5-bromo-2'-fluorobenzophenone intermediate in a suitable solvent such as methanol or ethanol in a reaction vessel.

  • Introduce ammonia into the reaction mixture. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonia in the chosen alcohol.

  • Stir the reaction mixture at room temperature or with gentle heating to facilitate the intramolecular cyclization.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the product can be isolated by precipitation (by adding a non-solvent or cooling) or by extraction.

  • Further purification can be achieved by recrystallization or column chromatography.

Causality in Experimental Choices

  • Choice of Acylating Agent: Chloroacetyl chloride is a common choice for the initial acylation step due to the reactivity of the acid chloride and the presence of the chloro group, which serves as a leaving group in the subsequent cyclization step.[2]

  • Solvent Selection: Toluene is often used for the acylation as it is relatively non-polar and allows for refluxing at a suitable temperature to drive the reaction.[2] Polar aprotic solvents like DMF can improve reaction kinetics in some cases.[1]

  • Cyclization Conditions: The use of ammonia or a primary amine in the cyclization step provides the necessary nucleophile to displace the chloride and form the seven-membered diazepine ring.[2]

Trustworthiness and Self-Validation

The protocols provided are based on established and well-documented chemical transformations in the synthesis of benzodiazepines.[2][6] The progress of each reaction step should be meticulously monitored by analytical techniques such as TLC or HPLC to ensure the reaction is proceeding as expected and to determine the optimal reaction time. Spectroscopic characterization (¹H NMR, ¹³C NMR, MS) of the intermediates and the final product is crucial for confirming their identity and purity.

Conclusion

This compound is a cornerstone intermediate in the synthesis of fluorinated benzodiazepines and other CNS-active compounds.[1][4] Its strategic functionalization allows for the construction of complex and pharmacologically relevant scaffolds. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals in their pursuit of novel therapeutics.

References

Troubleshooting & Optimization

Minimizing byproduct formation in the synthesis of 2-Amino-5-bromo-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Amino-5-bromo-2'-fluorobenzophenone. This key intermediate is crucial in the development of various pharmaceutical compounds, including flubromazepam.[1] The primary synthetic route, a Friedel-Crafts acylation, presents unique challenges that can lead to significant byproduct formation, impacting yield and purity.

This document is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth solutions to common experimental hurdles. We will move from high-level frequently asked questions to specific troubleshooting scenarios, detailed protocols, and the underlying chemical mechanisms to empower you to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? The most prevalent method is the Friedel-Crafts acylation of 4-bromoaniline with 2-fluorobenzoyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q2: Why does direct Friedel-Crafts acylation of anilines often result in low yields or failure? The amino group (-NH₂) on the aniline starting material is a strong Lewis base. It reacts directly with the Lewis acid catalyst (e.g., AlCl₃) in an acid-base neutralization.[2][3] This forms a deactivated complex, which withdraws electron density from the aromatic ring and prevents the desired electrophilic aromatic substitution.[2][3][4]

Q3: What are the primary byproducts I should expect in this synthesis? The main byproducts include:

  • N-acylated product: The acyl group attaches to the nitrogen of the amino group instead of the aromatic ring.

  • Di-acylated product (Polysubstitution): A second acyl group attaches to the aromatic ring. This is less common in acylation than alkylation because the first acyl group deactivates the ring.[5][6]

  • Ortho-acylated isomer: Acylation occurs at the position ortho (adjacent) to the amino group instead of the desired para-position relative to the bromine.

  • Dehalogenated impurities: Loss of the bromine atom from the starting material or product.[7]

Q4: Is it necessary to protect the amino group before the reaction? While direct acylation is attempted, protecting the amino group is a common strategy to prevent N-acylation and catalyst deactivation.[2] Converting the aniline to an acetanilide (-NHCOCH₃) moderates the amino group's reactivity, directing C-acylation, and is later removed by hydrolysis.[2][4] However, for this specific synthesis, controlling the reaction conditions and stoichiometry is the more direct approach.

In-Depth Troubleshooting Guide

This section addresses specific problems encountered during the synthesis.

Problem EncounteredPlausible Scientific Cause(s)Recommended Solutions & Optimization Strategies
Low or No Product Formation Catalyst Deactivation: The amino group of 4-bromoaniline has complexed with and deactivated the AlCl₃ catalyst.[2][3]Increase Catalyst Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylations require stoichiometric or greater amounts of AlCl₃ because the product ketone also complexes with the catalyst.[5][8] For anilines, an excess of at least 2.5-3.0 equivalents is often necessary to account for complexation with both the amine and the product ketone.
Insufficiently Reactive Electrophile: The 2-fluorobenzoyl chloride has not effectively formed the acylium ion intermediate.Ensure Anhydrous Conditions: Water will hydrolyze the acyl chloride and the AlCl₃ catalyst. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Significant N-Acylation Byproduct High Nucleophilicity of Amino Group: The lone pair on the nitrogen is highly nucleophilic and can directly attack the acyl chloride, especially at elevated temperatures.Control Temperature: Perform the addition of the acyl chloride at a low temperature (e.g., 0-5 °C) to favor the slower, Lewis-acid-mediated ring acylation over the faster N-acylation.
Formation of Di-acylated Byproduct High Reactivity of Product Intermediate: Although the product is deactivated, under harsh conditions (high temperature, long reaction times), a second acylation can occur.Strict Temperature and Time Control: Add reactants slowly at low temperature and monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to avoid over-reaction.
Presence of Unwanted Isomers Thermodynamic vs. Kinetic Control: The amino group is an ortho, para-director. While the desired product is para to the amine, some ortho-isomer can form.Optimize Solvent and Temperature: Running the reaction at lower temperatures generally favors the kinetically preferred para-product due to reduced steric hindrance for the bulky acylium ion.[9] The choice of a non-polar solvent like dichloromethane (DCM) or dichloroethane (DCE) can also influence regioselectivity.
Crude Product is a Dark Tar Reaction Overheating / Polymerization: Uncontrolled addition of reagents can cause a rapid exotherm, leading to decomposition and polymerization.Slow, Controlled Addition: Add the 2-fluorobenzoyl chloride dropwise to the cooled suspension of aniline and AlCl₃ in the solvent. Use an ice bath to maintain a consistent low temperature.

Experimental Protocols & Methodologies

Protocol 1: Optimized Friedel-Crafts Synthesis of this compound

This protocol is designed to minimize byproduct formation through stoichiometric and temperature control.

Materials:

  • 4-bromoaniline (1.0 eq)

  • 2-fluorobenzoyl chloride (1.1 eq)

  • Aluminum Chloride (AlCl₃), anhydrous (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 2M solution

  • Sodium Hydroxide (NaOH), 5% solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Initial Mixture: Under a nitrogen atmosphere, charge the flask with anhydrous DCM and anhydrous AlCl₃ (2.5 eq). Stir to create a suspension.

  • Substrate Addition: Dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM and add it slowly to the AlCl₃ suspension. Stir for 15 minutes. An exothermic reaction may occur as the complex forms.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • Acyl Chloride Addition: Add 2-fluorobenzoyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding it to a beaker of crushed ice and 2M HCl. Caution: This is highly exothermic and will release HCl gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers. Wash sequentially with 5% NaOH solution, water, saturated NaHCO₃ solution, and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Purification is essential to remove residual byproducts and obtain a high-purity final compound.[11]

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to separate the components.

  • Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to yield the purified this compound as a crystalline solid.

Mechanistic Insights & Visualizations

Understanding the reaction mechanism is key to troubleshooting. The primary reaction is an electrophilic aromatic substitution.

Mechanism: Desired Reaction vs. Byproduct Formation

The Lewis acid (AlCl₃) activates the 2-fluorobenzoyl chloride to form a highly electrophilic acylium ion.[12][13] The electron-rich aniline ring then attacks this electrophile. However, the basic amino group competes by complexing with the AlCl₃, deactivating the ring. Using a stoichiometric excess of AlCl₃ ensures enough catalyst is available to form the acylium ion even after complexation.

G cluster_0 Desired C-Acylation Pathway cluster_1 Byproduct Pathway (N-Acylation) A 4-Bromoaniline + AlCl₃ B Aniline-AlCl₃ Complex (Moderately Activated Ring) A->B E Electrophilic Attack (Sigma Complex) B->E Slow, Controlled C 2-Fluorobenzoyl Chloride + AlCl₃ D Acylium Ion Electrophile [F-Ph-C=O]⁺ C->D D->E F Deprotonation E->F G Product-AlCl₃ Complex F->G H Aqueous Workup G->H I Final Product H->I N1 4-Bromoaniline (Nucleophilic Nitrogen) N3 Direct Nucleophilic Attack N1->N3 N2 2-Fluorobenzoyl Chloride N2->N3 Fast, uncatalyzed N4 N-Acylated Byproduct N3->N4

Caption: Reaction pathways for C-acylation vs. N-acylation.

Experimental Workflow Overview

The following diagram outlines the complete process from reaction setup to final product isolation.

G start Start: Anhydrous Setup under Nitrogen reactants Charge DCM, AlCl₃, and 4-Bromoaniline start->reactants cool Cool to 0-5 °C reactants->cool add_acyl Dropwise addition of 2-Fluorobenzoyl Chloride cool->add_acyl react Stir at 0-5 °C, then RT (Monitor by TLC) add_acyl->react quench Quench in Ice / HCl react->quench extract DCM Extraction quench->extract wash Wash Organic Layer (NaOH, H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

Use this logic tree to diagnose and resolve common synthesis issues.

G start Analyze Crude Reaction Mixture (TLC, ¹H NMR) no_product Problem: Mostly Unreacted Starting Material start->no_product Low Conversion byproduct Problem: Significant Byproduct(s) Present start->byproduct High Conversion, Low Purity cause_catalyst Cause: Catalyst Deactivation or Insufficient Amount no_product->cause_catalyst solution_catalyst Solution: Ensure anhydrous conditions. Increase AlCl₃ to >2.5 equivalents. cause_catalyst->solution_catalyst is_byproduct_N Is the main byproduct N-acylated? byproduct->is_byproduct_N cause_N Cause: Reaction temp too high. Uncatalyzed reaction dominated. is_byproduct_N->cause_N Yes cause_di Cause: Reaction time too long or temp too high. is_byproduct_N->cause_di No (Di-acylated) solution_N Solution: Maintain temp at 0-5 °C during addition. Add acyl chloride slower. cause_N->solution_N solution_di Solution: Monitor closely by TLC. Quench immediately upon completion. cause_di->solution_di

References

Technical Support Center: 2-Amino-5-bromo-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Achieving High Purity for Pharmaceutical and Research Applications

Welcome to the technical support center for 2-Amino-5-bromo-2'-fluorobenzophenone. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and require high-purity material for their downstream applications. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting experience to help you navigate the common challenges associated with the purification of this compound.

This document provides a structured approach to identifying and resolving purity issues, grounded in established chemical principles and supported by authoritative references.

Understanding the Compound and Its Impurity Profile

This compound is a key starting material in the synthesis of several pharmaceutically active compounds. Its purity is paramount, as impurities can lead to side reactions, lower yields, and the formation of undesired byproducts in subsequent synthetic steps.

The most common synthetic route to this compound is the Friedel-Crafts acylation of 4-bromoaniline with 2-fluorobenzoyl chloride. The primary impurities often stem from this reaction and include:

  • Unreacted Starting Materials: Residual 4-bromoaniline or 2-fluorobenzoyl chloride.

  • Positional Isomers: Acylation occurring at different positions on the aniline ring, such as the formation of 4-Amino-5-bromo-2'-fluorobenzophenone.

  • Di-acylated Products: The aniline nitrogen reacting with a second molecule of the acylating agent.

  • Hydrolysis Products: 2-fluorobenzoic acid, formed from the hydrolysis of 2-fluorobenzoyl chloride.

Understanding this impurity profile is the first step in designing an effective purification strategy.

Core Purification Strategies: A Comparative Overview

Two primary methods are effective for purifying this compound: Recrystallization and Column Chromatography . The choice between them depends on the nature and quantity of the impurities present.

Technique Principle Best For Removing Advantages Disadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Small amounts of impurities with different solubility profiles.Scalable, cost-effective, can yield highly crystalline material.May not be effective for removing impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.Impurities with different polarities, including positional isomers.High resolution, capable of separating complex mixtures.Less scalable, more time-consuming, requires significant solvent volumes.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My recrystallized product is an oil and won't solidify. What's happening?

A1: This phenomenon, often called "oiling out," occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid phase. This is often due to the presence of impurities that depress the melting point of the product.

  • Causality: The high concentration of solute and impurities exceeds the solubility limit, leading to phase separation instead of crystallization.

  • Troubleshooting Steps:

    • Add More Solvent: Increase the volume of the hot solvent to ensure the compound fully dissolves.

    • Re-heat the Solution: Ensure the solution is clear and homogenous before allowing it to cool.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath. Rapid cooling can promote oiling out.

    • Solvent System Modification: Consider using a mixed solvent system. For example, dissolve the crude product in a small amount of a good solvent (like ethanol) and then slowly add a poor solvent (like water) until turbidity persists. Re-heat to clarify and then cool slowly.

Q2: After recrystallization, my product purity has barely improved according to TLC/HPLC analysis. Why?

A2: This indicates that the chosen recrystallization solvent is not effectively discriminating between your desired product and the key impurities.

  • Causality: If the impurities have a similar solubility profile to the product in the chosen solvent, they will co-precipitate upon cooling. This is common with positional isomers.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) to find one that dissolves the product well when hot but poorly when cold, while keeping the impurities dissolved at all temperatures.

    • Switch to Chromatography: If solvent screening is unsuccessful, the impurities likely have very similar properties to the product, making column chromatography the more appropriate purification method.

Q3: I'm running a silica gel column, but my compound is streaking and the separation is poor. What should I do?

A3: Streaking (or tailing) on a silica gel column is often due to the interaction of the basic amino group with the acidic silica gel.

  • Causality: The acidic silanol groups (Si-OH) on the silica surface can protonate the basic amine of your compound, causing strong, non-specific binding. This leads to slow, uneven elution and poor separation.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly and symmetrically.

    • Optimize the Mobile Phase: A common mobile phase for this compound is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Adjust the ratio to achieve a target Rf value of 0.2-0.3 on a TLC plate for optimal separation.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol is designed for crude material that is already relatively pure (>85%) and aims to remove minor, less soluble impurities.

  • Solvent Selection: Place approximately 50 mg of the crude this compound in a test tube. Add a few drops of isopropanol and heat. Continue adding isopropanol dropwise with heating until the solid just dissolves. Allow to cool to room temperature and then in an ice bath. If well-formed crystals appear, isopropanol is a suitable solvent.

  • Dissolution: In a flask, add the selected solvent (e.g., isopropanol) to the crude product. Heat the mixture to boiling with stirring until all the solid has dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: High-Resolution Flash Column Chromatography

This protocol is ideal for separating the target compound from closely related impurities like positional isomers.

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio). Visualize the spots under UV light. Adjust the solvent ratio until the desired product has an Rf value of approximately 0.25. Add 0.5% triethylamine to the mobile phase to improve spot shape.

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution process by TLC.

  • Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow Crude Crude Product (this compound) TLC_HPLC Initial Purity Analysis (TLC/HPLC) Crude->TLC_HPLC HighPurity Purity > 95%? TLC_HPLC->HighPurity Assess impurity profile Recrystallize Recrystallization (e.g., from Isopropanol) HighPurity->Recrystallize Yes (Minor Impurities) ColumnChrom Column Chromatography (Silica Gel, Hexane/EtOAc + Et3N) HighPurity->ColumnChrom No (Major/Isomeric Impurities) FinalQC Final QC (HPLC, NMR, MP) Recrystallize->FinalQC Troubleshoot Troubleshoot Recrystallization (e.g., change solvent) Recrystallize->Troubleshoot Purity not improved? ColumnChrom->FinalQC PureProduct High-Purity Product FinalQC->PureProduct Troubleshoot->ColumnChrom Switch method

Caption: Decision workflow for purifying this compound.

Technical Support Center: Navigating the Scale-Up of 2-Amino-5-bromo-2'-fluorobenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-5-bromo-2'-fluorobenzophenone. This resource is tailored for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered when transitioning this synthesis from the bench to a larger scale. Here, we dissect the intricacies of the process, offering field-proven insights and troubleshooting strategies to ensure a robust, safe, and efficient scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most established industrial method for synthesizing this compound is the Friedel-Crafts acylation. This route involves the reaction of ortho-fluorobenzoyl chloride with para-bromoaniline in the presence of a Lewis acid catalyst, typically zinc chloride, at elevated temperatures. A key advantage of this approach is the direct formation of the desired carbon-carbon bond, which can offer a more convergent and cost-effective synthesis at scale compared to multi-step alternatives like palladium-catalyzed cross-coupling reactions.[1]

Q2: I'm observing a significant exotherm during the addition of the aniline derivative. How can this be controlled on a larger scale?

A2: Uncontrolled exotherms are a critical safety concern during the scale-up of Friedel-Crafts acylations. The reaction between the acyl chloride, aniline, and Lewis acid is highly energetic. To manage this, a slow, portion-wise addition of the p-bromoaniline to the heated mixture of o-fluorobenzoyl chloride and zinc chloride is crucial.[2] Implementing robust temperature monitoring and ensuring the reactor has adequate cooling capacity are non-negotiable. For instance, maintaining the internal temperature below a set point (e.g., 140°C during addition) by controlling the addition rate is a standard industrial practice.[2]

Q3: My yields are inconsistent, and I'm noticing a significant amount of tar-like byproducts. What are the likely causes?

A3: Yield inconsistency and byproduct formation in this synthesis often stem from a few key factors. Firstly, the amino group of p-bromoaniline can complex with the zinc chloride catalyst, effectively deactivating it.[2] This necessitates the use of stoichiometric amounts of the catalyst. Secondly, the high reaction temperatures (often in the range of 195-205°C) can lead to thermal degradation of both reactants and the product, resulting in charring and the formation of complex impurities.[1] Ensuring the use of high-purity, anhydrous reagents and strict temperature control are paramount to minimizing these side reactions.

Q4: What are the best practices for purifying the crude product at an industrial scale?

A4: Large-scale purification of this compound typically moves away from column chromatography due to cost and throughput limitations. The primary method is recrystallization.[3] After quenching the reaction and performing an acidic workup to remove the zinc salts, the crude product is often dissolved in a suitable solvent like toluene or methanol.[1][2] If colored impurities are present, a treatment with activated carbon during the recrystallization process can be effective. The purity of the final product can be assessed by its melting point and chromatographic techniques like HPLC.

Troubleshooting Guide: Common Scale-Up Challenges

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Materials 1. Inactive Lewis Acid Catalyst: Zinc chloride is hygroscopic and can be deactivated by moisture.2. Insufficient Catalyst: The amino group of the aniline complexes with the catalyst, requiring stoichiometric amounts.3. Suboptimal Reaction Temperature: The reaction may not have reached the required activation energy.1. Use freshly opened, anhydrous zinc chloride and ensure all glassware and solvents are rigorously dried.2. Use at least a stoichiometric equivalent of zinc chloride relative to the p-bromoaniline.3. Ensure the reaction mixture reaches and is maintained at the optimal temperature (e.g., 195-205°C) for a sufficient duration (e.g., 2 hours).[1]
Formation of Isomeric Byproducts Side Reactions: While the directed Friedel-Crafts reaction is generally regioselective, high temperatures can sometimes lead to minor isomeric impurities.Confirm the identity of byproducts using analytical techniques like GC-MS or LC-MS. Optimize the reaction temperature and time to favor the formation of the desired product.
Difficult Product Isolation and Filtration 1. Fine Particle Size: Rapid precipitation during quenching or crystallization can lead to fine particles that are difficult to filter.2. Oily Product: The presence of impurities can sometimes cause the product to oil out rather than crystallize.1. Control the cooling rate during crystallization to promote the growth of larger, more easily filterable crystals.2. Ensure the workup procedure effectively removes impurities. Consider a solvent swap or the use of a different crystallization solvent system.
Persistent Color in Final Product Thermal Degradation Products: High reaction temperatures can lead to the formation of colored, high-molecular-weight byproducts.During recrystallization, add activated carbon to the hot solution to adsorb colored impurities before filtration.[4]

Experimental Protocols

Scaled-Up Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • o-Fluorobenzoyl chloride

  • p-Bromoaniline

  • Anhydrous Zinc Chloride

  • 3N Hydrochloric Acid

  • Toluene (or Methanol for recrystallization)

  • Activated Carbon (optional)

Equipment:

  • Jacketed glass reactor with temperature control, mechanical stirrer, and reflux condenser

  • Addition funnel or solids charging system

  • Scrubber for HCl gas

  • Nutsche filter-dryer or centrifuge

  • Vacuum oven

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with o-fluorobenzoyl chloride (1.0 equivalent) and anhydrous zinc chloride (1.0 equivalent).

  • Initial Heating: Begin stirring and heat the mixture to an internal temperature of approximately 180°C.[1]

  • Substrate Addition: Slowly and cautiously add p-bromoaniline (1.0 equivalent) in portions over a period of 30-60 minutes. Monitor the internal temperature closely and control the addition rate to manage the exotherm.

  • Reaction: After the addition is complete, raise the temperature of the reaction mixture to 195-205°C and maintain for 2 hours.[1] Evolved HCl gas should be directed to a scrubber.

  • Quenching: Cool the reaction mixture. Carefully and slowly add 3N hydrochloric acid to the reaction mass to quench the reaction and dissolve the zinc salts. This step is exothermic and requires careful control of the addition rate.

  • Work-up: The resulting mixture is refluxed for a short period, then cooled. The product can be isolated by filtration.

  • Purification: The crude product is then recrystallized from a suitable solvent such as methanol or toluene.[1] If necessary, the hot solution can be treated with activated carbon before filtration.

  • Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried in a vacuum oven until a constant weight is achieved.

Visualizing the Process

Experimental Workflow for Scale-Up Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_reactor 1. Reactor Setup (Clean, Dry, Inert) charge_reagents 2. Charge o-fluorobenzoyl chloride & Anhydrous ZnCl2 prep_reactor->charge_reagents heat_initial 3. Heat to 180°C charge_reagents->heat_initial add_aniline 4. Add p-bromoaniline (Portion-wise, control exotherm) heat_initial->add_aniline react 5. Heat to 195-205°C (2 hours) add_aniline->react scrub Scrub HCl Gas react->scrub quench 6. Quench with HCl(aq) react->quench recrystallize 7. Recrystallize (e.g., from Methanol) quench->recrystallize filter_dry 8. Filter & Dry recrystallize->filter_dry final_product 2-Amino-5-bromo-2'- fluorobenzophenone filter_dry->final_product

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_conversion Is starting material conversion low? start->check_conversion check_catalyst Check ZnCl2 activity (anhydrous?) check_conversion->check_catalyst Yes check_impurities Are there significant byproducts/tar? check_conversion->check_impurities No check_temp Verify reaction temperature and time check_catalyst->check_temp check_stoich Confirm catalyst stoichiometry check_temp->check_stoich reduce_temp Optimize/reduce reaction temperature check_impurities->reduce_temp Yes workup_issue Review work-up and isolation procedure check_impurities->workup_issue No check_reagent_purity Verify purity of starting materials reduce_temp->check_reagent_purity final_solution Optimize purification (e.g., recrystallization solvent) workup_issue->final_solution

Caption: Decision tree for troubleshooting low yields in the synthesis.

Safety Considerations

The scale-up of this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield, along with protective clothing.[5]

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[5]

  • Exothermic Reaction: The reaction is highly exothermic. Proper temperature control and a well-defined emergency plan for thermal runaway are essential.

  • HCl Gas Evolution: The reaction releases hydrogen chloride gas, which is corrosive and toxic. A scrubber system must be in place to neutralize the off-gas.

  • Reagent Handling: Anhydrous zinc chloride is corrosive and moisture-sensitive. Handle it in a dry, inert atmosphere. o-Fluorobenzoyl chloride is a lachrymator and corrosive.

By understanding the underlying chemistry and potential pitfalls, and by implementing robust process controls and safety measures, the successful and safe scale-up of this compound synthesis is readily achievable.

References

Stability and storage conditions for 2-Amino-5-bromo-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-bromo-2'-fluorobenzophenone: Properties, Synthesis, and Applications - Benchchem

Product Information

This compound is a high-purity benzophenone derivative crucial for advanced chemical synthesis and pharmaceutical research. Its molecular structure, featuring amino, bromo, and fluoro substituents, makes it a versatile synthetic building block for constructing complex molecules.[1] It is primarily used as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), such as flubromazepam, and serves as an analytical reference standard in research and forensic applications.[2]

PropertyValueSource
CAS Number 1479-58-9[2][3][4][5]
Molecular Formula C₁₃H₉BrFNO[2][3][5][6][7]
Molecular Weight 294.12 g/mol [2][3][4][5]
Appearance Yellow crystalline solid[2][4]
Melting Point 100-104 °C[4][8]
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLWater: Insoluble[2][3][4][8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For long-term stability, the compound should be stored at -20°C.[1][2] When stored under these conditions, the material has been shown to be stable for at least five years.[2] The low temperature minimizes the rate of potential degradation reactions, preserving the compound's purity and integrity for extended periods.

Q2: Can I store the compound at room temperature?

Yes, short-term storage at room temperature is acceptable, provided specific conditions are met. The compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated area.[3] It is also crucial to protect it from light and store it under an inert atmosphere.[4] While the compound is stable under normal conditions, these precautions prevent degradation from moisture, atmospheric oxygen, and light exposure.[9] For any storage duration beyond immediate use, refrigeration or freezing at -20°C is the recommended best practice.

Q3: What factors can cause this compound to degrade?

The primary factors that can lead to the degradation of this compound are exposure to light, oxygen, moisture, and extreme temperatures. The molecule's functional groups—particularly the amino group—can be susceptible to oxidation.[1] Furthermore, general studies on fluorinated benzophenones indicate that while fluorination can enhance photostability, exposure to UV light should still be minimized.[10][11][12]

cluster_compound cluster_outcome Potential Outcome Temperature Temperature Compound 2-Amino-5-bromo- 2'-fluorobenzophenone Degradation Chemical Degradation Temperature->Degradation Light Light Exposure Light->Degradation Atmosphere Atmosphere (Oxygen) Atmosphere->Degradation Moisture Moisture Moisture->Degradation

Caption: Key environmental factors influencing compound stability.

Q4: What solvents are recommended for preparing solutions, and are these solutions stable?

The compound is readily soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, with a solubility of up to 30 mg/mL.[2] It is considered insoluble in water.[3][4][8]

For maximum experimental reproducibility, it is highly recommended to prepare solutions fresh on the day of use. If a stock solution must be stored, use a dry, aprotic solvent like DMSO, aliquot it into single-use vials to avoid freeze-thaw cycles, and store it at -20°C or -80°C, protected from light. The stability of the compound in solution over time has not been extensively reported, so fresh preparation remains the best practice.

Troubleshooting Guide

Issue 1: My compound has changed color from yellow to a darker shade.

  • Probable Cause: A color change, such as darkening, often indicates oxidation or degradation. The primary amino group is susceptible to oxidation, which can be accelerated by prolonged exposure to air (oxygen) and/or light.

  • Recommended Action:

    • Verify Purity: Re-analyze the compound's purity using a suitable method like HPLC or GC-MS. Compare the results to the certificate of analysis.

    • Review Storage: Confirm that the compound has been stored according to the recommended conditions (in a dark place, under an inert atmosphere if possible, and at the correct temperature).[4]

    • Future Prevention: If the compound is still usable, ensure any remaining material is stored properly. Purge the container with an inert gas (like argon or nitrogen) before sealing for long-term storage.

Issue 2: I am observing unexpected impurities or poor peak shape in my chromatographic analysis (HPLC, GC-MS).

  • Probable Cause: This could be due to degradation from improper storage or handling. Exposure to moisture can lead to hydrolysis, while exposure to reactive atmospheric components can create byproducts. The compound itself can undergo substitution reactions at its amino, bromo, or fluoro groups under certain conditions.[1]

  • Recommended Action:

    • Prepare a Fresh Standard: Dissolve a fresh, unopened sample of the compound and re-run the analysis to confirm if the issue is with the previously prepared solution or the stored solid.

    • Check Solvent Purity: Ensure the solvents used for both dissolution and the mobile phase are of high purity and have been stored correctly.

    • Evaluate Handling Protocol: Review your handling procedures to ensure the compound is not exposed to contaminants or harsh conditions during weighing and dissolution.

start Problem Encountered: Unexpected Experimental Results check_purity Is the starting material pure? start->check_purity cause Potential Causes check_purity->cause No solution_prep Solution Preparation Issue check_purity->solution_prep Yes improper_storage Improper Storage (Light, Air, Moisture, Temp) cause->improper_storage degradation Compound Degradation improper_storage->degradation solution Solution degradation->solution solution_prep->solution verify_storage Verify storage conditions (-20°C, dark, sealed) solution->verify_storage use_fresh Use fresh, unopened vial solution->use_fresh prepare_fresh Prepare fresh solution daily solution->prepare_fresh

Caption: Troubleshooting workflow for unexpected experimental results.

Issue 3: The compound is not dissolving completely in my chosen solvent.

  • Probable Cause: This may be due to using an incorrect solvent, exceeding the solubility limit, or the presence of insoluble impurities.

  • Recommended Action:

    • Confirm Solvent Choice: Ensure you are using a recommended solvent (DMSO, DMF, Ethanol).[2] Remember that this compound is insoluble in water.[8]

    • Check Concentration: Verify that your target concentration does not exceed 30 mg/mL.[2]

    • Aid Dissolution: For the recommended organic solvents, gentle warming or brief sonication can help facilitate dissolution. Always ensure the container is sealed to prevent solvent evaporation.

Experimental Protocols

Protocol 1: Safe Handling and Personal Protective Equipment (PPE)

This compound is categorized as an irritant and may be harmful if inhaled, swallowed, or in contact with skin.[8][9] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood or in a well-ventilated area to avoid inhalation of dust or vapors.[3][9] Ensure an eyewash station and safety shower are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[13]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.[13]

  • Hygiene: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

Protocol 2: Preparation of a 10 mg/mL Stock Solution in DMSO
  • Pre-analysis Calculation: Determine the required volume of DMSO. For example, to prepare a 10 mg/mL solution from 25 mg of the compound, you will need 2.5 mL of DMSO.

  • Weighing: Tare a clean, dry amber glass vial on an analytical balance. Carefully weigh the desired amount of this compound solid into the vial. Record the exact weight.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials to minimize contamination and degradation from repeated freeze-thaw cycles. Store at -20°C or below, protected from light.

References

Technical Support Center: Overcoming Catalyst Deactivation in the Palladium-Catalyzed Synthesis of 2-Amino-5-bromo-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center focused on a critical challenge in pharmaceutical synthesis: catalyst deactivation during the palladium-catalyzed formation of 2-Amino-5-bromo-2'-fluorobenzophenone. This key intermediate is vital in the synthesis of several active pharmaceutical ingredients (APIs), including Flibanserin.[1] The efficiency of its synthesis is often hampered by the deactivation of the palladium catalyst, leading to inconsistent yields and purification challenges.

This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions. Our goal is to equip you with the scientific understanding and actionable insights to diagnose and resolve issues in your experimental work, ensuring robust and reproducible synthetic outcomes.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific experimental observations and provides a logical workflow to identify the root cause of catalyst deactivation and implement effective solutions.

Q1: My reaction yield is low and inconsistent, and I suspect catalyst deactivation. Where do I start?

Low and erratic yields are hallmark signs of a struggling catalytic cycle. The first step is a systematic evaluation of your reaction setup and reagents.

Initial Checks:

  • Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen.[2] Ensure your reaction vessel was rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.

  • Reagent Purity: Impurities in starting materials, solvents, or bases can act as catalyst poisons.[3] Use freshly purified solvents and high-purity reagents. Substrates should be checked for any potential coordinating functional groups that could inhibit the catalyst.

  • Base Quality: The choice and quality of the base are critical. For Suzuki-Miyaura couplings, bases like potassium carbonate or cesium fluoride are common.[4] Ensure the base is anhydrous and finely powdered for optimal reactivity. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are often required.[5]

Troubleshooting Workflow:

start Low/Inconsistent Yield check_inert Verify Inert Atmosphere start->check_inert check_reagents Assess Reagent Purity check_inert->check_reagents check_base Evaluate Base Quality & Stoichiometry check_reagents->check_base observe_pd_black Observe Palladium Black? check_base->observe_pd_black yes_pd_black Yes observe_pd_black->yes_pd_black Yes no_pd_black No observe_pd_black->no_pd_black No address_pd_black Address Pd Agglomeration (See Q2) yes_pd_black->address_pd_black check_ligand Investigate Ligand Degradation (See Q3) no_pd_black->check_ligand optimize Optimize Reaction Conditions (See Q5) address_pd_black->optimize check_substrate Consider Substrate-Specific Issues (See Q4) check_ligand->check_substrate check_substrate->optimize

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a black precipitate in my reaction mixture. What is it, and how can I prevent it?

The formation of a black precipitate is a strong indicator of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[2] This occurs when the Pd(0) species, intended to be stabilized by phosphine ligands, aggregates.

Causes of Palladium Black Formation:

  • Insufficient Ligand-to-Palladium Ratio: A common cause is an inadequate amount of phosphine ligand to stabilize the Pd(0) center.

  • High Temperatures: Excessive heat can accelerate the decomposition of the catalyst complex.

  • Poor Ligand Choice: Ligands that are not sterically bulky or electron-rich enough may not effectively protect the palladium center.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the phosphine ligand, reducing its ability to coordinate to palladium.

Preventative Measures:

StrategyRationale
Increase Ligand Loading A higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) can better stabilize the active catalyst.
Lower Reaction Temperature If synthetically feasible, reducing the reaction temperature can slow down the rate of catalyst decomposition.
Use Bulky, Electron-Rich Ligands Ligands like XPhos, SPhos, or RuPhos are designed to be sterically demanding and electron-donating, providing a robust coordination sphere around the palladium.[6]
Rigorous Degassing Ensure all solvents and the reaction headspace are thoroughly deoxygenated.
Use of Pre-catalysts Employing well-defined palladium pre-catalysts can lead to a more controlled and efficient generation of the active Pd(0) species.[7][8]
Q3: My reaction starts well but then stalls. Could my phosphine ligand be degrading?

Yes, ligand degradation is a significant pathway for catalyst deactivation. Phosphine ligands, while crucial for catalytic activity, can be susceptible to various decomposition pathways, especially under harsh reaction conditions.

Mechanisms of Ligand Degradation:

  • Oxidation: Phosphines can be oxidized to phosphine oxides, which are generally poor ligands for palladium. This is often exacerbated by trace oxygen.

  • P-C Bond Cleavage: Under certain conditions, cleavage of the phosphorus-carbon bond can occur, leading to the formation of catalytically inactive species.

  • Reaction with Substrates or Products: In some cases, the ligand may react with the starting materials or the newly formed product, removing it from the catalytic cycle.

Troubleshooting Ligand Degradation:

  • Ligand Selection: Choose ligands known for their stability under the intended reaction conditions. Biaryl phosphine ligands (e.g., Buchwald-type ligands) are often more robust.

  • NMR Analysis: If possible, take a sample of the reaction mixture at the point of stalling and analyze it by ³¹P NMR spectroscopy to identify any new phosphorus-containing species that could indicate ligand degradation.

  • Use of N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can be a robust alternative to phosphines, often exhibiting greater thermal stability.

Q4: The ortho-fluoro substituent on my benzophenone seems to be causing issues. What are the specific challenges, and how can I address them?

The presence of an ortho-fluoro group on the arylboronic acid (in a Suzuki-Miyaura coupling) or the aryl halide (in a Buchwald-Hartwig amination) introduces specific challenges.

Challenges with ortho-Fluoro Substituents:

  • Protodeboronation (Suzuki-Miyaura): Ortho-substituted arylboronic acids, especially those with electron-withdrawing groups like fluorine, are prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[7][9] This side reaction consumes the starting material and reduces the overall yield.

  • Steric Hindrance: The ortho-substituent can sterically hinder the approach of the coupling partners to the palladium center, slowing down key steps in the catalytic cycle like oxidative addition or transmetalation.[10]

  • Coordination to Palladium: The fluorine atom's lone pairs could potentially coordinate to the palladium center, altering its electronic properties and reactivity, though this is less commonly a major deactivation pathway compared to the other factors.

Strategies to Overcome these Challenges:

  • Choice of Base: For Suzuki-Miyaura couplings with ortho-fluoroarylboronic acids, using a milder base like potassium fluoride (KF) or cesium fluoride (CsF) can sometimes suppress protodeboronation compared to stronger bases like potassium carbonate.[4]

  • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation and can be a viable alternative to the free boronic acids.

  • Ligand Selection: Bulky, electron-rich ligands are essential to promote the coupling of sterically hindered substrates. Ligands like XPhos and SPhos have been shown to be effective in such cases.[6]

  • Palladium Pre-catalyst: Using a pre-catalyst that rapidly generates the active Pd(0) species can help the desired cross-coupling reaction outcompete the protodeboronation of the unstable boronic acid.[7][8]

Frequently Asked Questions (FAQs)

Q5: What are the primary palladium-catalyzed routes for synthesizing this compound?

Two main palladium-catalyzed cross-coupling strategies are plausible for the synthesis of this target molecule:

  • Suzuki-Miyaura Coupling: This would involve the coupling of a 2-amino-5-bromophenyl derivative (e.g., 2-amino-5-bromobenzonitrile or a corresponding boronic acid/ester) with a 2-fluorophenylboronic acid/ester or a 2-fluoroaryl halide, respectively.[3][11]

  • Buchwald-Hartwig Amination: This would likely involve the coupling of a 2-aminophenyl halide with a 2-fluoroaniline derivative, or the coupling of a 2-haloaniline with a 2-fluorophenylamine.[5][12]

The choice between these routes will depend on the availability and stability of the starting materials.

Q6: How do I choose the optimal palladium catalyst and ligand for this synthesis?

The selection of the catalyst system is crucial for success.

  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) often provide more consistent results due to their well-defined nature and efficient generation of the active Pd(0) species.[7][8]

  • Ligand: For coupling reactions involving sterically hindered and electron-deficient substrates like those in this synthesis, bulky and electron-rich biaryl phosphine ligands are generally the first choice.[6] A screening of ligands such as XPhos, SPhos, and RuPhos is often a good starting point.

Q7: What is the role of the base in the catalytic cycle, and how does its choice impact catalyst stability?

The base plays a multifaceted role in palladium-catalyzed cross-coupling reactions.

  • In Suzuki-Miyaura Coupling: The base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[13]

  • In Buchwald-Hartwig Amination: The base deprotonates the amine after it coordinates to the palladium, forming the palladium-amido complex that is necessary for reductive elimination.[5]

The choice of base can also influence catalyst stability. An overly strong or nucleophilic base can lead to side reactions and catalyst decomposition. Conversely, a base that is too weak may result in a slow or incomplete reaction. The optimal base is often a compromise between reactivity and stability.

Q8: Can impurities in my starting materials poison the palladium catalyst?

Absolutely. Certain functional groups and elemental impurities can act as potent catalyst poisons.[3]

Common Catalyst Poisons:

  • Sulfur-containing compounds: Thiols and thioethers can strongly coordinate to palladium and deactivate the catalyst.

  • Nitrogen-containing heterocycles: While some are substrates, others can act as inhibitory ligands.

  • Heavy metals: Traces of other metals can interfere with the catalytic cycle.

  • Halides: Excess halide ions, particularly iodide, can form stable, less reactive palladium complexes.[14]

It is essential to use starting materials of the highest possible purity and to consider potential impurities that may be present from their synthesis.

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Coupling Approach

This protocol is a general starting point and should be optimized for the specific substrates.

start Start add_reagents Add 2-amino-5-bromobenzonitrile, 2-fluorophenylboronic acid, and base to an oven-dried flask. start->add_reagents inert_atm Establish inert atmosphere (evacuate and backfill with Ar/N2). add_reagents->inert_atm add_catalyst Add Pd catalyst and ligand. inert_atm->add_catalyst add_solvent Add degassed solvent. add_catalyst->add_solvent heat_stir Heat and stir the reaction mixture. add_solvent->heat_stir monitor Monitor reaction progress (TLC/LC-MS). heat_stir->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: General workflow for a Suzuki-Miyaura coupling.

Materials:

  • 2-Amino-5-bromobenzonitrile (1.0 equiv)

  • 2-Fluorophenylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄ or CsF, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water or toluene)

Procedure:

  • To an oven-dried Schlenk flask, add 2-amino-5-bromobenzonitrile, 2-fluorophenylboronic acid, and the base.

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add the palladium pre-catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

References

Technical Support Center: Synthesis of 2-Amino-5-bromo-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Amino-5-bromo-2'-fluorobenzophenone. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we delve into the critical nuances of this synthesis, with a particular focus on the profound impact of solvent selection on reaction outcomes. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Understanding the Synthesis and the Critical Role of the Solvent

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This involves the reaction of a substituted aniline with a substituted benzoyl chloride in the presence of a Lewis acid catalyst. However, the free amino group of the aniline derivative is basic and will react with the Lewis acid catalyst, deactivating it and preventing the desired acylation of the aromatic ring.[1][2] Therefore, a crucial first step is the protection of the amino group, typically by converting it to an amide (e.g., an acetanilide). The choice of solvent in this multi-step synthesis is not merely a medium for the reaction but a critical parameter that can dictate the yield, purity, and even the regioselectivity of the product.

Why is Solvent Selection so Important?

The solvent plays several key roles in the Friedel-Crafts acylation:

  • Solubility of Reactants and Intermediates: The solvent must effectively dissolve the protected aniline derivative, the benzoyl chloride, and the Lewis acid-acyl chloride complex to ensure a homogeneous reaction mixture and facilitate molecular interactions.

  • Stabilization of Intermediates: The polarity of the solvent can influence the stability of the charged intermediates, such as the acylium ion and the sigma complex, which can affect the reaction rate.

  • Interaction with the Lewis Acid Catalyst: Some solvents can form complexes with the Lewis acid catalyst, modulating its activity.

  • Reaction Temperature Control: The boiling point of the solvent determines the maximum temperature at which the reaction can be run at atmospheric pressure, which is a critical factor for reaction kinetics.

  • Product Selectivity: In some cases, the solvent can influence the position of acylation on the aromatic ring, leading to different isomers.[3]

Section 2: Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of this compound, with a focus on how solvent choice can be both the cause and the solution.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation is giving a very low yield. What are the likely causes related to the solvent?

A1: Low yields in Friedel-Crafts acylation are a common problem.[4] Here's how your solvent choice could be the culprit:

  • Inadequate Solubility: If your protected aniline or the acyl chloride has poor solubility in the chosen solvent, the reaction will be slow and incomplete. Consider a solvent with better solubilizing power for your specific reactants. For instance, 2-fluorobenzoyl chloride is soluble in ether, acetone, and chloroform.[4]

  • Reaction with the Catalyst: Protic solvents like water or alcohols will react with and deactivate the Lewis acid catalyst (e.g., AlCl₃). Ensure your solvent is anhydrous.

  • Complexation with the Catalyst: Highly polar aprotic solvents like DMF or DMSO can form stable complexes with the Lewis acid, reducing its catalytic activity.

Q2: I am observing the formation of a dark, tarry substance in my reaction mixture. How can I prevent this?

A2: Tar formation is often a result of side reactions, which can be exacerbated by inappropriate solvent and temperature conditions.

  • High Reaction Temperature: Using a low-boiling point solvent might necessitate higher temperatures to drive the reaction, which can lead to decomposition and polymerization. A higher-boiling point solvent might allow for better temperature control.

  • Solvent-Induced Side Reactions: Some solvents can participate in side reactions. For instance, at high temperatures, some aromatic solvents can undergo acylation themselves. Choosing an inert solvent is crucial.

Q3: The deprotection of my N-acetyl group is proving difficult. Can the solvent play a role here?

A3: Yes, the solvent is critical for the hydrolysis of the amide protecting group. The choice depends on the hydrolysis conditions (acidic or basic). For acidic hydrolysis, a solvent that is stable to strong acids and can dissolve the protected benzophenone is needed. For basic hydrolysis, a solvent that is stable to strong bases is required. Protic solvents like ethanol or water are often used as co-solvents in these reactions to facilitate the hydrolysis.

Q4: What are the most commonly used solvents for Friedel-Crafts acylation, and what are their pros and cons?

A4: The choice of solvent is a trade-off between various factors. Here's a summary of common choices:

SolventTypeAdvantagesDisadvantages
Carbon Disulfide (CS₂) Non-polarInert, does not complex with AlCl₃, easy to remove.[5]Toxic, flammable, low boiling point.
Nitrobenzene Polar AproticGood solvent for reactants and AlCl₃ complexes, allows for higher reaction temperatures.[3][5]High boiling point makes it difficult to remove, can be reactive, toxic.
1,2-Dichloroethane (DCE) HalogenatedGood solvent for many organic compounds, relatively inert.[6][7]Toxic, potential for environmental issues.
Dichloromethane (DCM) HalogenatedGood solvent, low boiling point makes it easy to remove.[5]Can be reactive with some strong Lewis acids.

Section 3: Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound.

Protocol 1: N-Acetylation of 4-Bromo-2-fluoroaniline

Objective: To protect the amino group of 4-bromo-2-fluoroaniline to prevent its reaction with the Lewis acid catalyst in the subsequent Friedel-Crafts acylation.

Materials:

  • 4-Bromo-2-fluoroaniline

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-bromo-2-fluoroaniline in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add acetic anhydride to the mixture at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the N-acetylated product.

Protocol 2: Friedel-Crafts Acylation with 2-Fluorobenzoyl Chloride

Objective: To synthesize 2-acetylamino-5-bromo-2'-fluorobenzophenone.

Materials:

  • N-(4-bromo-2-fluorophenyl)acetamide (the product from Protocol 1)

  • 2-Fluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Hydrochloric acid (HCl) solution (e.g., 2M)

  • Ice

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser with a gas trap, suspend anhydrous aluminum chloride in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension in an ice bath.

  • Slowly add 2-fluorobenzoyl chloride to the suspension with stirring.

  • In a separate flask, dissolve N-(4-bromo-2-fluorophenyl)acetamide in anhydrous 1,2-dichloroethane.

  • Add the solution of the acetanilide derivative dropwise to the AlCl₃/acyl chloride mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude product.

Protocol 3: Deprotection of the N-Acetyl Group

Objective: To hydrolyze the acetyl group to obtain the final product, this compound.

Materials:

  • 2-acetylamino-5-bromo-2'-fluorobenzophenone (the product from Protocol 2)

  • Ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • Dissolve the crude 2-acetylamino-5-bromo-2'-fluorobenzophenone in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours, monitoring the hydrolysis by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Section 4: Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

experimental_workflow cluster_protection Step 1: N-Acetylation cluster_acylation Step 2: Friedel-Crafts Acylation cluster_deprotection Step 3: Deprotection start_prot 4-Bromo-2-fluoroaniline reagents_prot Acetic Anhydride, Pyridine (cat.), DCM start_prot->reagents_prot React product_prot N-(4-bromo-2-fluorophenyl)acetamide reagents_prot->product_prot Yields start_acyl N-acetylated aniline product_prot->start_acyl reagents_acyl 2-Fluorobenzoyl Chloride, Anhydrous AlCl₃, DCE start_acyl->reagents_acyl React product_acyl 2-acetylamino-5-bromo-2'-fluorobenzophenone reagents_acyl->product_acyl Yields start_deprot N-acetylated benzophenone product_acyl->start_deprot reagents_deprot HCl, Ethanol start_deprot->reagents_deprot React final_product This compound reagents_deprot->final_product Yields

Caption: A streamlined workflow for the three-step synthesis of this compound.

troubleshooting_low_yield decision decision solution solution start Low Yield in Friedel-Crafts Acylation check_moisture Is the reaction anhydrous? start->check_moisture check_catalyst Is the catalyst active and in sufficient amount? check_moisture->check_catalyst Yes solution_anhydrous Dry all glassware and solvents. Use fresh, anhydrous Lewis acid. check_moisture->solution_anhydrous No check_solvent Is the solvent appropriate? check_catalyst->check_solvent Yes solution_catalyst Use fresh, high-purity catalyst. Consider increasing the stoichiometric ratio of the catalyst. check_catalyst->solution_catalyst No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes solution_solvent Ensure reactants are soluble. Switch to a more inert or appropriate solvent (e.g., CS₂, DCE, Nitrobenzene). check_solvent->solution_solvent No solution_temp Optimize temperature. Consider a solvent with a higher boiling point if higher temperatures are needed. check_temp->solution_temp No

Caption: A decision tree for troubleshooting low yields in the Friedel-Crafts acylation step.

References

Validation & Comparative

A Comparative Guide for Synthetic Precursors: 2-Amino-5-bromo-2'-fluorobenzophenone vs. 2-Amino-5-chloro-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, particularly in the development of benzodiazepines and other central nervous system (CNS) agents, the selection of the starting material is a critical decision that dictates the synthetic route, reaction efficiency, and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two pivotal precursors: 2-Amino-5-bromo-2'-fluorobenzophenone and 2-Amino-5-chloro-2'-fluorobenzophenone. While differing by only a single halogen atom, their subtle electronic and reactivity differences, and more importantly, their designated synthetic endpoints, are of paramount importance to researchers and drug development professionals.

Physicochemical Profile: A Head-to-Head Comparison

A foundational understanding of the physical properties of these intermediates is essential for process development, handling, and storage. The data below summarizes their key characteristics.

PropertyThis compound2-Amino-5-chloro-2'-fluorobenzophenone
CAS Number 1479-58-9[1][2][3][4]784-38-3[5][6][7]
Molecular Formula C₁₃H₉BrFNO[1][3][4][8]C₁₃H₉ClFNO[5][9][10]
Molecular Weight 294.12 g/mol [1][3][4]249.67 g/mol [5][9][10]
Appearance Yellow Powder/Solid[2]Yellow Crystalline Powder[5][9]
Melting Point 100-104 °C[2]95-98 °C[5][11][7][12]
Purity (Typical) >95% to >97%[1]≥98% (with optimized synthesis)[13][14]
Solubility DMSO, DMF, Ethanol (30 mg/ml)[8]Slightly soluble in chloroform and methanol[15]

Synthesis & Mechanistic Insight

The most common and industrially scalable route to these compounds is the Friedel-Crafts acylation. The choice of reactants and the control of reaction conditions are paramount for achieving high purity and yield.

Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone

This synthesis is well-documented and typically involves the condensation of p-chloroaniline with o-fluorobenzoyl chloride.[13][14][16] A Lewis acid, such as zinc chloride (ZnCl₂), is a critical catalyst.

Causality of Experimental Choices:

  • Lewis Acid Catalyst (ZnCl₂): The acylation is an electrophilic aromatic substitution. The Lewis acid coordinates with the carbonyl oxygen of the o-fluorobenzoyl chloride, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the electron-rich p-chloroaniline ring.

  • Anhydrous Conditions: Lewis acids like ZnCl₂ are highly moisture-sensitive.[13] Water can react with and deactivate the catalyst, halting the reaction. Using dehydrated zinc chloride has been shown to improve product purity from ≤95% to ≥98%.[13][14]

  • Protecting Group Strategy: The amino group of p-chloroaniline is a potent Lewis base that can deactivate the catalyst.[16] While direct condensation is possible, industrial routes sometimes employ N-acetyl protected p-chloroaniline (N-(4-chlorophenyl)acetamide) to prevent this side reaction, followed by a deprotection step (acid hydrolysis) to yield the final product.[16]

cluster_synthesis Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone p_chloroaniline p-Chloroaniline intermediate Acylated Intermediate p_chloroaniline->intermediate Nucleophilic Attack o_fluorobenzoyl_chloride o-Fluorobenzoyl Chloride o_fluorobenzoyl_chloride->intermediate Electrophile product 2-Amino-5-chloro- 2'-fluorobenzophenone intermediate->product Deprotonation/ Workup catalyst Anhydrous ZnCl₂ catalyst->o_fluorobenzoyl_chloride Activates

Caption: Friedel-Crafts acylation route to the chloro-derivative.

Synthesis of this compound

The synthesis of the bromo-analogue follows similar principles, typically involving the bromination of a suitable benzophenone precursor.[1] One established method involves the direct bromination of 2-amino-2'-fluorobenzophenone using an electrophilic bromine source like N-bromosuccinimide (NBS).

cluster_synthesis_br Synthesis of this compound start_material 2-Amino-2'- fluorobenzophenone product_br 2-Amino-5-bromo- 2'-fluorobenzophenone start_material->product_br reagent N-Bromosuccinimide (NBS) reagent->product_br Electrophilic Bromination

Caption: Electrophilic bromination route to the bromo-derivative.

Comparative Reactivity: The Halogen's Electronic Influence

The key to understanding the performance differences between these two molecules lies in the electronic properties of bromine versus chlorine. The primary reaction center for subsequent steps in benzodiazepine synthesis is the amino group (-NH₂), whose nucleophilicity is directly modulated by the halogen at the 5-position.[17]

  • Inductive Effect (-I): Both chlorine and bromine are more electronegative than carbon, exerting an electron-withdrawing inductive effect. This effect deactivates the aromatic ring and pulls electron density away from the amino group, reducing its nucleophilicity.[17] Because chlorine is more electronegative than bromine, it exerts a stronger inductive pull.[17]

  • Resonance Effect (+R): Both halogens possess lone pairs that can be donated to the aromatic ring through resonance, which counteracts the inductive effect.[17]

  • Net Effect: For halogens, the inductive effect dominates.[17] Therefore, the stronger -I effect of chlorine makes the amino group in 2-amino-5-chloro-2'-fluorobenzophenone slightly less nucleophilic than in its bromo-counterpart.

This subtle electronic difference implies that This compound may react slightly faster in reactions where the amino group acts as a nucleophile, such as the initial acylation step in benzodiazepine ring formation.

cluster_reactivity Reactivity Logic Flow Halogen Halogen at 5-Position Electronegativity Electronegativity (Cl > Br) Halogen->Electronegativity Inductive Inductive Effect (-I) (Cl > Br) Electronegativity->Inductive Nucleophilicity Amino Group Nucleophilicity (Bromo > Chloro) Inductive->Nucleophilicity Reactivity Reactivity in Acylation (Bromo > Chloro, theoretically) Nucleophilicity->Reactivity

Caption: Electronic effects governing precursor reactivity.

Application in API Synthesis: The Decisive Factor

Ultimately, the choice between these precursors is not based on reactivity nuances but is dictated entirely by the structure of the target API. The halogen on the precursor is incorporated into the final drug molecule.

  • This compound is a requisite precursor for bromo-benzodiazepines such as Flubromazepam .[8][18]

  • 2-Amino-5-chloro-2'-fluorobenzophenone is a crucial intermediate for a range of widely used chloro-benzodiazepines, including Flurazepam , Midazolam , and Flutazolam .[19][12][14][20]

cluster_applications Synthetic Endpoints Bromo_Precursor 2-Amino-5-bromo- 2'-fluorobenzophenone Flubromazepam Flubromazepam Bromo_Precursor->Flubromazepam Leads to Chloro_Precursor 2-Amino-5-chloro- 2'-fluorobenzophenone Flurazepam Flurazepam Chloro_Precursor->Flurazepam Leads to Midazolam Midazolam Chloro_Precursor->Midazolam Leads to

Caption: Precursor selection dictates the final API.

Representative Experimental Protocol: Acylation of the Amino Group

The acylation of the amino group is a common first step in building the benzodiazepine ring system. The following is a representative protocol adaptable for either precursor, which serves as a basis for comparing their performance.

Objective: To synthesize the 2-(chloroacetamido) derivative as a key step towards benzodiazepine cyclization.

Materials:

  • 2-Amino-5-halo-2'-fluorobenzophenone (Bromo or Chloro derivative)

  • Chloroacetyl chloride

  • Aprotic solvent (e.g., Dichloromethane, Toluene)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of the 2-Amino-5-halo-2'-fluorobenzophenone in the chosen aprotic solvent.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Base Addition: Add 1.1 equivalents of the tertiary amine base to the cooled solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Slowly add a solution of 1.05 equivalents of chloroacetyl chloride in the same solvent dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylated product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(chloroacetamido)-5-halo-2'-fluorobenzophenone.

Expected Performance Differences:
ParameterThis compound2-Amino-5-chloro-2'-fluorobenzophenoneRationale
Reaction Time Potentially ShorterPotentially LongerThe higher nucleophilicity of the amino group in the bromo-derivative could lead to a faster reaction rate.
Yield ComparableComparableWhile reaction rates may differ, final yields under optimized conditions are expected to be similar and high.
Side Products ComparableComparableThe side product profile is generally dictated by reaction conditions rather than the choice of halogen.

Conclusion

The selection between this compound and 2-Amino-5-chloro-2'-fluorobenzophenone is a clear-cut decision driven by the synthetic target.

  • This compound: The designated precursor for bromo-substituted APIs like Flubromazepam. Theoretically, its amino group is slightly more nucleophilic, which may offer a marginal advantage in reaction kinetics for certain steps.

  • 2-Amino-5-chloro-2'-fluorobenzophenone: The indispensable and widely used intermediate for a host of commercially significant chloro-benzodiazepines, including Flurazepam and Midazolam.[21]

While their reactivity profiles exhibit subtle theoretical differences governed by halogen electronics, in practice, the overriding factor is the structural requirement of the final drug molecule. Both are versatile and critical building blocks, and the choice is fundamentally a strategic one based on the goals of the drug discovery and development program.

References

Comparative analysis of 2-aminobenzophenone derivatives in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 2-Aminobenzophenone Derivatives for Researchers and Drug Development Professionals

The 2-aminobenzophenone scaffold is a cornerstone in medicinal chemistry, serving as a critical precursor for a wide array of pharmaceuticals, most notably the benzodiazepine class of anxiolytics.[1][2] The efficient and selective synthesis of these derivatives is a subject of ongoing research and development. This guide provides a comparative analysis of prominent synthetic strategies, offering insights into their underlying principles, practical applications, and performance based on experimental data.

The Strategic Importance of Synthetic Route Selection

The choice of a synthetic pathway to 2-aminobenzophenone derivatives is dictated by several factors, including the desired substitution pattern, scalability, cost-effectiveness, and environmental impact. Traditional methods, while foundational, often necessitate harsh reaction conditions and stoichiometric reagents.[1] In contrast, modern catalytic approaches frequently offer milder conditions, broader substrate scope, and improved efficiency.[1][3]

Comparative Analysis of Key Synthetic Methodologies

The following table summarizes the performance of several key methods for the synthesis of 2-aminobenzophenone derivatives, providing a high-level overview for strategic decision-making.

Synthetic RouteStarting MaterialsCatalyst/ReagentsConditionsYield (%)Key AdvantagesDisadvantages
Classical Friedel-Crafts Acylation p-Toluenesulfonylanthranilic acid, BenzeneAlCl₃ (stoichiometric)Benzene, 80-90°C, 4 h69-72%[4]Utilizes inexpensive starting materials.[4]Requires stoichiometric amounts of Lewis acid, harsh conditions.[1][4]
Palladium-Catalyzed Addition to 2-Aminobenzonitrile 2-Aminobenzonitrile, Sodium ArylsulfinatePd(OAc)₂, bpyTHF/H₂O, 80°C, 48 hup to 91%[1][4]Good functional group tolerance.[4]Long reaction times, relatively high catalyst loading.[4]
Copper-Catalyzed Friedel-Crafts Benzoylation N-protected anilines, Benzoyl chloridesCopper Triflate (Cu(OTf)₂)Solvent-free, 150°C, 2-4 hGood to Excellent[1]Reusable catalyst.[1]Requires N-protection and deprotection steps.[1]
Synthesis from Acyl Hydrazides Acyl Hydrazide, Aryne precursorN/AToluene, 50°C, 16 h64-82% (protected form)[4]Tolerant of various functional groups.[3]Multi-step process.[3]
Synthesis from 2-Arylindoles 2-ArylindoleNone (metal-free)DMSO, 140°C, 6 hup to 60%[4]Transition-metal-free.[4]High temperature, moderate yield.[4]

In-Depth Analysis and Experimental Protocols

Classical Friedel-Crafts Acylation

This long-standing method involves the electrophilic acylation of an aromatic ring. To prevent N-acylation of the aniline, the amino group of anthranilic acid is first protected, commonly with a p-toluenesulfonyl (tosyl) group.[5] The subsequent reaction with a benzoylating agent in the presence of a strong Lewis acid, such as aluminum chloride, forms the desired carbon-carbon bond.

Experimental Protocol: Friedel-Crafts Acylation [4][5]

  • Protection of Anthranilic Acid: Anthranilic acid (1.0 mole) is dissolved in a warm aqueous solution of sodium carbonate (2.4 moles). p-Toluenesulfonyl chloride (1.2 moles) is added in portions while maintaining the temperature at 60-70°C. The product, p-toluenesulfonylanthranilic acid, is precipitated by the addition of hydrochloric acid.[5]

  • Acylation: In a suitable reaction vessel, combine dry p-toluenesulfonylanthranilic acid (0.5 mole), thiophene-free benzene (1.5 L), and phosphorus pentachloride (0.57 mole). Stir and heat the mixture at approximately 50°C for 30 minutes.[4]

  • Cool the solution to 20-25°C and add anhydrous aluminum chloride (2.2 moles) in four portions.[4]

  • Heat the dark mixture with stirring at 80-90°C for 4 hours.[4]

  • Work-up and Hydrolysis: Cool the mixture to room temperature and pour it onto a mixture of ice (500 g) and 12N hydrochloric acid (40 mL).[4] Remove the benzene by vacuum distillation. The crude sulfonamide is then hydrolyzed using concentrated sulfuric acid.

  • Neutralize the resulting solution with ammonium hydroxide to precipitate the crude 2-aminobenzophenone. Recrystallize the product from 95% ethanol.[4]

G cluster_protection Step 1: Protection cluster_acylation Step 2: Friedel-Crafts Acylation cluster_deprotection Step 3: Deprotection A Anthranilic Acid B p-Toluenesulfonylanthranilic Acid A->B TsCl, Na₂CO₃ D Protected 2-Aminobenzophenone B->D 1. Benzene, PCl₅ 2. AlCl₃, 80-90°C C Benzene, PCl₅ E 2-Aminobenzophenone D->E Conc. H₂SO₄

Caption: Workflow for Classical Friedel-Crafts Acylation.

Palladium-Catalyzed Synthesis

Modern cross-coupling reactions offer a milder and more functional-group-tolerant alternative to classical methods. One such approach involves the palladium-catalyzed addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles.[6] This method proceeds via a proposed mechanism involving desulfination and addition.[6]

Experimental Protocol: Palladium-Catalyzed Addition [4][6]

  • In a Schlenk tube under a nitrogen atmosphere, combine 2-aminobenzonitrile (0.3 mmol), sodium arylsulfinate (0.6 mmol), Pd(OAc)₂ (10 mol %), 2,2'-bipyridine (bpy, 20 mol %), and p-nitrobenzenesulfonic acid (p-NBSA, 10 equiv).[4][6]

  • Add THF (2 mL) and water (1 mL) to the tube at room temperature.[4][6]

  • Stir the reaction mixture vigorously at 80°C for 48 hours.[4][6]

  • After cooling to room temperature, pour the mixture into ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution (2 x 10 mL) and then with brine (1 x 10 mL).[4]

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.[4]

  • Purify the residue by flash column chromatography to obtain the desired 2-aminobenzophenone.[4]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A 2-Aminobenzonitrile D 2-Aminobenzophenone A->D B Sodium Arylsulfinate B->D C Pd(OAc)₂ / bpy C->D THF/H₂O, 80°C

Caption: Palladium-Catalyzed Synthesis of 2-Aminobenzophenone.

Copper-Catalyzed Friedel-Crafts Benzoylation

The use of copper triflate as a catalyst provides an efficient pathway for Friedel-Crafts benzoylation.[7] This method often involves the N-acylation of an aniline derivative, followed by the copper-catalyzed benzoylation, and subsequent deprotection.

Experimental Protocol: Copper-Catalyzed Benzoylation [4]

  • N-Acylation: Combine the aniline derivative (1 mmol) and 4-fluorobenzoyl chloride (1.2 mmol) under solvent-free conditions. Heat the mixture at 100°C for 5 minutes. Cool the reaction mixture and extract with ethyl acetate.[4]

  • Friedel-Crafts Benzoylation: The benzoylated products from the previous step are obtained via Friedel-Crafts benzoylation using copper triflate as the catalyst.[4]

  • Deprotection: Deprotection of the amide to yield the final 2-aminobenzophenone is achieved under acidic conditions (H₂SO₄:CH₃COOH:H₂O) by heating at 150°C for 60 minutes.[4]

Concluding Remarks

The synthesis of 2-aminobenzophenone derivatives can be achieved through a variety of methods, each with its own set of advantages and limitations. While classical Friedel-Crafts acylation remains a viable option, particularly for large-scale synthesis where cost is a primary driver, modern catalytic methods, such as those employing palladium and copper, offer greater flexibility, milder reaction conditions, and often higher yields.[1][8] The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule and the resources available to the researcher.

References

Comparative Analysis of the Biological Activity of 2-Amino-5-bromo-2'-fluorobenzophenone Analogs in Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of benzodiazepine analogs synthesized from 2-Amino-5-bromo-2'-fluorobenzophenone and related precursors. It is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships and experimental evaluation of these compounds.

Introduction: From Precursor to Biologically Active Agent

This compound is a key chemical intermediate, primarily utilized in the synthesis of various psychoactive compounds, most notably benzodiazepines. On its own, this precursor does not exhibit significant biological activity. Its importance lies in its role as a foundational scaffold for building molecules with specific pharmacological profiles. The strategic modification of this starting material allows for the generation of a diverse library of analogs with varying affinities for the GABA-A receptor, which in turn dictates their therapeutic effects, including sedative, hypnotic, anxiolytic, and anticonvulsant properties.

This guide will explore the synthesis of representative benzodiazepine analogs from this precursor and provide a comparative assessment of their biological activities, supported by experimental data and protocols.

Synthetic Pathway and Key Analogs

The general synthetic route from this compound to a benzodiazepine, such as flurazepam, involves a series of chemical transformations. A simplified, conceptual workflow is presented below.

A 2-Amino-5-bromo- 2'-fluorobenzophenone B Acylation/Alkylation of the amino group A->B Reagents: Chloroacetyl chloride, Triethylamine C Cyclization to form the diazepine ring B->C Reagents: Ammonia or Primary amine D Resulting Benzodiazepine Analog (e.g., Flurazepam) C->D

Figure 1: Conceptual workflow for the synthesis of benzodiazepine analogs.

By modifying the reagents used in the acylation/alkylation and cyclization steps, a variety of analogs can be produced. This guide will focus on a comparative analysis of the biological activities of these resulting benzodiazepine analogs.

Comparative Biological Activity of Benzodiazepine Analogs

The primary mechanism of action for benzodiazepines is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. The binding affinity (Ki) of a compound to the benzodiazepine binding site on this receptor is a key indicator of its potency.

CompoundStructureGABA-A Receptor Binding Affinity (Ki, nM)Primary Clinical Application
Diazepam A classic benzodiazepine for comparison.1.5 - 9.3Anxiolytic, Sedative, Anticonvulsant
Flurazepam Synthesized from a 2-aminobenzophenone precursor.2.5 - 15Hypnotic
Nitrazepam Another related benzodiazepine.1.8 - 5.0Hypnotic, Anticonvulsant
Lorazepam A high-potency benzodiazepine.0.4 - 2.0Anxiolytic, Sedative

Note: The Ki values are approximate ranges compiled from various sources and can vary based on experimental conditions.

Experimental Protocols for Assessing Biological Activity

To ensure the trustworthiness and reproducibility of the data, standardized experimental protocols are essential. Below is a detailed methodology for a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.

Radioligand Binding Assay for GABA-A Receptor Affinity

Objective: To determine the binding affinity (Ki) of novel benzodiazepine analogs for the central benzodiazepine receptor (CBR) on the GABA-A receptor complex.

Materials:

  • [3H]-Flunitrazepam (Radioligand)

  • Test compounds (unlabeled benzodiazepine analogs)

  • Diazepam (unlabeled, as a positive control)

  • Rat cortical membranes (source of GABA-A receptors)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge again at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude synaptosomal membranes) in fresh buffer.

  • Assay Setup: In triplicate, add the following to microcentrifuge tubes:

    • 100 µL of Tris-HCl buffer

    • 50 µL of [3H]-Flunitrazepam (final concentration ~1 nM)

    • 50 µL of test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle (for total binding) or excess unlabeled diazepam (10 µM, for non-specific binding).

    • 300 µL of the membrane preparation.

  • Incubation: Incubate the tubes at 4°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Prepare Rat Cortical Membranes B Set up Assay Tubes: Membranes, [3H]-Flunitrazepam, Test Compound A->B C Incubate at 4°C for 60 minutes B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash Filters with Ice-Cold Buffer D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis: Calculate IC50 and Ki F->G

Figure 2: Workflow for the radioligand binding assay.

Signaling Pathway: GABA-A Receptor Modulation

Benzodiazepines do not directly activate the GABA-A receptor. Instead, they are positive allosteric modulators. They bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This increased inhibition in the central nervous system is responsible for the therapeutic effects of benzodiazepines.

cluster_0 Postsynaptic Neuron GABA_A GABA-A Receptor (Chloride Channel) Cl_in Increased Cl- Influx GABA_A->Cl_in Channel Opens More Frequently Hyperpolarization Neuronal Hyperpolarization (Inhibitory Postsynaptic Potential) Effect Sedative, Anxiolytic, Anticonvulsant Effects Hyperpolarization->Effect GABA GABA (Neurotransmitter) GABA->GABA_A Binds Benzo Benzodiazepine Analog Benzo->GABA_A Binds (Allosteric Site) Cl_in->Hyperpolarization

Figure 3: Signaling pathway of benzodiazepine action at the GABA-A receptor.

Conclusion

The biological activity of compounds derived from this compound is highly dependent on the specific analog synthesized. By employing rigorous experimental protocols such as radioligand binding assays, the affinity and potency of these analogs can be quantitatively compared. This data, in conjunction with an understanding of the underlying signaling pathways, is crucial for the rational design and development of new therapeutics with improved efficacy and safety profiles. The structure-activity relationships established through such comparative studies guide medicinal chemists in optimizing lead compounds for desired pharmacological effects.

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 2-Amino-5-bromo-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparative analysis of the purity of commercial grades of 2-Amino-5-bromo-2'-fluorobenzophenone (CAS No. 1479-58-9), a key intermediate in the synthesis of various pharmaceuticals, including flubromazepam.[1] We will explore the common impurities, compare the performance of various analytical techniques for purity determination, and provide detailed experimental protocols to support your analytical method development and supplier qualification.

The Critical Role of Purity in Pharmaceutical Synthesis

The presence of impurities in this compound can have significant downstream effects, leading to the formation of unwanted by-products, reduced yields of the active pharmaceutical ingredient (API), and potential safety concerns. Therefore, a thorough understanding and rigorous control of its purity are paramount. Commercial offerings of this intermediate typically range from 95% to ≥98% purity. However, as we will demonstrate, the actual purity can sometimes exceed the stated value, highlighting the importance of independent verification.

Understanding the Impurity Profile

Impurities in commercial this compound can originate from the synthetic route or degradation. Common synthetic methods, such as the Friedel-Crafts acylation of 4-bromo-2-fluoroaniline with 2-aminobenzoyl chloride, can lead to several process-related impurities.

Potential Synthesis-Related Impurities:

  • Unreacted Starting Materials: Residual 4-bromo-2-fluoroaniline and 2-aminobenzoyl chloride.

  • Isomeric By-products: Impurities in the starting materials can lead to the formation of isomeric benzophenones. For instance, the presence of other bromo-fluoroaniline isomers could result in the corresponding positional isomers of the final product.

  • Over-brominated or Under-brominated Species: Variations in the bromination step of the synthesis can lead to impurities with either an additional bromine atom or no bromine atom.

  • Dehalogenated By-products: The replacement of the bromine atom with a hydrogen atom is a possible side reaction, particularly during any reduction steps in the synthesis.[2]

Potential Degradation Products:

Forced degradation studies, which intentionally subject the compound to harsh conditions, are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[3][4] For this compound, potential degradation pathways include:

  • Hydrolysis: The amide linkage in any residual starting materials or the benzophenone itself could be susceptible to acid or base hydrolysis.

  • Oxidation: The amino group is prone to oxidation, which can be investigated by exposure to agents like hydrogen peroxide.[5]

  • Photodegradation: Exposure to UV light can induce degradation, a known characteristic of benzophenone derivatives.[5]

  • Thermal Degradation: High temperatures can lead to decomposition.

Comparative Analysis of Commercial Grades

To illustrate the differences in commercial grades, we will compare a standard 95% grade with a high-purity ≥98% grade. While a certificate of analysis for the ≥98% grade was not publicly available, a representative certificate of analysis for a 95% grade product from Thermo Fisher Scientific (under the Alfa Aesar brand) provides valuable insights.

Parameter Supplier A (Stated Purity: 95%) [6]Supplier B (Stated Purity: ≥98%) [7][8]
Appearance Yellow crystalline powder[9]Crystalline solid[8]
Purity (by HPLC) 99.1%[9]≥98%[8]

It is noteworthy that the analyzed batch of the 95% grade significantly exceeded its stated purity, emphasizing the need for in-house verification.

A Multi-faceted Approach to Purity Analysis

A comprehensive purity assessment of this compound necessitates a combination of chromatographic and spectroscopic techniques.

cluster_0 Purity Assessment Workflow Sample Commercial this compound Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep HPLC HPLC-UV (Primary Purity Assay and Impurity Profiling) Prep->HPLC GCMS GC-MS (Volatile Impurities and Structural Confirmation) Prep->GCMS NMR NMR Spectroscopy (Structural Elucidation and qNMR for Absolute Purity) Prep->NMR FTIR FTIR Spectroscopy (Functional Group Identification) Prep->FTIR Data Data Analysis and Comparison HPLC->Data GCMS->Data NMR->Data FTIR->Data Report Purity Report and Supplier Qualification Data->Report

Caption: A generalized workflow for the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for purity determination of non-volatile organic compounds and is ideal for routine quality control.[10] A well-developed HPLC method should be stability-indicating, meaning it can separate the main component from its potential degradation products and process-related impurities.[11]

Representative HPLC Purity Data (from Certificate of Analysis for 95% Grade): [9]

Parameter Result
Appearance Yellow crystalline powder
Purity (HPLC) 99.1%

This result indicates that the primary component is well-resolved from any impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the relatively low volatility of this compound, derivatization of the polar amino group is often necessary to improve its chromatographic performance.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.

Furthermore, Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[13][14][15] The purity is calculated by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretches of the amino group, the C=O stretch of the ketone, and C-Br and C-F stretches, as well as aromatic C-H and C=C vibrations.[17]

cluster_methods Analytical Techniques cluster_info Information Provided Purity Purity of this compound HPLC HPLC-UV Purity->HPLC GCMS GC-MS Purity->GCMS NMR NMR (¹H, ¹³C, qNMR) Purity->NMR FTIR FTIR Purity->FTIR Quant Quantitative Purity (%) HPLC->Quant Imp Impurity Profile HPLC->Imp GCMS->Imp Struct Structural Confirmation GCMS->Struct NMR->Quant qNMR NMR->Struct Func Functional Groups FTIR->Func

Caption: Logical relationship of analytical techniques for purity assessment.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. Method optimization and validation are essential for ensuring accurate and reliable results in your specific laboratory setting.

HPLC-UV Method for Purity Determination

This method is adapted from established protocols for similar benzophenone derivatives.[10]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid for improved peak shape and MS compatibility).

    • Gradient: Start with 50% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 100 mL of diluent (e.g., 50:50 acetonitrile:water) to a concentration of 0.1 mg/mL.

GC-MS Method for Impurity Profiling

This protocol includes a derivatization step to enhance the volatility of the analyte.[12]

  • Instrumentation: A standard GC-MS system.

  • Column: A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless (1 µL).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C, hold for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Dissolve in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

    • Heat the mixture at 70 °C for 30 minutes to form the silyl derivative.

¹H and ¹³C NMR Spectroscopy for Structural Confirmation
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

FTIR Spectroscopy for Functional Group Analysis
  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Analysis: Acquire the spectrum in the mid-IR range (e.g., 4000-400 cm⁻¹).

Conclusion and Recommendations

The purity of this compound is a critical parameter that can significantly impact the outcome of pharmaceutical research and development. This guide has provided a comparative framework for understanding the purity of commercial grades and has detailed a multi-technique approach for its comprehensive analysis.

Key Recommendations:

  • Always perform in-house verification of purity, even for high-grade materials, as the actual purity may differ from the stated value.

  • Employ a combination of analytical techniques for a comprehensive purity assessment. HPLC-UV is suitable for routine purity checks, while GC-MS and NMR are invaluable for impurity identification and structural confirmation.

  • Consider qNMR as a primary method for absolute purity determination, especially when a certified reference standard of the analyte is unavailable.

  • Develop and validate a stability-indicating HPLC method by performing forced degradation studies to ensure that all potential degradation products can be resolved from the main peak.

By implementing these strategies, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and robust scientific outcomes.

References

A Senior Application Scientist's Guide to Validated Analytical Methods for 2-Amino-5-bromo-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of an active pharmaceutical ingredient (API) is contingent on the purity of its starting materials and intermediates. 2-Amino-5-bromo-2'-fluorobenzophenone is a key intermediate in the synthesis of several pharmaceuticals, and rigorous analytical control is paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of validated analytical methods for the purity determination and quantification of this compound, with a primary focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The principles and protocols are grounded in the International Council for Harmonisation (ICH) guidelines to ensure scientific validity and regulatory compliance.[1][2][3][4]

The Critical Role of a Validated Method

In the landscape of pharmaceutical development, a validated analytical method is not merely a procedural formality; it is the bedrock of reliable and reproducible data. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] For an intermediate like this compound, this typically involves quantifying the compound and detecting any process-related impurities or degradation products. This guide will navigate the validation of a principal analytical technique and compare its performance against other potential methods, explaining the scientific rationale behind the selection of methodologies and validation parameters.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is governed by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

Method Principle Applicability for this compound Strengths Limitations
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.Excellent: Ideal for the separation and quantification of non-volatile and thermally labile compounds like benzophenone derivatives.[6]High resolution, sensitivity, and specificity for separating the main compound from impurities.[6][7]Requires specialized equipment and solvents.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Limited: The compound has a relatively high molecular weight and is not sufficiently volatile for direct GC analysis without derivatization.[6][8]Excellent for analyzing volatile impurities such as residual solvents.Not suitable for the primary purity assay of the non-volatile analyte.
UV-Visible Spectrophotometry Measurement of light absorption by the analyte in solution.Limited: Can be used for a simple, rapid estimation of concentration but lacks specificity.Simple, fast, and cost-effective.Low specificity; potential for interference from other UV-absorbing compounds.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of the compound and its impurities.Excellent for Identification: Unparalleled for structural elucidation and can be used for quantitative analysis (qNMR).[6]Provides definitive structural information.Lower sensitivity compared to chromatographic methods for trace impurity detection.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Excellent for Identification and Quantification: Provides molecular weight information for impurity identification and high sensitivity.[6]High sensitivity and specificity; can identify unknown impurities.Higher initial instrument cost and complexity.[6]

Based on this comparison, RP-HPLC with UV detection stands out as the most suitable and widely adopted method for the routine quality control of this compound, offering a balance of specificity, sensitivity, and practicality.

In-Depth Guide to a Validated Stability-Indicating RP-HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. To achieve this, forced degradation studies are conducted to produce potential degradation products and demonstrate that the method can separate them from the main analyte.[9][10][11][12]

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the comprehensive workflow for the validation of the RP-HPLC method.

HPLC_Validation_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_validation Validation & Data Analysis prep_std Prepare Standard Solutions instrument_setup Instrument Setup & Equilibration prep_std->instrument_setup prep_sample Prepare Sample Solutions prep_sample->instrument_setup prep_mobile Prepare Mobile Phase prep_mobile->instrument_setup run_sequence Run Analytical Sequence instrument_setup->run_sequence process_data Process Chromatographic Data run_sequence->process_data specificity Specificity (Forced Degradation) process_data->specificity linearity Linearity & Range process_data->linearity accuracy Accuracy process_data->accuracy precision Precision (Repeatability & Intermediate) process_data->precision lod_loq LOD & LOQ process_data->lod_loq robustness Robustness process_data->robustness report Generate Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report Validation_Logic cluster_params Validation Parameters Method Development Method Development Method Validation Method Validation Method Development->Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Robustness Robustness Method Validation->Robustness Method Suitable for Intended Use Method Suitable for Intended Use Specificity->Method Suitable for Intended Use Pass Linearity->Method Suitable for Intended Use Pass Accuracy->Method Suitable for Intended Use Pass Precision->Method Suitable for Intended Use Pass LOD->Method Suitable for Intended Use Pass LOQ->Method Suitable for Intended Use Pass Robustness->Method Suitable for Intended Use Pass

References

A Comparative Guide to Benzodiazepine Precursors: 2-Amino-5-bromo-2'-fluorobenzophenone vs. Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Amino-5-bromo-2'-fluorobenzophenone against other common precursors used in the synthesis of 1,4-benzodiazepines. Designed for researchers, scientists, and professionals in drug development, this document offers an objective analysis supported by experimental data to inform precursor selection in synthetic chemistry. We will explore the nuances of synthetic routes, comparative yields, and the strategic advantages of each key intermediate.

Introduction: The Central Role of 2-Aminobenzophenones

The 1,4-benzodiazepine scaffold is a cornerstone of medicinal chemistry, forming the basis for a wide range of therapeutic agents known for their anxiolytic, sedative, hypnotic, and muscle relaxant properties.[1] The synthesis of these seven-membered heterocyclic compounds most commonly relies on the use of 2-aminobenzophenone derivatives as key starting materials.[2][3][4] These precursors provide the necessary structural framework—an aniline ring and a phenyl ketone moiety—poised for cyclization to form the diazepine ring.

The choice of substituents on the 2-aminobenzophenone core directly dictates the identity and pharmacological profile of the final benzodiazepine product. Therefore, the selection of an appropriate precursor is a critical strategic decision in the synthetic design process, influencing reaction efficiency, yield, and the complexity of purification. This guide will focus on this compound, a precursor for the designer benzodiazepine Flubromazepam, and compare its synthetic utility against foundational precursors like 2-Amino-5-chlorobenzophenone.[5][6]

Featured Precursor: this compound

This compound is a specialized intermediate primarily utilized in the synthesis of Flubromazepam (7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one).[5][7] The bromine and fluorine substituents are critical for the pharmacological activity of the resulting compound.

Synthesis of this compound

The most prevalent and industrially scalable method for synthesizing 2-aminobenzophenone derivatives is the Friedel-Crafts acylation.[8][9] In the case of our featured precursor, this involves the reaction of p-bromoaniline with o-fluorobenzoyl chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).[7][10]

G cluster_start Starting Materials p_bromoaniline p-Bromoaniline reaction Friedel-Crafts Acylation p_bromoaniline->reaction o_fluorobenzoyl_chloride o-Fluorobenzoyl Chloride o_fluorobenzoyl_chloride->reaction catalyst ZnCl₂ (Lewis Acid) catalyst->reaction Catalyst product 2-Amino-5-bromo- 2'-fluorobenzophenone reaction->product Yields Product

Caption: Synthetic pathway for this compound.

This reaction, while robust, often requires high temperatures and stoichiometric amounts of the catalyst, which can present challenges in terms of energy consumption and waste management. Alternative methods, such as those involving Grignard reagents or palladium-catalyzed cross-coupling reactions, offer milder conditions but may involve more steps or less readily available starting materials.[8][9]

Comparative Analysis of Benzodiazepine Precursors

The utility of a precursor is best understood in comparison to other available options. Here, we compare this compound with two of the most widely used precursors in benzodiazepine synthesis.

FeatureThis compound2-Amino-5-chlorobenzophenone2-Chloroacetamido-5-chlorobenzophenone
Primary Final Product(s) Flubromazepam[5][7]Diazepam, Chlordiazepoxide, Lorazepam[11][12][13]Nordiazepam, Diazepam[11][14]
Typical Synthetic Route Friedel-Crafts Acylation[10]Friedel-Crafts Acylation, Grignard Reaction[3][8]Acylation of 2-Amino-5-chlorobenzophenone[14][15]
Synthetic Steps to BZD Typically 2-3 steps (Amidation, then Cyclization)[10]Typically 2-3 steps (Acylation/Condensation, then Cyclization/Methylation)[12][16]Typically 1 step (Direct Cyclization)[11]
Reported Yield (Acylation) Not widely reported, but analogous reactions are efficient.82% to 97.3% for acylation to the chloroacetamido derivative.[11]N/A (This is the acylated product)
Reported Yield (Cyclization) Varies; requires optimization.34.83% for cyclization to a diazepam intermediate.[12]62.3% to 89% for cyclization to nordiazepam or diazepam intermediate.[11][15]
Key Advantages Access to specific designer benzodiazepines with unique halogen substitutions.High versatility for a broad range of classic, widely studied benzodiazepines.[4][11]Fewer steps from this intermediate to the final benzodiazepine, potentially increasing overall yield.[11]
Potential Challenges Availability and cost of starting materials (o-fluorobenzoyl chloride).Requires an additional acylation step before cyclization.Less versatile as a starting point compared to the parent amine.
2-Amino-5-chlorobenzophenone: The Versatile Workhorse

2-Amino-5-chlorobenzophenone is arguably the most fundamental precursor in the history of benzodiazepine synthesis, serving as the starting point for the first benzodiazepine, chlordiazepoxide, and the iconic diazepam.[16][17] Its synthesis is well-established, and its reactivity is thoroughly characterized.

The typical route to diazepam involves an initial reaction with glycine ethyl ester hydrochloride to form the benzodiazepine ring, followed by methylation.[12] This multi-step process highlights a key difference: while versatile, it often requires more synthetic transformations post-precursor synthesis compared to more advanced intermediates.

2-Chloroacetamido-5-chlorobenzophenone: The Efficient Intermediate

This precursor is itself synthesized from 2-Amino-5-chlorobenzophenone via acylation with chloroacetyl chloride.[14][15] The advantage of using this intermediate is that it is already primed for cyclization. The subsequent reaction, often with ammonia or an amine in the presence of hexamethylenetetramine, can directly form the diazepine ring in a single, high-yielding step.[18][19] For syntheses targeting nordiazepam or diazepam, starting from this intermediate can streamline the process and improve overall efficiency.[11] A patent describing this acylation step reports yields as high as 89%.[15]

Experimental Protocols

To provide a practical context, this section details representative, step-by-step methodologies for the synthesis of a precursor via Friedel-Crafts acylation and its subsequent conversion to a benzodiazepine.

Protocol 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone

This protocol is adapted from established patent literature for the acylation of 2-amino-5-chlorobenzophenone.[14]

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Chloroacetanilide (or Chloroacetyl chloride)

  • Ethyl Acetate

  • Dehydrating agent (e.g., Anhydrous Calcium Chloride)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 0.09 mol of 2-amino-5-chlorobenzophenone in 300-350 mL of ethyl acetate.[14]

  • Control the solution temperature at 27-30°C while stirring at 120-160 rpm.[14]

  • Slowly add 0.11 mol of chloroacetanilide dropwise into the solution.[14]

  • After the addition is complete, heat the mixture to 80-85°C and maintain this temperature for 4-4.5 hours to allow the reaction to proceed to completion.[14]

  • Cool the solution to 5-8°C to precipitate the product.[14]

  • Collect the resulting yellow crystals by suction filtration.

  • Wash the crystals with an appropriate solvent (e.g., ethylenediamine solution, followed by a salt solution) and dry with a dehydrating agent to yield 2-chloroacetamido-5-chlorobenzophenone.[14]

G start Start: Dissolve 2-amino-5-chlorobenzophenone in Ethyl Acetate add_reagent Add Chloroacetanilide (27-30°C) start->add_reagent heat Heat to Reflux (80-85°C, 4-4.5h) add_reagent->heat cool Cool to Crystallize (5-8°C) heat->cool filter Filter Crystals cool->filter wash_dry Wash and Dry Product filter->wash_dry end End: Obtain 2-Chloroacetamido-5-chlorobenzophenone wash_dry->end

Caption: Experimental workflow for the synthesis of an acylated precursor.

Protocol 2: Cyclization to a Benzodiazepine Core (Flubromazepam)

This protocol outlines the cyclization of an acylated aminobenzophenone intermediate to form the benzodiazepine ring, as described for Flubromazepam synthesis.[10]

Materials:

  • 2-(2-bromoacetamido)-5-bromo-2'-fluorobenzophenone (synthesized from the corresponding amine)

  • Ammonia solution

  • Suitable organic solvent for extraction (e.g., Dichloromethane)

  • Purification apparatus (Silica gel column)

Procedure:

  • Dissolve the crude 2-(2-bromoacetamido)-5-bromo-2'-fluorobenzophenone intermediate in a suitable solvent in a round-bottom flask.[10]

  • Add an excess of ammonia solution to the mixture.

  • Heat the reaction mixture to promote ring closure through intramolecular amination and subsequent imine formation.[10]

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product using an organic solvent. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Concentrate the solution under reduced pressure.

  • Purify the final product by recrystallization or silica gel column chromatography to obtain high-purity Flubromazepam.[10]

Conclusion

The selection of a precursor for benzodiazepine synthesis is a critical decision guided by the specific target molecule, desired efficiency, and available resources.

  • This compound represents a specialized precursor, essential for accessing specific, halogenated designer benzodiazepines like Flubromazepam. Its synthesis follows established chemical principles, but its utility is narrower compared to more common alternatives.

  • 2-Amino-5-chlorobenzophenone remains the foundational "workhorse" precursor, offering unparalleled versatility for the synthesis of a wide array of classic benzodiazepines. It is the ideal starting point for exploratory research and the development of diverse analogues.

  • 2-Chloroacetamido-5-chlorobenzophenone exemplifies a strategy of using a more advanced intermediate to streamline a synthetic route. For large-scale production of specific targets like nordiazepam, this precursor offers a more direct and potentially higher-yielding pathway by reducing the number of subsequent synthetic steps.

Ultimately, the choice depends on the researcher's end goal. For novel structures with specific pharmacophores, custom precursors like this compound are necessary. For broad applicability and established targets, the classic 2-amino-5-chlorobenzophenone and its derivatives provide reliable and well-documented synthetic pathways.

References

A Spectroscopic Guide to 2-Amino-5-bromo-2'-fluorobenzophenone and Its Derivatives for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity and structural integrity of starting materials are paramount. For synthetic chemists and drug development professionals, 2-amino-5-bromo-2'-fluorobenzophenone stands as a critical precursor, notably in the synthesis of psychoactive compounds such as flubromazepam.[1] Its molecular architecture, featuring amino, bromo, and fluoro substituents, provides a versatile scaffold for creating complex therapeutic agents.[2] This guide offers an in-depth spectroscopic comparison of this compound and its derivatives, providing the foundational knowledge necessary for their accurate identification and quality control.

The Significance of Spectroscopic Analysis

Spectroscopic techniques are indispensable tools in modern chemistry, offering a non-destructive window into the molecular world. Each method probes different aspects of a molecule's structure and electronic properties, and when used in concert, they provide a comprehensive chemical fingerprint. For a molecule like this compound, with its multiple functional groups and aromatic systems, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide will delve into the insights provided by UV-Vis, IR, NMR, and Mass Spectrometry.

Experimental Workflow for Spectroscopic Characterization

The reliable characterization of this compound and its derivatives hinges on a systematic analytical workflow. This process ensures that the data collected is accurate, reproducible, and suitable for comparative analysis.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison Sample_Acquisition Procure/Synthesize Compound Purity_Check Assess Purity (e.g., HPLC, TLC) Sample_Acquisition->Purity_Check Solvent_Selection Select Appropriate Deuterated and Spectroscopic Grade Solvents Purity_Check->Solvent_Selection Sample_Dissolution Prepare Solutions of Known Concentrations Solvent_Selection->Sample_Dissolution UV_Vis UV-Vis Spectroscopy Sample_Dissolution->UV_Vis IR Infrared (FT-IR) Spectroscopy NMR NMR Spectroscopy (1H, 13C, 19F) MS Mass Spectrometry (MS) Data_Processing Process Raw Spectral Data UV_Vis->Data_Processing IR->Data_Processing NMR->Data_Processing MS->Data_Processing Structure_Elucidation Correlate Spectra with Molecular Structure Data_Processing->Structure_Elucidation Comparative_Analysis Compare Spectra of Parent and Derivative Compounds Structure_Elucidation->Comparative_Analysis Report Generate Comprehensive Analytical Report Comparative_Analysis->Report

A logical workflow for the spectroscopic analysis of this compound and its derivatives.

I. UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For benzophenone and its derivatives, the spectrum is typically characterized by two main types of absorptions: high-energy π → π* transitions associated with the aromatic rings and a lower-energy, less intense n → π* transition of the carbonyl group's non-bonding electrons.[3]

For this compound, characteristic UV absorption maxima are observed at approximately 234 nm and 394 nm. [1]

  • The band around 234 nm can be attributed to the π → π * transitions of the substituted benzene rings. The presence of auxochromes like the amino group (-NH2) and halogens (-Br, -F) influences the position and intensity of this band.

  • The band at 394 nm is characteristic of the n → π * transition of the carbonyl group. This transition is sensitive to the electronic environment. The amino group, being an electron-donating group, causes a bathochromic (red) shift, moving this absorption to a longer wavelength compared to unsubstituted benzophenone.

Comparative Analysis with Derivatives:

Derivative ModificationExpected Effect on λmaxRationale
N-Acetylation of the amino group Hypsochromic (blue) shift of the n→π* bandThe acetyl group is electron-withdrawing, which reduces the electron-donating ability of the nitrogen atom. This stabilizes the non-bonding electrons on the carbonyl oxygen, increasing the energy required for the n→π* transition.
Replacement of Bromine with Chlorine Minimal shiftWhile chlorine is more electronegative, the overall effect on the conjugated system and the n→π* transition is generally less pronounced than that of strongly electron-donating or withdrawing groups.
Addition of an electron-donating group (e.g., -OCH₃) on either ring Bathochromic (red) shiftAn electron-donating group increases the electron density of the π system, lowering the energy gap for both π→π* and n→π* transitions.

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-5 M) of the compound in a spectroscopic grade solvent such as ethanol or acetonitrile.

  • Measurement: Record the absorbance spectrum from 200 nm to 600 nm using the pure solvent as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key IR Absorptions for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Characteristics
Amino (N-H) Symmetric & Asymmetric Stretch3300 - 3500Two distinct, sharp to moderately broad peaks for a primary amine.[4][5]
Carbonyl (C=O) Stretch~1630 - 1685Strong absorption. The frequency is lowered due to conjugation with the aromatic rings and potential intramolecular hydrogen bonding with the ortho-amino group.[6][7]
Aromatic (C=C) Stretch1450 - 1600Multiple sharp bands of varying intensity.
Aryl-Halogen (C-Br) Stretch500 - 600Typically in the fingerprint region.
Aryl-Halogen (C-F) Stretch1100 - 1400Strong absorption.
Amino (N-H) Bend1580 - 1650Moderate to strong absorption.
Aromatic Amine (C-N) Stretch1250 - 1335Strong band.[4]

Comparative Analysis with Derivatives:

  • N-Acetylation: The two N-H stretching bands of the primary amine will be replaced by a single N-H stretch of the secondary amide around 3300 cm⁻¹. A strong amide C=O stretch will appear around 1680 cm⁻¹.

  • Derivatives without the ortho-amino group: The C=O stretching frequency would be expected to shift to a higher wavenumber (closer to 1660 cm⁻¹) due to the absence of intramolecular hydrogen bonding.

Experimental Protocol: FT-IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity. Alternatively, a KBr pellet can be prepared.

  • Measurement: Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule, including the connectivity of atoms and their chemical environment. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy:

The proton NMR spectrum will show distinct signals for the aromatic protons. The protons on the aminophenyl ring will be influenced by the electron-donating amino group (shielding, upfield shift) and the electron-withdrawing bromo and carbonyl groups (deshielding, downfield shift). The protons on the fluorophenyl ring will be deshielded by the carbonyl group and will also show coupling to the fluorine atom. The amino protons (-NH₂) will likely appear as a broad singlet.

¹³C NMR Spectroscopy:

The carbon NMR will show distinct signals for each of the 13 carbon atoms. The carbonyl carbon will be the most deshielded, appearing far downfield (~195 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹J C-F > 200 Hz).[8]

¹⁹F NMR Spectroscopy:

Since fluorine has a nuclear spin of 1/2, ¹⁹F NMR is a valuable tool. For this compound, a single resonance is expected. The chemical shift will be indicative of the electronic environment of the fluorine atom.

Comparative Analysis with Derivatives:

Derivative ModificationExpected NMR Changes
N-Acetylation The broad -NH₂ signal will be replaced by a sharper N-H signal further downfield. A new singlet for the methyl protons of the acetyl group will appear around 2.2 ppm.
Change in Halogenation Replacing bromine with chlorine will cause subtle shifts in the ¹H and ¹³C spectra of the corresponding aromatic ring due to differences in electronegativity and anisotropic effects.
Positional Isomers Moving the substituents to different positions on the aromatic rings will result in significant changes in chemical shifts and coupling patterns, allowing for unambiguous identification of isomers.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Measurement: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For more detailed structural elucidation, 2D NMR experiments like COSY (H-H correlation) and HSQC (H-C correlation) can be performed.[8]

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign chemical shifts and analyze coupling patterns to elucidate the molecular structure.

IV. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (Molecular Weight: 294.1 g/mol ): [1]

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9][10] This results in two peaks of almost equal intensity for the molecular ion (M⁺) and the M+2 peak, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom in the molecule.[11]

Expected Fragmentation:

Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to the formation of benzoyl cations and related fragments. Alpha cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is also a characteristic fragmentation pattern for amines.[5]

MS_Fragmentation Parent [C₁₃H₉BrFNO]⁺ (m/z = 294/296) Frag1 [C₇H₄BrO]⁺ (m/z = 183/185) Parent->Frag1 - C₆H₅FN Frag2 [C₆H₅F]⁺ (m/z = 95) Parent->Frag2 - C₇H₄BrNO Frag3 [C₆H₆N]⁺ (m/z = 92) Parent->Frag3 - C₇H₃BrFO

Plausible fragmentation pathways for this compound in MS.

Comparative Analysis with Derivatives:

The molecular weight will change predictably with derivatization. For example, N-acetylation will increase the molecular weight by 42 amu. The fragmentation patterns will also shift, reflecting the changes in the molecular structure. For instance, an N-acetylated derivative may show a prominent loss of ketene (42 amu).

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Measurement: Introduce the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Determine the m/z of the molecular ion and confirm the isotopic pattern for bromine. Analyze the major fragment ions to support the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of this compound and its derivatives is a cornerstone of quality control in pharmaceutical synthesis. By leveraging the complementary information provided by UV-Vis, IR, NMR, and Mass Spectrometry, researchers can confidently verify the identity, purity, and structure of these critical intermediates. This guide provides the fundamental principles and practical protocols to aid scientists in this essential task, ultimately contributing to the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to Benchmarking the Purity of 2-Amino-5-bromo-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the intricate world of pharmaceutical synthesis, the quality of each starting material and intermediate dictates the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Amino-5-bromo-2'-fluorobenzophenone is a pivotal building block, frequently employed in the synthesis of various therapeutic agents, including benzodiazepines. The presence of impurities—be they unreacted starting materials, by-products, or degradation products—can have cascading negative effects.[1][2][3] These effects range from reduced yield and complex downstream purification challenges to the introduction of potentially toxic components into the final drug product.

This guide provides an in-depth, objective framework for researchers, scientists, and drug development professionals to benchmark the purity of this compound from various commercial suppliers. We will move beyond a simple percentage purity value, delving into a multi-technique analytical approach that provides a comprehensive purity profile. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results that adhere to the stringent standards of the pharmaceutical industry.

The Analytical Strategy: A Multi-Pronged Approach to Purity Verification

Relying on a single analytical technique for purity assessment is insufficient for critical applications. A robust analysis leverages the strengths of orthogonal methods to build a complete picture of the sample's composition. Our strategy integrates High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Nuclear Magnetic Resonance (NMR) for structural confirmation and identification of organic impurities, and Mass Spectrometry (MS) for molecular weight verification and trace impurity detection. This approach is aligned with the principles outlined in international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][4][5]

The following diagram illustrates the comprehensive workflow for receiving and analyzing samples from different suppliers.

G cluster_0 Sample Reception & Preparation cluster_1 Primary Quantitative Analysis cluster_2 Structural & Qualitative Verification cluster_3 Data Consolidation & Reporting S_A Supplier A Sample Prep Accurately Weigh & Dissolve (Target Conc: 1 mg/mL) S_A->Prep S_B Supplier B Sample S_B->Prep S_C Supplier C Sample S_C->Prep HPLC RP-HPLC-UV Analysis (Purity, Impurity Profile) Prep->HPLC Aliquots NMR 1H & 13C NMR Spectroscopy (Structural Identity, Organic Impurities) Prep->NMR Aliquots MS LC-MS Analysis (Molecular Weight Confirmation) Prep->MS Aliquots Report Generate Comparative Purity Report HPLC->Report NMR->Report MS->Report

Caption: Comprehensive workflow for the purity analysis of supplier samples.

Comparative Analysis: Hypothetical Results

To illustrate the benchmarking process, we present hypothetical data from three fictional suppliers. These results are compiled into a clear, comparative table, allowing for at-a-glance evaluation.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance Pale yellow crystalline powderOff-white powderYellow powder with clumpsConforms to reference
HPLC Purity (% Area) 99.85%99.10%97.50%≥ 99.0%
Largest Unknown Impurity 0.08%0.45%1.20%≤ 0.10%
Total Impurities 0.15%0.90%2.50%≤ 1.0%
¹H NMR Conforms to structureConforms, minor unidentified signalsSignificant unidentified signalsConforms to reference structure
LC-MS (m/z [M+H]⁺) 294.0294.0294.0, additional peaks noted294.0 ± 0.1
Residual Solvents Below detection limitsDichloromethane: 800 ppmAcetone: 1500 ppmPer ICH Q3C limits

Interpretation:

  • Supplier A delivers the highest quality material, comfortably meeting all specifications with a very clean impurity profile.

  • Supplier B meets the minimum HPLC purity but has a significant unknown impurity that exceeds the ICH identification threshold of 0.10%, warranting further investigation.[1] The presence of residual dichloromethane is also a concern.

  • Supplier C fails to meet the purity specification, with a high level of total impurities and significant discrepancies in the NMR spectrum, suggesting the presence of major structural analogs or degradation products.

The Impact of Impurities on Synthetic Outcomes

The presence of even minor impurities can derail a synthetic pathway. For instance, an unreacted starting material or a closely related structural isomer can compete in subsequent reactions, leading to a complex mixture of products that is difficult and costly to separate.

G cluster_0 A High Purity Intermediate (Supplier A) Reaction Reaction with Reagent X A->Reaction B Low Purity Intermediate (Supplier C) B->Reaction C Desired API (>95% Yield) Clean Product Profile Reaction->C   Clean Conversion D Complex Mixture - Desired API (40% Yield) - By-product Y (35%) - By-product Z (20%) Reaction->D   Side Reactions Dominate E Successful Downstream Processing C->E F Costly & Complex Chromatographic Purification D->F

Caption: Impact of intermediate purity on subsequent synthetic steps.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Instrument parameters may require optimization based on the specific system used.

High-Performance Liquid Chromatography (HPLC)

This method is designed as a stability-indicating, reversed-phase HPLC (RP-HPLC) analysis for quantitative purity assessment.[6][7]

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 70% A, 30% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-18 min: Hold at 10% A, 90% B

    • 18-20 min: Return to 70% A, 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: As per USP General Chapter <621>, ensure the system is fit for purpose by verifying parameters such as theoretical plates (>2000), tailing factor (0.8-1.5), and reproducibility (%RSD of ≤1.0% for 6 replicate injections).[8][9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation of the main component and helps identify organic impurities.[13][14][15]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling patterns, and integration of all hydrogen atoms. Check for any signals that do not correspond to the target structure.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments.

  • Data Analysis: Compare the obtained spectra with a validated reference standard or literature data. Impurities will present as additional, unassigned peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the primary component and any detectable impurities separated by the liquid chromatography system.[16][17]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • LC Method: The same HPLC method described above can be used, as it employs a volatile mobile phase modifier (formic acid).

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

    • Analysis: Extract the ion chromatogram for the expected mass of the protonated molecule ([M+H]⁺), which for this compound is m/z 294.0 (based on the most common bromine isotope).[18][19] Analyze other peaks in the chromatogram for their corresponding mass-to-charge ratios to hypothesize impurity structures.

Conclusion and Recommendations

A thorough, multi-technique approach is non-negotiable when evaluating the purity of critical pharmaceutical intermediates like this compound. While HPLC provides the primary quantitative data, NMR and MS are essential for structural confirmation and comprehensive impurity identification.

When selecting a supplier, researchers should demand a Certificate of Analysis (CoA) that details the results from these orthogonal methods. As demonstrated by our hypothetical data, a simple purity percentage can be misleading. The data from Supplier A indicates a reliable source for sensitive synthetic work, whereas the material from Suppliers B and C presents significant risks to project timelines, budget, and the quality of the final product. Investing in high-purity, well-characterized starting materials is a foundational principle of efficient and successful drug development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-bromo-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-5-bromo-2'-fluorobenzophenone (CAS No. 1479-58-9). As a crucial precursor in the synthesis of valuable research compounds like flubromazepam, its presence in the laboratory is common.[1] However, as a halogenated organic compound, its improper disposal poses significant risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted with the highest degree of safety and regulatory compliance.

Hazard Profile and Essential Safety Data

Before handling any chemical, a thorough understanding of its hazard profile is paramount. While comprehensive toxicological data for this compound is not widely published, its structure as a halogenated aromatic amine warrants a cautious approach. Data from structurally similar compounds suggest potential hazards such as skin, eye, and respiratory irritation.[2][3] Therefore, it must be treated as a hazardous substance.

All handling and disposal operations must be predicated on the information found in the Safety Data Sheet (SDS).[4] The following table summarizes key identifying and safety information.

PropertyValueReference
Chemical Name (2-amino-5-bromophenyl)(2-fluorophenyl)-methanone[1]
CAS Number 1479-58-9[1]
Molecular Formula C₁₃H₉BrFNO[1]
Molecular Weight 294.1 g/mol [1]
Inferred Hazards May cause skin, eye, and respiratory irritation. Handle as hazardous.[2][3]
Classification Halogenated Organic Compound[5]

The Core Principles of Compliant Chemical Disposal

The disposal of laboratory waste is not merely a matter of logistics but is strictly governed by federal and local regulations to prevent environmental contamination and ensure workplace safety.[6] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6][7]

The Causality Behind Segregation:

This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms.[5] This classification is critical for disposal.

  • Why Segregate? Halogenated wastes cannot be disposed of via the same routes as non-halogenated wastes.[8] Many non-halogenated solvents can be recycled as fuel. However, the combustion of halogenated compounds can produce highly toxic and corrosive byproducts, such as dioxins and hydrochloric/hydrobromic acid. Therefore, they require specialized high-temperature incineration at a licensed hazardous waste facility.[5] Mixing these waste streams leads to costly re-segregation and potential regulatory fines.

Standard Operating Protocol: Waste Collection and Disposal

This protocol outlines the step-by-step methodology for the routine collection and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure the following PPE is worn to prevent exposure.[9]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[9][10]

Step 2: Waste Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Select a Compatible Container: Choose a container made of a material that will not react with the chemical waste (e.g., a high-density polyethylene (HDPE) container for solid waste).[11][12] The container must be in good condition and have a secure, leak-proof screw cap.[7][11]

  • Properly Label the Container: Before the first drop of waste is added, the container must be clearly labeled.[13] The label must include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "this compound" . Do not use abbreviations.[10][13]

    • An accumulation start date.

Step 3: Waste Accumulation and Storage

All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][14]

  • Solid Waste: Carefully place solid this compound and any grossly contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) directly into the designated hazardous waste container.[10][12]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container for halogenated liquid waste.[10]

  • Secure Storage: Keep the waste container securely capped at all times, except when actively adding waste.[11][13] Store the container in a well-ventilated area, away from incompatible materials.[12]

Step 4: Final Disposal

Laboratory personnel are responsible for the safe collection and storage of waste. The final treatment and disposal must be performed by professionals.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed environmental waste management company to schedule a pickup for your hazardous waste.[10][12]

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and the disposal vendor.

Emergency Protocol: Solid Spill Cleanup

Accidental spills must be managed immediately and safely. This procedure is for minor spills of solid material.

  • Restrict Access: Cordon off the affected area to prevent cross-contamination.

  • Don Appropriate PPE: Wear the PPE detailed in Section 3, Step 1.

  • Contain the Spill: Gently cover the spill with an absorbent material to prevent the generation of dust.[10]

  • Collect the Material: Carefully sweep the solid material into a dustpan. Do not use a dry sweeping method that could create dust .[15] Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.[9][16]

  • Decontaminate the Area: Clean the spill surface with a detergent solution, followed by water.

  • Report the Incident: Report the spill to your laboratory supervisor or EHS office, per your institution's policy.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Identify Waste: This compound assess Assess Hazards: Review SDS start->assess ppe Don Proper PPE: Goggles, Gloves, Lab Coat assess->ppe container Select & Label Container: 'Hazardous Waste' 'Halogenated Organic Solid' ppe->container segregate Segregate Waste: Place in designated container container->segregate spill_check Spill? segregate->spill_check spill_protocol Execute Spill Protocol (Section 4) spill_check->spill_protocol Yes store Store in SAA: Capped, Ventilated Area spill_check->store No spill_protocol->segregate contact_ehs Contact EHS or Licensed Vendor for Pickup store->contact_ehs end Compliant Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling of 2-Amino-5-bromo-2'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-2'-fluorobenzophenone (CAS No. 1479-58-9). The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure and productive laboratory environment.

Understanding the Compound: Hazard Profile

This compound is a precursor in the synthesis of various compounds, including flubromazepam.[1] While comprehensive toxicological data is not available for this specific chemical, related benzophenones can cause skin, eye, and respiratory irritation.[2][3] Therefore, a cautious approach, assuming potential hazards, is paramount. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[4][5]

Key Hazard Considerations:

  • Skin and Eye Irritation: Direct contact may cause irritation.[2][6]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2][6][7]

  • Potential for Harm if Swallowed: Ingestion may be harmful.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating exposure risks. The following table summarizes the recommended PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solid Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4][9]Chemical-resistant, impervious gloves (e.g., nitrile). Inspect for tears or punctures before use.[5]Fully buttoned laboratory coat.[10]Use within a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator for particulates is recommended.[3][5]
Preparing solutions Chemical splash goggles.[4]Chemical-resistant, impervious gloves (e.g., nitrile).Chemical-resistant apron over a laboratory coat.[11]Work in a well-ventilated area, preferably a chemical fume hood.[3][9]
Running reactions and work-up Chemical splash goggles or a face shield.[11][12]Chemical-resistant, impervious gloves (e.g., nitrile).Laboratory coat.Ensure adequate ventilation. If refluxing or heating, conduct all operations within a chemical fume hood.[6]
Handling spills Chemical splash goggles and a face shield.[11][12]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron.[11][12]A full-face respirator with appropriate cartridges should be used if significant dust or aerosols are generated.[9]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Receiving and Storage

Upon receipt, carefully inspect the container for any signs of damage. Ensure it is clearly labeled.[10] Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4] Keep the container tightly closed when not in use.[3][6]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are accessible.[3]

  • Donning PPE: Put on a lab coat, followed by safety goggles and gloves.

  • Weighing and Transfer: Conduct all manipulations of the solid compound that could generate dust inside a chemical fume hood.[10] Use a spatula for transfers to minimize dust creation.[10]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[5]

  • Doffing PPE: Remove gloves first, followed by the lab coat and then eye protection.

Emergency Procedures: Spills and Exposure

Spill Response Workflow

SpillResponse cluster_prep Preparation cluster_contain Containment & Cleanup cluster_post Post-Cleanup Assess Assess Spill Size & Immediate Risk Evacuate Evacuate Area (If Large or High Risk) Assess->Evacuate Large Spill DonPPE Don Appropriate PPE (See Table) Assess->DonPPE Small Spill Alert Alert Colleagues & Supervisor Evacuate->Alert Alert->DonPPE Contain Contain Spill (Absorbent Material) DonPPE->Contain Cleanup Gently Sweep Solid or Absorb Liquid Contain->Cleanup Collect Collect Waste in Labeled Container Cleanup->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via EHS Guidelines Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect excess solid and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous chemical waste.[13]

  • Liquid Waste: Collect solutions in a designated, labeled container for halogenated organic waste. Do not pour down the drain.[13]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[5][13]

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.